OG-881
Description
Properties
Molecular Formula |
C58H94N6O14S |
|---|---|
Molecular Weight |
1131.478 |
IUPAC Name |
N-(39-(3'-((1S,2R)-2-(((1s,4S)-4-Ainocyclohexyl)amino)cyclopropyl)-[1,1'-biphenyl]-4-yl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azanonatriacontyl)-5-((3aR,4S,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H94N6O14S/c59-49-13-15-50(16-14-49)62-52-43-51(52)48-5-3-4-47(42-48)46-11-8-45(9-12-46)10-17-56(66)61-19-21-69-23-25-71-27-29-73-31-33-75-35-37-77-39-41-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-60-55(65)7-2-1-6-54-57-53(44-79-54)63-58(67)64-57/h3-5,8-9,11-12,42,49-54,57,62H,1-2,6-7,10,13-41,43-44,59H2,(H,60,65)(H,61,66)(H2,63,64,67)/t49-,50+,51-,52+,53+,54-,57+/m0/s1 |
InChI Key |
TXQBLGTZKYWPCP-IAIKODFDSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(CCC1=CC=C(C2=CC=CC([C@H]3[C@H](N[C@H]4CC[C@@H](N)CC4)C3)=C2)C=C1)=O)CCCC[C@@H]5SC[C@@]([C@@]5([H])N6)([H])NC6=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OG-881; OG 881; OG881 |
Origin of Product |
United States |
Foundational & Exploratory
AG-881 mechanism of action in glioma cells
An In-depth Technical Guide on the Mechanism of Action of AG-881 (Vorasidenib) in Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant subset of gliomas, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, which collectively promote tumorigenesis.[5][6] AG-881 is designed to specifically inhibit the activity of these mutant enzymes, thereby depleting 2-HG levels, reversing epigenetic changes, and promoting differentiation of glioma cells.[7][8] This document provides a comprehensive overview of the mechanism of action of AG-881, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action
The primary mechanism of action of AG-881 in glioma cells is the potent and selective inhibition of the neomorphic enzymatic activity of mutated IDH1 and IDH2 proteins.
-
Targeting the Oncogenic Pathway : In normal cells, wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific heterozygous mutations in the active sites of IDH1 (most commonly R132H) and IDH2 (e.g., R140Q, R172K) confer a new, gain-of-function activity.[7][9] These mutant enzymes convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6]
-
Inhibition of 2-HG Production : AG-881 acts as an allosteric inhibitor, binding to a pocket at the dimer interface of the mutant IDH enzymes.[10] This binding induces a conformational change that renders the enzyme inactive, thereby blocking the conversion of α-KG to 2-HG.[10] This leads to a significant and sustained reduction of 2-HG levels within the tumor tissue.[7][11]
-
Reversal of Epigenetic Dysregulation : The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET family DNA hydroxylases and histone lysine demethylases (KDMs).[5] This inhibition leads to a genome-wide hypermethylation phenotype (both DNA and histones) and a block in cellular differentiation, which are critical for gliomagenesis.[5][6] By depleting tumoral 2-HG, AG-881 is intended to restore the function of these enzymes, reverse the hypermethylation state, and induce differentiation of the tumor cells.[7][8]
The following diagram illustrates the signaling pathway affected by IDH mutations and the intervention point of AG-881.
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agios Presents Updated Data from Phase 1 Dose-Escalation Study of AG-881 in Patients with IDH Mutant Positive Advanced Glioma – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 3. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. D-2-Hydroxyglutarate in Glioma Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Vorasidenib: A Technical Guide to the Dual Inhibition of Mutant Isocitrate Dehydrogenase 1 and 2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vorasidenib (formerly AG-881) is a first-in-class, orally available, brain-penetrant small molecule that acts as a dual inhibitor of mutated isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] These mutations are key oncogenic drivers in a significant proportion of low-grade gliomas.[2] Vorasidenib has demonstrated statistically significant and clinically meaningful improvement in progression-free survival (PFS) and time to next intervention (TTNI) in patients with IDH-mutant grade 2 gliomas.[3] By inhibiting the production of the oncometabolite D-2-hydroxyglutarate (2-HG), vorasidenib effectively reverses epigenetic alterations that drive tumor growth, representing a major advancement in targeted therapy for this patient population.[4] This document provides a comprehensive technical overview of vorasidenib's mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action: Reversing Oncometabolic Signaling
The Role of IDH1/2 and the Neomorphic Activity of Mutants
Wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) are essential metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), producing NADPH in the process.[5][6] In several cancers, including over 80% of low-grade gliomas, heterozygous point mutations occur in the active sites of these enzymes (most commonly R132H in IDH1 and R172K or R140Q in IDH2).[7][8]
These mutations confer a neomorphic (new) function: instead of converting isocitrate to α-KG, the mutant enzymes gain the ability to reduce α-KG to the oncometabolite R-2-hydroxyglutarate (R-2-HG), consuming NADPH.[7][9][10] The accumulation of 2-HG to millimolar concentrations in tumor cells is a key event in oncogenesis.[10][11]
2-Hydroxyglutarate: An Oncometabolite Driving Epigenetic Dysregulation
2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[10][12] This inhibition has profound downstream effects, including:
-
DNA and Histone Hypermethylation: Inhibition of enzymes such as the TET family of DNA hydroxylases and Jumonji C domain-containing histone demethylases leads to widespread epigenetic alterations, including a glioma-CpG island methylator phenotype (G-CIMP).[10][12][13]
-
Block in Cellular Differentiation: The resulting epigenetic dysregulation impairs normal cellular differentiation pathways, contributing to the formation and progression of gliomas.[4][9]
Vorasidenib's Intervention
Vorasidenib is specifically designed to inhibit the mutant forms of both IDH1 and IDH2.[1][4] It binds to an allosteric pocket at the interface of the enzyme homodimer, preventing the catalytic reduction of α-KG to 2-HG.[6][14] By blocking 2-HG production, vorasidenib leads to:
-
Reduction of Tumor 2-HG Levels: Clinical studies have demonstrated a greater than 90% reduction in 2-HG concentrations in tumor tissue following vorasidenib treatment.[14][15]
-
Reversal of Epigenetic Changes: This reduction alleviates the inhibition of α-KG-dependent dioxygenases, reversing the hypermethylation state and associated gene expression programs.[16]
-
Induction of Cellular Differentiation: By restoring normal epigenetic regulation, vorasidenib promotes the differentiation of malignant cells and inhibits their proliferation.[4]
Quantitative Data Presentation
The efficacy of vorasidenib has been quantified through extensive preclinical and clinical investigation.
Table 1: In Vitro Inhibitory Activity of Vorasidenib
Summarizes the half-maximal inhibitory concentration (IC50) for 2-HG inhibition in cell lines expressing various IDH mutations.
| Cell Line Expressing Mutant IDH | IC50 Range (nM) |
| IDH1-R132C, G, H, or S | 0.04 - 22 |
| IDH2-R140Q | 7 - 14 |
| IDH2-R172K | 130 |
| Data sourced from a clinical study protocol summary of nonclinical information.[2] |
Table 2: In Vitro Antiproliferative Activity of Vorasidenib
Details the IC50 for antiproliferative activity in relevant glioma cell lines after 72 hours of incubation.
| Cell Line | Mutation | Assay | IC50 (nM) |
| U-87 MG (engineered) | IDH2-R140Q | CellTiter-Glo® | <50 |
| TS603 (patient-derived neurosphere) | IDH1-R132H | CellTiter-Glo® | <50 |
| HT-1080 (fibrosarcoma, for comparison) | IDH1-R132C | CellTiter-Glo® | <50 |
| Data sourced from preclinical studies.[2][17] |
Table 3: Clinical Efficacy from the Phase 3 INDIGO Trial
Presents the primary and key secondary endpoints from the pivotal INDIGO trial in patients with grade 2 IDH-mutant glioma.
| Endpoint | Vorasidenib Group | Placebo Group | Hazard Ratio (95% CI) | P-Value |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (0.27 - 0.56) | <0.001 |
| Median Time to Next Intervention (TTNI) | Not Reached | 20.1 months | 0.25 (0.16 - 0.40) | <0.0001 |
| Data from the INDIGO trial with a median follow-up of 14.2 to 20.1 months.[3][18][19] |
Table 4: Pharmacokinetic Properties of Vorasidenib
Summarizes key pharmacokinetic parameters in human subjects.
| Parameter | Value |
| Mean Absolute Bioavailability | 34% |
| Median Time to Peak Plasma Concentration | 2 hours |
| Plasma Protein Binding | 97% |
| Brain Tumor-to-Plasma Ratio | 1.6 |
| Primary Metabolism Route | CYP1A2 |
| Data sourced from pharmacokinetic studies.[20] |
Experimental Protocols
Reproducible and robust methodologies are crucial for evaluating IDH inhibitors. The following are detailed protocols for key assays.
Biochemical Assay for Mutant IDH1/2 Inhibition (IC50 Determination)
This assay quantifies the enzymatic activity of purified mutant IDH enzymes by measuring the consumption of NADPH.
Principle: The reduction of α-KG to 2-HG by mutant IDH consumes NADPH. The remaining NADPH is then used by a secondary enzyme, diaphorase, to convert the non-fluorescent substrate resazurin into the highly fluorescent resorufin. The fluorescence intensity is therefore inversely proportional to mutant IDH activity.[21][22]
Materials:
-
Purified recombinant mIDH1-R132H/IDH1-WT heterodimer or mIDH2-R140Q homodimer.[14]
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.03% BSA).
-
Substrates: α-Ketoglutarate (α-KG), NADPH.
-
Detection Reagents: Diaphorase, Resazurin.
-
Vorasidenib stock solution (in DMSO).
-
384-well black assay plates.
-
Fluorescence plate reader (Ex/Em ~540/590 nm).
Procedure:
-
Compound Plating: Prepare serial dilutions of vorasidenib in DMSO and dispense into the assay plate. Include DMSO-only controls (100% activity) and controls without enzyme (0% activity).
-
Enzyme Preparation: Dilute the purified mutant IDH enzyme to the desired concentration in assay buffer.
-
Reaction Initiation: Add the enzyme solution to the wells containing the compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Add a solution containing α-KG and NADPH to initiate the primary enzymatic reaction. Incubate for a defined period (e.g., 60 minutes).
-
Detection: Add the detection solution containing diaphorase and resazurin. Incubate for 10-20 minutes to allow for the development of the fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Cell-Based 2-HG Inhibition Assay (LC-MS/MS)
This protocol quantifies the reduction of 2-HG in the culture medium of IDH-mutant cells following treatment with vorasidenib.
Principle: IDH-mutant glioma cells secrete 2-HG into the culture medium. Following drug treatment, the medium is collected, and 2-HG levels are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[2]
Materials:
-
IDH-mutant glioma cells (e.g., patient-derived TS603 neurospheres).[17]
-
Appropriate cell culture medium and supplements.
-
Vorasidenib stock solution (in DMSO).
-
Internal standard (e.g., ¹³C₅-2-HG).
-
Cold 80% methanol.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture IDH-mutant glioma cells in appropriate vessels.
-
Treatment: Treat cells with various concentrations of vorasidenib (and a vehicle control) for 48-72 hours.[2]
-
Medium Collection: Collect the cell culture medium and centrifuge to pellet any detached cells.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of medium, add the internal standard.
-
Add 400 µL of cold 80% methanol to precipitate proteins.
-
Vortex and incubate at -80°C for at least 20 minutes.
-
Centrifuge at >15,000 x g at 4°C to pellet the precipitated protein.
-
-
Extraction & Drying: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Quantify 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
Normalization: Normalize the 2-HG concentration to the cell number or total protein content from the corresponding cell lysate.
Cell Proliferation / Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to measure the antiproliferative effects of vorasidenib.
Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[2]
Materials:
-
IDH-mutant glioma cells.
-
96-well opaque-walled plates.
-
Vorasidenib stock solution (in DMSO).
-
CellTiter-Glo® 2.0 Assay Reagent.
-
Plate reader with luminescence detection.
Procedure:
-
Cell Seeding: Seed glioma cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well).[2]
-
Adherence: Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of vorasidenib. Ensure the final DMSO concentration is constant and non-toxic (e.g., <0.1%).[2] Include vehicle control wells.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vivo Orthotopic Glioma Model
This model is critical for evaluating the brain penetrance and in vivo efficacy of vorasidenib.
Principle: Patient-derived, IDH1-mutant glioma stem-like cells (e.g., BT142) are stereotactically implanted into the brains of immunocompromised mice.[23][24] This creates a tumor in the correct microenvironment, allowing for the evaluation of a drug's ability to cross the blood-brain barrier and inhibit tumor growth.[4][14]
Procedure (Brief Overview):
-
Cell Culture: Culture patient-derived neurosphere lines (e.g., BT142, TS603) that endogenously express an IDH1 mutation.[17][23]
-
Orthotopic Implantation: Surgically implant a defined number of cells into the striatum of immunocompromised mice (e.g., NOD SCID).[23]
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques like bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Treatment: Once tumors are established, randomize mice into treatment (vorasidenib, administered orally) and vehicle control groups.
-
Efficacy Assessment: Measure endpoints such as tumor growth rate, reduction in tumor 2-HG levels (analyzed from brain tissue post-mortem), and overall survival.[14][25]
Conclusion
Vorasidenib represents a paradigm shift in the management of IDH-mutant low-grade glioma. Its dual inhibitory mechanism potently and specifically targets the underlying oncogenic driver, the production of 2-HG.[1] Preclinical data robustly demonstrate its ability to inhibit 2-HG, reduce cell proliferation, and penetrate the blood-brain barrier.[2][14] These findings are validated by the landmark Phase 3 INDIGO trial, which established vorasidenib as a new standard of care that significantly delays tumor progression and the need for cytotoxic therapies.[26][18] The technical data and protocols outlined herein provide a comprehensive foundation for further research and development in the field of targeted therapies for metabolic disorders in cancer.
References
- 1. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorasidenib - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Vorasidenib used for? [synapse.patsnap.com]
- 10. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transgenic mouse models of Idh-mutated neural stem cells: an appropriate model for low grade glioma? - Leenders - Translational Cancer Research [tcr.amegroups.org]
- 14. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]
- 17. benchchem.com [benchchem.com]
- 18. INDIGO Trial Results: Vorasidenib Shows Promising Efficacy for IDH-Mutant Low-Grade Glioma - OncologyTube [oncologytube.com]
- 19. onclive.com [onclive.com]
- 20. Vorasidenib Monograph for Professionals - Drugs.com [drugs.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
- 23. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onclive.com [onclive.com]
- 26. benchchem.com [benchchem.com]
AG-881: A Technical Guide to the Dual IDH1/2 Inhibitor and Its Impact on Oncometabolite Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular processes, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases, which play a crucial role in epigenetic regulation and cellular differentiation. AG-881 (vorasidenib) is a potent, orally available, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes. This technical guide provides an in-depth overview of AG-881, its mechanism of action, its profound effect on 2-HG production, and detailed methodologies for key experimental assessments.
Introduction: The Role of Mutant IDH in Oncogenesis
Isocitrate dehydrogenases are critical enzymes in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Wild-type IDH enzymes utilize NADP+ (IDH1 and IDH2) or NAD+ (IDH3) as a cofactor. However, specific heterozygous point mutations in the active sites of IDH1 and IDH2 lead to a gain-of-function activity.[2] Instead of converting isocitrate to α-KG, the mutant enzymes efficiently reduce α-KG to D-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[1][2]
The accumulation of the oncometabolite 2-HG to millimolar concentrations within tumor cells is a key pathogenic event. 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations.[3] This results in a hypermethylated state, blocking cellular differentiation and promoting tumorigenesis.[4]
AG-881 (Vorasidenib): A Dual Inhibitor of Mutant IDH1 and IDH2
AG-881, also known as vorasidenib, is a first-in-class, orally administered small molecule that potently and selectively inhibits both mutant forms of IDH1 and IDH2.[5] Its ability to penetrate the blood-brain barrier makes it a promising therapeutic agent for IDH-mutant gliomas.[5] AG-881 binds to an allosteric pocket at the dimer interface of the mutant enzymes, inducing a conformational change that renders them inactive.[6] This inhibition is highly specific for the mutant forms, with minimal effect on wild-type IDH enzymes.
Potency and Efficacy of AG-881
AG-881 demonstrates nanomolar potency in inhibiting various IDH1 and IDH2 mutations and effectively suppresses 2-HG production in a variety of preclinical models.
| Parameter | IDH1 Mutants | IDH2 Mutants | Reference |
| IC50 Range (Enzymatic Assay) | 0.04 - 22 nM (R132C, R132G, R132H, R132S) | 7 - 14 nM (R140Q), 130 nM (R172K) | [1][7] |
| IC50 (Cell-based 2-HG Inhibition) | < 50 nM (HT-1080, TS603 cells) | < 50 nM (U-87 MG pLVX-IDH2 R140Q-neo) | [1] |
| Model System | Dose/Concentration | 2-HG Reduction | Reference |
| HT1080 (mIDH1-R132C) Mouse Model | ≥30 mg/kg (twice daily) | >96% | [1][3] |
| U87 (mIDH2-R140Q) Mouse Model | ≥30 mg/kg (twice daily) | >96% | [1][3] |
| Orthotopic Glioma (mIDH1-R132H) Mouse Model | ≥0.1 mg/kg | >97% | [1][3] |
| Phase 1 Perioperative Study (IDH1-mutant glioma) | 50 mg QD | >90% | [8] |
Signaling Pathway: From Mutant IDH to Oncogenesis
The oncogenic cascade initiated by mutant IDH enzymes is primarily driven by the downstream effects of 2-HG accumulation. The following diagram illustrates this signaling pathway.
Caption: Mutant IDH signaling pathway and the inhibitory action of AG-881.
Experimental Protocols
Mutant IDH Enzyme Activity Assay
This protocol describes a common method for measuring the neomorphic activity of mutant IDH enzymes by monitoring the consumption of NADPH.
Principle: The conversion of α-KG to 2-HG by mutant IDH is dependent on NADPH as a cofactor. The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity.
Materials:
-
Recombinant mutant IDH1 or IDH2 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
α-Ketoglutarate (α-KG) solution
-
NADPH solution
-
AG-881 or other test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer and α-KG at the desired final concentration.
-
Assay Setup:
-
To each well of the 96-well plate, add 5-50 µL of the sample containing the mutant IDH enzyme.
-
Add AG-881 or vehicle control to the appropriate wells.
-
Add NADPH to a final concentration (e.g., 15 µM).
-
Adjust the total volume to 50 µL with Assay Buffer.
-
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C).
-
Calculation:
-
Calculate the rate of NADPH consumption (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the specific activity of the enzyme, taking into account the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol outlines a robust method for the quantification of D- and L-2-HG enantiomers in biological samples.
Principle: Biological samples are processed to extract metabolites, which are then derivatized to allow for the chromatographic separation of the 2-HG enantiomers. The derivatized compounds are then detected and quantified using tandem mass spectrometry (MS/MS).
Materials:
-
Biological samples (cells, tissues, plasma)
-
Internal Standard (IS): ¹³C₅-D-2-HG
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C
-
Derivatizing Agent: Diacetyl-L-tartaric anhydride (DATAN)
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Sample Preparation:
-
Cells: Aspirate media, wash cells with ice-cold PBS, and add ice-cold Extraction Solvent. Scrape cells, collect the extract, and centrifuge to pellet protein.
-
Tissues: Homogenize frozen tissue in ice-cold Extraction Solvent. Centrifuge to pellet debris.
-
Plasma: Add ice-cold Extraction Solvent to plasma samples. Vortex and centrifuge to precipitate proteins.
-
-
Metabolite Extraction:
-
To the supernatant from the previous step, add the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of DATAN in an appropriate solvent (e.g., acetonitrile/acetic acid).
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period to allow for complete derivatization.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto the LC-MS/MS system.
-
Separate the derivatized D- and L-2-HG using a suitable chromatographic gradient.
-
Detect the analytes using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-to-product ion transitions for derivatized 2-HG and the internal standard should be used.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of D- and L-2-HG.
-
Quantify the amount of each enantiomer in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
Experimental Workflow for Assessing AG-881 Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of AG-881 from in vitro characterization to in vivo studies.
Caption: A streamlined workflow for evaluating the efficacy of AG-881.
Conclusion
AG-881 (vorasidenib) is a highly potent and brain-penetrant dual inhibitor of mutant IDH1 and IDH2, representing a significant advancement in the targeted therapy of IDH-mutant cancers. Its ability to drastically reduce the production of the oncometabolite 2-HG has shown promise in reversing the epigenetic dysregulation that drives these malignancies. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of AG-881 and other mutant IDH inhibitors. Continued research in this area is crucial for optimizing treatment strategies and improving outcomes for patients with IDH-mutant cancers.
References
- 1. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 2. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AG-881 (Vorasidenib): A Pan-Mutant IDH Inhibitor for Solid Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AG-881 (vorasidenib) is a potent, orally available, and brain-penetrant small-molecule inhibitor of both mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. Mutations in IDH1 and IDH2 are oncogenic drivers in a variety of solid tumors, most notably gliomas, as well as cholangiocarcinoma and chondrosarcoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis through epigenetic dysregulation. AG-881 is designed to inhibit all major clinically relevant IDH1 and IDH2 mutations, leading to a reduction in 2-HG levels and subsequent anti-tumor effects. This guide provides a comprehensive overview of the preclinical data for AG-881 in solid tumors, with a focus on its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.
Mechanism of Action: Targeting the Mutant IDH Pathway
Mutations in IDH1 and IDH2 confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, which contributes to oncogenesis.[2] AG-881 acts as a reversible, allosteric inhibitor that binds to the mutant IDH1 and IDH2 enzymes, blocking their ability to produce 2-HG.[3] This leads to a decrease in intracellular 2-HG levels, release of the differentiation block, and inhibition of tumor cell growth.[4]
Figure 1: Signaling pathway of mutant IDH and the inhibitory action of AG-881.
Quantitative Data Presentation
In Vitro Potency
AG-881 demonstrates potent inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays and effectively reduces 2-HG production in cell-based models.
Table 1: Biochemical Inhibitory Potency of AG-881
| Target Enzyme | IC50 (nM) |
| IDH1 Mutants | |
| IDH1-R132H (Homodimer) | 31.9 |
| IDH1-R132H/WT (Heterodimer) | 4 |
| IDH2 Mutants | |
| IDH2-R140Q (Homodimer) | 31.7 |
| IDH2-R140Q/WT (Heterodimer) | 251 |
| IDH2-R172K | Low nanomolar |
Data sourced from Cayman Chemical product information and scientific publications.[1]
Table 2: Cellular 2-HG Inhibition and Antiproliferative Activity of AG-881
| Cell Line | Mutant IDH | Assay Type | IC50 Range (nM) |
| Cells expressing various IDH1 mutants (R132C, G, H, S) | IDH1 | 2-HG Inhibition | 0.04 - 22 |
| Cells expressing IDH2-R140Q | IDH2 | 2-HG Inhibition | 7 - 14 |
| Cells expressing IDH2-R172K | IDH2 | 2-HG Inhibition | 130 |
| U-87 MG (engineered) | IDH2-R140Q | Antiproliferation | < 50 |
| TS603 (patient-derived neurosphere) | IDH1-R132H | Antiproliferation | < 50 |
| HT-1080 (fibrosarcoma) | IDH1-R132C | Antiproliferation | < 50 |
| TF-1 (leukemia) | IDH1-R132H | 2-HG Inhibition | 3.2 |
| TF-1 (leukemia) | IDH2-R140Q | 2-HG Inhibition | 14 |
Data compiled from various sources including clinical study protocols and product technical information.[1][2][4]
In Vivo Efficacy
Preclinical studies in mouse xenograft models of human solid tumors demonstrate that oral administration of AG-881 leads to a significant reduction in tumor 2-HG levels and inhibits tumor growth.
Table 3: In Vivo Pharmacodynamic and Efficacy Data for AG-881
| Tumor Model | Mutant IDH | Dosing Regimen | Key Findings |
| HT1080 (fibrosarcoma) xenograft | IDH1-R132C | ≥30 mg/kg, twice daily | >96% reduction in tumor 2-HG levels |
| U87 (glioma) xenograft | IDH2-R140Q | ≥30 mg/kg, twice daily | >96% reduction in tumor 2-HG levels |
| Orthotopic glioma model (TS603) | IDH1-R132H | ≥0.1 mg/kg | >97% reduction in brain tumor 2-HG levels |
| Orthotopic glioma model (TS603) | IDH1-R132H | 50 mg/kg | Reduced tumor growth |
Data sourced from abstracts and publications of preclinical studies.[1][5]
Pharmacokinetics
AG-881 exhibits favorable pharmacokinetic properties in preclinical species, including rapid oral absorption and excellent brain penetration.
Table 4: Preclinical Pharmacokinetic Parameters of AG-881
| Species | Total Body Plasma Clearance | Brain-to-Plasma Ratio (AUC0-24hr) |
| Mouse | 0.406 L/hr/kg | 0.62 - 1.96 |
| Rat | 0.289 L/hr/kg | 1.11 - 1.48 |
Data from preclinical pharmacology studies.
Experimental Protocols
Biochemical Mutant IDH Enzyme Inhibition Assay
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of AG-881 against recombinant mutant IDH enzymes.
Figure 2: Workflow for a biochemical mutant IDH enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human mutant IDH1 or IDH2 enzymes, α-ketoglutarate, and NADPH are prepared in an appropriate assay buffer.
-
Compound Dilution: AG-881 is serially diluted to generate a range of concentrations for IC50 determination.
-
Assay Plate Setup: The enzyme, assay buffer, and AG-881 dilutions are added to the wells of a microplate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of α-ketoglutarate and NADPH.
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The rate of reaction is plotted against the concentration of AG-881, and the IC50 value is determined using a non-linear regression model.
Cellular 2-HG Inhibition Assay
This protocol describes the measurement of 2-HG levels in IDH-mutant cancer cells following treatment with AG-881.
Methodology:
-
Cell Culture: IDH-mutant cell lines (e.g., HT-1080, U-87 MG, TS603) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of AG-881 or vehicle control for a specified period (e.g., 48-72 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a cold methanol-based solution.
-
2-HG Quantification: The concentration of 2-HG in the cell extracts is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The 2-HG levels are normalized to cell number or total protein concentration. The IC50 for 2-HG inhibition is calculated by plotting the percentage of 2-HG reduction against the AG-881 concentration.
In Vivo Xenograft Efficacy Study
This protocol details a typical in vivo study to evaluate the anti-tumor activity of AG-881 in a mouse xenograft model.
Figure 3: Workflow for an in vivo xenograft efficacy study.
Methodology:
-
Cell Implantation: Human IDH-mutant cancer cells (e.g., HT1080, TS603) are implanted subcutaneously or orthotopically into immunodeficient mice.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which mice are randomized into treatment and control groups.
-
Drug Administration: AG-881 is administered orally at various dose levels, typically once or twice daily. The control group receives a vehicle solution.
-
Efficacy Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and/or plasma are collected to measure 2-HG levels, confirming target engagement.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion and Future Directions
The preclinical data for AG-881 (vorasidenib) strongly support its development as a targeted therapy for solid tumors harboring IDH1 and IDH2 mutations. Its potent and selective inhibition of mutant IDH enzymes, leading to a profound reduction of the oncometabolite 2-HG, has been demonstrated in both in vitro and in vivo models. The excellent brain penetrance of AG-881 makes it a particularly promising agent for the treatment of gliomas. While the bulk of the published preclinical data focuses on glioma models, the shared underlying mechanism of IDH mutations in other solid tumors, such as cholangiocarcinoma and chondrosarcoma, suggests a broader therapeutic potential. Further preclinical studies in these other IDH-mutant solid tumors are warranted to fully elucidate the activity of AG-881 across different cancer types. The compelling preclinical profile of AG-881 has paved the way for its successful clinical development, offering a new therapeutic option for patients with IDH-mutant cancers.
References
The Genesis of Vorasidenib (AG-881): A Targeted Approach to IDH-Mutant Gliomas
An In-depth Technical Guide on the Discovery and Development of a First-in-Class Brain-Penetrant Dual IDH1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vorasidenib (formerly AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in the majority of low-grade gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation that promotes tumorigenesis.[3] Vorasidenib was specifically designed to potently and selectively inhibit these mutant enzymes, thereby reducing 2-HG levels and restoring normal cellular function.[2][3] Preclinical studies demonstrated its ability to penetrate the blood-brain barrier and significantly reduce tumor 2-HG levels in orthotopic glioma models.[2][4] The pivotal Phase 3 INDIGO clinical trial demonstrated that vorasidenib significantly improved progression-free survival and delayed the time to next intervention in patients with IDH-mutant grade 2 gliomas compared to placebo, leading to its regulatory approval.[5][6][7] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of vorasidenib.
Discovery and Lead Optimization
The development of vorasidenib stemmed from the need for a brain-penetrant inhibitor of mutant IDH enzymes for the treatment of gliomas.[2] While potent inhibitors of mutant IDH1 (ivosidenib) and IDH2 (enasidenib) existed, their utility in brain tumors was limited by poor blood-brain barrier penetration.[8]
The discovery process began with a screening of a triazine compound library.[2] Initial hits demonstrated dual inhibitory activity against both mIDH1 and mIDH2.[2] Structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, and physicochemical properties conducive to brain penetration, such as reducing polar surface area and hydrogen bond donors.[2][9]
This led to the identification of AGI-15056, a potent dual inhibitor with a favorable brain-to-plasma ratio.[2] X-ray cocrystal structures of early compounds in complex with mIDH1 and mIDH2 revealed an allosteric binding site at the dimer interface, providing crucial insights for rational drug design.[2][4] Further optimization of the substituents on the triazine core to enhance metabolic stability and brain penetrance ultimately led to the selection of vorasidenib (AG-881) as the clinical candidate.[2] Vorasidenib demonstrated superior potency and a favorable pharmacokinetic profile, including sustained brain exposure.[2][9]
Mechanism of Action
Mutations in IDH1 and IDH2 confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Vorasidenib is a potent, reversible, allosteric inhibitor that binds to a pocket at the interface of the mIDH1 or mIDH2 dimer.[2][10] This binding locks the enzyme in an open, inactive conformation, preventing the catalytic reduction of α-KG to 2-HG.[2] By inhibiting the production of 2-HG, vorasidenib leads to the restoration of normal epigenetic regulation and cellular differentiation.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. serviermedical.us [serviermedical.us]
- 10. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
AG-881: A Catalyst for Cellular Differentiation in IDH-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AG-881 (vorasidenib) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are key oncogenic drivers in a variety of malignancies, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[4] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, thereby promoting tumorigenesis. AG-881 targets these mutant IDH enzymes, leading to a significant reduction in 2-HG levels and subsequent induction of cellular differentiation. This technical guide provides a comprehensive overview of the mechanism of action of AG-881, its role in promoting cellular differentiation in cancer, detailed experimental protocols for its study, and a summary of key quantitative data.
Mechanism of Action: Reversing the Oncogenic Cascade
Mutations in IDH1 and IDH2 enzymes lead to a gain-of-function activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which play a crucial role in epigenetic regulation. This results in a hypermethylated state and a block in cellular differentiation, contributing to the development and progression of cancer.[5]
AG-881 acts as a potent inhibitor of these mutant IDH1 and IDH2 proteins. By binding to the mutant enzymes, AG-881 blocks the production of 2-HG.[4] The subsequent reduction in intracellular 2-HG levels restores the activity of α-KG-dependent dioxygenases, leading to the reversal of the hypermethylated state and the induction of cellular differentiation.[5] This differentiation-based mechanism of action represents a novel therapeutic strategy in the treatment of IDH-mutant cancers.
Quantitative Data Summary
The efficacy of AG-881 has been demonstrated in various preclinical and clinical studies. The following tables summarize key quantitative data on its potency and clinical activity.
Table 1: In Vitro Potency of AG-881
| Cell Line/Enzyme | Cancer Type | IDH Mutation | Assay | IC₅₀ (nM) |
| IDH1 R132H/WT Heterodimer | - | IDH1 R132H | Biochemical | <0.05 |
| IDH2 R140Q Homodimer | - | IDH2 R140Q | Biochemical | <0.05 |
| TS603 | Glioma | IDH1 R132H | 2-HG Inhibition | <50 |
| U-87 MG pLVX-IDH2 R140Q-neo | Glioblastoma | IDH2 R140Q | Antiproliferative | <50 |
| HT-1080 | Fibrosarcoma | IDH1 R132C | Antiproliferative | <50 |
Data sourced from preclinical studies.[5]
Table 2: Clinical Efficacy of AG-881 (Vorasidenib) in Recurrent Grade 2 IDH-Mutant Glioma (INDIGO Trial)
| Endpoint | Vorasidenib | Placebo | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | 27.7 months | 11.1 months | 0.39 (0.27-0.56) |
| Time to Next Intervention | Not Reached | 17.8 months | 0.33 (0.21-0.52) |
Data from the Phase 3 INDIGO trial.[1]
Table 3: 2-HG Reduction in IDH-Mutant Glioma Models Treated with AG-881
| Model | Treatment Dose | 2-HG Inhibition |
| Orthotopic Grade III mIDH1 Glioma (TS603) | 50 mg/kg BID for 4 days | >97% |
| Subcutaneous Grade 3 mIDH1 Glioma | 50 mg/kg | >98% |
Data from in vivo preclinical studies.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of AG-881 on cellular differentiation.
Cell Culture and AG-881 Treatment
Objective: To culture IDH-mutant cancer cells and treat them with AG-881 to assess its effects on cell viability and differentiation.
Materials:
-
IDH-mutant cancer cell lines (e.g., TS603 for glioma, patient-derived AML cells)
-
Appropriate cell culture medium and supplements
-
AG-881 (Vorasidenib)
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture IDH-mutant cells in the recommended medium and conditions.
-
Prepare a stock solution of AG-881 in DMSO (e.g., 10 mM).
-
For cell viability assays, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of AG-881 in cell culture medium.
-
Treat cells with varying concentrations of AG-881 or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
For differentiation studies, treat cells in 6-well plates with a fixed concentration of AG-881 for an extended period (e.g., 7-14 days), changing the medium with fresh drug every 2-3 days.
Measurement of 2-Hydroxyglutarate (2-HG) Levels
Objective: To quantify the intracellular and extracellular levels of the oncometabolite 2-HG following AG-881 treatment.
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
Materials:
-
AG-881 treated and control cells
-
Cell culture medium
-
Methanol (ice-cold)
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Cells: After treatment, wash cells with ice-cold PBS and lyse them with 80% methanol. Add the internal standard.
-
Medium: Collect the cell culture medium and add the internal standard.
-
-
Metabolite Extraction: Centrifuge the cell lysates to pellet debris. Collect the supernatant.
-
LC-MS Analysis: Analyze the extracted metabolites using a reverse-phase C18 column coupled to a mass spectrometer.
-
Data Analysis: Quantify 2-HG levels by comparing the peak area of 2-HG to that of the internal standard.
Assessment of Cellular Differentiation
Objective: To evaluate the induction of cellular differentiation by AG-881 through morphological analysis and expression of differentiation markers.
Materials:
-
AG-881 treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against differentiation markers (e.g., GFAP for glioma, CD11b/CD14 for AML, HNF4A for cholangiocarcinoma)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize under a fluorescence microscope.
Materials:
-
AG-881 treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against differentiation markers
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.[7][8]
Materials:
-
AG-881 treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for differentiation marker genes and a housekeeping gene
Procedure:
-
Extract total RNA from cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for differentiation-related genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.[9]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy and differentiation-inducing effects of AG-881 in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
IDH-mutant cancer cells (e.g., TS603)
-
AG-881 formulated for oral administration
-
Calipers for tumor measurement
-
Materials for tissue collection and processing
Procedure:
-
Implant IDH-mutant cancer cells subcutaneously or orthotopically into immunocompromised mice.[6]
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer AG-881 or vehicle control orally at the desired dose and schedule.[6]
-
Monitor tumor growth by caliper measurements or imaging.
-
At the end of the study, collect tumors for 2-HG analysis, histology, and immunohistochemistry for differentiation markers.
Role in Cellular Differentiation Across Cancer Types
Glioma
In IDH-mutant gliomas, AG-881 has been shown to reduce 2-HG levels by over 97% in orthotopic mouse models.[3][4] This leads to a decrease in tumor growth and is associated with the induction of glial differentiation.[6] Key differentiation markers in glioma that can be assessed include Glial Fibrillary Acidic Protein (GFAP), a marker for astrocytes, and Olig2, a marker for oligodendrocytes.[10][11]
Acute Myeloid Leukemia (AML)
In AML, IDH mutations are associated with a block in myeloid differentiation.[12] Treatment with IDH inhibitors, including those with a similar mechanism to AG-881, has been shown to induce differentiation of leukemic blasts into mature myeloid cells.[13] This can be assessed by monitoring the expression of cell surface markers such as CD11b, CD14, and CD15 by flow cytometry.[12] A potential side effect of this rapid differentiation is differentiation syndrome, which requires careful clinical management.
Cholangiocarcinoma
In IDH1-mutant intrahepatic cholangiocarcinoma (IHCC), ivosidenib (an IDH1 inhibitor with a similar mechanism to AG-881's action on IDH1) has been shown to induce differentiation of cancer cells towards a hepatocyte-like phenotype.[14][15] This is characterized by morphological changes and the upregulation of hepatocyte lineage markers, such as HNF4A, and the downregulation of biliary fate markers.[16][17] This differentiation is associated with clinical benefit and improved progression-free survival.[14]
Conclusion
AG-881 represents a promising therapeutic agent for the treatment of IDH-mutant cancers. Its ability to inhibit mutant IDH1 and IDH2 enzymes, reduce oncometabolite levels, and ultimately drive cellular differentiation provides a targeted and effective anti-tumor strategy. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the role of AG-881 and other differentiation-inducing agents in oncology. The continued exploration of this therapeutic approach holds the potential to significantly improve outcomes for patients with these challenging malignancies.
References
- 1. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 2. New Clinical Trial Targets Mutations Commonly Found in Lower Grade Gliomas | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. serviermedical.us [serviermedical.us]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Identification of U251 glioma stem cells and their heterogeneous stem-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Molecular and morphological changes induced by ivosidenib correlate with efficacy in mutant- IDH1 cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Ivosidenib: A Review in Advanced Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Vorasidenib (AG-881)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib, also known as AG-881, is a first-in-class, orally available, brain-penetrant small molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Developed to target the specific metabolic vulnerabilities of cancers harboring these mutations, Vorasidenib has emerged as a pivotal therapeutic agent, particularly in the treatment of low-grade gliomas.[1][3] Mutations in IDH1 and IDH2 are common oncogenic drivers in several cancers, including gliomas, acute myeloid leukemia (AML), cholangiocarcinoma, and chondrosarcoma.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of Vorasidenib, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical development, with a focus on the underlying experimental data and protocols.
Mechanism of Action: Dual Inhibition of Mutant IDH1/IDH2
The Role of IDH Mutations in Oncogenesis
In normal cellular metabolism, wild-type IDH1 (cytosolic) and IDH2 (mitochondrial) enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] However, specific heterozygous mutations in the active sites of IDH1 and IDH2 confer a neomorphic (new) enzymatic function. Instead of producing α-KG, these mutant enzymes convert it to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG to high levels competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, which ultimately promotes tumorigenesis.[4][5]
Vorasidenib's Allosteric Inhibition
Vorasidenib is designed to specifically inhibit the mutant forms of both IDH1 and IDH2.[6] X-ray cocrystal structures reveal that Vorasidenib binds to an allosteric pocket at the interface of the enzyme dimer.[1][7][8] This binding induces a conformational change that locks the enzyme in an open, inactive state, thereby preventing the conversion of α-KG to 2-HG.[7] By depleting intracellular 2-HG levels, Vorasidenib is intended to restore normal cellular differentiation and inhibit the proliferation of IDH-mutant tumor cells.[4][6]
Figure 1: Mechanism of Action of Vorasidenib (AG-881).
Pharmacological Data
Pharmacodynamics: Potency and Activity
Vorasidenib demonstrates potent inhibition of various IDH1 and IDH2 mutations at the biochemical and cellular levels. Its efficacy is primarily measured by the reduction of the oncometabolite 2-HG.
Table 1: Biochemical and Cellular Potency of Vorasidenib (AG-881)
| Target/Assay | IC50 (nM) | Source |
|---|---|---|
| Biochemical Inhibition | ||
| mIDH1-R132H | Not specified, but potent | [1] |
| mIDH2-R140Q | Not specified, but potent | [1] |
| Cell-Based 2-HG Inhibition | ||
| mIDH1-R132C, R132G, R132H, R132S | 0.04 - 22 | [4][9] |
| mIDH2-R140Q | 7 - 14 | [4][9] |
| mIDH2-R172K | 130 | [4][9] |
| Antiproliferative Activity | ||
| U-87 MG (mIDH2-R140Q) | < 50 | [4][6] |
| HT-1080 (mIDH1-R132C) | < 50 | [4][6] |
| TS603 neurosphere (mIDH1-R132H) | < 50 |[4][6] |
In preclinical in-vivo studies, Vorasidenib showed significant and dose-dependent reduction of 2-HG in tumors.
Table 2: In-Vivo Pharmacodynamic Activity of Vorasidenib (AG-881)
| Animal Model | Dose | 2-HG Inhibition | Source |
|---|---|---|---|
| HT1080 (mIDH1-R132C) mouse xenograft | ≥30 mg/kg (BID) | >96% | [4][9] |
| U87 (mIDH2-R140Q) mouse xenograft | ≥30 mg/kg (BID) | >96% | [4][9] |
| Orthotopic glioma (mIDH1-R132H) mouse model | ≥0.1 mg/kg | >97% | [4] |
| Orthotopic glioma (mIDH1-R132H) mouse model | 50 mg/kg (BID) | >97% |[1][2] |
Pharmacokinetics: Oral Bioavailability and Brain Penetration
A key feature of Vorasidenib is its ability to effectively cross the blood-brain barrier, a critical requirement for treating brain tumors like gliomas.[1] Pharmacokinetic studies in multiple preclinical species have confirmed its excellent brain penetration and favorable oral absorption properties.[1][4]
Table 3: Preclinical Pharmacokinetic Parameters of Vorasidenib (AG-881)
| Species | Parameter | Value | Source |
|---|---|---|---|
| Mouse | Total Body Plasma Clearance | 0.406 L/hr/kg | [4][9] |
| Rat | Total Body Plasma Clearance | 0.289 L/hr/kg | [4][9] |
| Rat | Brain-to-Plasma Ratio | 0.65 |[2] |
Clinical Development and Efficacy
Vorasidenib has undergone extensive clinical evaluation, culminating in a pivotal Phase 3 trial that demonstrated significant clinical benefit in patients with IDH-mutant low-grade glioma.
Phase 1 Studies
Initial Phase 1 studies (NCT02481154) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Vorasidenib in patients with advanced solid tumors, including gliomas, that harbor IDH1 or IDH2 mutations.[5][10][11] These studies established a favorable safety profile at doses below 100mg daily and confirmed the drug's ability to reduce 2-HG levels.[10]
Table 4: Common Treatment-Emergent Adverse Events (AEs) in Phase 1 Glioma Population (Any Grade, Regardless of Causality)
| Adverse Event | Frequency (%) | Source |
|---|---|---|
| Alanine aminotransferase (ALT) increased | 44.2 - 63.6 | [5][12] |
| Aspartate aminotransferase (AST) increased | 38.5 - 59.1 | [5][12] |
| Headache | 34.6 - 45.5 | [5][12] |
| Fatigue | 30.8 | [5] |
| Nausea | 26.9 - 40.9 | [5][12] |
| Seizure | 21.2 | [5] |
Note: Frequencies are from different updates of the Phase 1 trial data.
The INDIGO Phase 3 Trial
The INDIGO trial (NCT04164901) was a landmark Phase 3, randomized, double-blind, placebo-controlled study.[3][13] It evaluated the efficacy of Vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[13]
The trial demonstrated that Vorasidenib significantly improved progression-free survival (PFS) and delayed the time to next intervention compared to placebo.[14] Treatment with Vorasidenib reduced the risk of progression or death by 61% compared to placebo.[14]
Figure 2: INDIGO Phase 3 Clinical Trial Workflow.
Experimental Protocols
Cell-Based 2-HG Inhibition Assay
This protocol outlines the general steps for measuring the inhibition of 2-HG production in IDH-mutant cancer cells.
-
Cell Culture: IDH-mutant cells (e.g., patient-derived TS603 neurospheres or engineered U87MG cells) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[1][2]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a dose-response curve of Vorasidenib or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a defined period, typically 48-72 hours, to allow for effects on 2-HG production.[2][6]
-
Metabolite Extraction: At the end of the incubation, media is collected, and/or cells are lysed to extract intracellular metabolites.
-
2-HG Quantification: The concentration of 2-HG in the extracted samples is quantified using a sensitive analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Data Analysis: The 2-HG levels are normalized to cell number or total protein. The IC50 value (the concentration of Vorasidenib that inhibits 2-HG production by 50%) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Figure 3: General Workflow for a Cell-Based 2-HG Inhibition Assay.
Orthotopic Glioma Mouse Model
This in-vivo model is crucial for assessing the brain penetration and efficacy of drugs targeting brain tumors.
-
Cell Preparation: Patient-derived glioma neurospheres harboring an IDH1 mutation (e.g., TS603) are prepared for implantation.[1]
-
Stereotactic Implantation: Immunocompromised mice (e.g., NOD-SCID) are anesthetized, and a specific number of glioma cells are stereotactically injected into the brain (e.g., the striatum).
-
Tumor Growth: Tumors are allowed to establish for a set period.
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups and dosed orally with Vorasidenib or a vehicle control, typically once or twice daily for a specified number of days.[1][2]
-
Tissue Collection: At the end of the treatment period, mice are euthanized. Brains are harvested, and tumor tissue is dissected from the normal brain tissue.
-
Pharmacodynamic Analysis: Tumor tissue is processed to measure 2-HG levels, typically by LC-MS, to determine the extent of target inhibition in the brain.[1][2]
Conclusion
Vorasidenib (AG-881) represents a significant advancement in the targeted therapy of IDH-mutant cancers. Its pharmacological profile is defined by potent dual inhibition of mutant IDH1 and IDH2, leading to a profound and sustained reduction of the oncometabolite 2-HG.[1][4] Critically, its excellent brain-penetrating properties enable effective target engagement within the central nervous system.[1][6] The robust preclinical data, combined with the compelling clinical efficacy demonstrated in the Phase 3 INDIGO trial, establishes Vorasidenib as a transformative treatment for patients with low-grade, IDH-mutant glioma.[14]
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ACTR-31. PHASE 1 STUDY OF AG-881, AN INHIBITOR OF MUTANT IDH1 AND IDH2: RESULTS FROM THE RECURRENT/PROGRESSIVE GLIOMA POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vorasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. asco.org [asco.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. news.cancerconnect.com [news.cancerconnect.com]
Vorasidenib: An In-Depth Analysis of Molecular Interactions Beyond IDH1/IDH2 Inhibition
For Immediate Release
BOSTON, MA – Vorasidenib (marketed as Voranigo) stands as a pivotal therapeutic advancement for patients with grade 2 gliomas harboring isocitrate dehydrogenase 1 (IDH1) or IDH2 mutations. As a first-in-class, brain-penetrant dual inhibitor, its primary mechanism of action is the potent and specific inhibition of these mutant enzymes, leading to a significant reduction in the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent delay in tumor progression.[1][2][3][4][5][6][7] While the clinical success of Vorasidenib is unequivocally linked to its on-target activity, a thorough understanding of its broader molecular interactions is critical for anticipating potential resistance mechanisms, predicting off-target effects, and exploring future combination therapies.
This technical guide synthesizes the current publicly available data on the molecular targets of Vorasidenib, with a specific focus on elucidating interactions beyond its primary targets, IDH1 and IDH2.
Primary Mechanism of Action: Inhibition of Mutant IDH1/IDH2
Vorasidenib was specifically engineered to inhibit mutant forms of both IDH1 and IDH2.[2][8][9] These mutations, most commonly affecting the R132 residue of IDH1 or the R172/R140 residues of IDH2, confer a neomorphic enzymatic activity that converts α-ketoglutarate to 2-HG.[9][10] The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic dysregulation, including DNA hypermethylation and a block in cellular differentiation, which are key drivers of gliomagenesis.[1][11][12]
Vorasidenib binds to an allosteric pocket at the interface of the IDH homodimer, effectively blocking the enzyme's catalytic activity.[9][13] Preclinical and clinical studies have demonstrated that Vorasidenib treatment leads to a greater than 90% reduction in 2-HG concentrations in tumor tissue, validating its potent on-target engagement.[1][9][10]
Investigating Molecular Targets Beyond IDH1/IDH2
A comprehensive review of the existing preclinical and clinical literature reveals a notable scarcity of data on direct, clinically significant off-target molecular interactions of Vorasidenib. The drug was designed for high specificity to the mutant forms of IDH1/2. However, indirect effects and potential mechanisms of resistance provide avenues for exploring the broader molecular landscape influenced by Vorasidenib therapy.
Potential for Bypass Signaling Pathway Activation
While not a direct off-target effect of the drug itself, a key area of investigation in targeted cancer therapy is the emergence of resistance through the activation of compensatory or "bypass" signaling pathways. For IDH inhibitors like Vorasidenib, it is hypothesized that cancer cells may develop resistance by upregulating pathways that promote cell growth and survival independently of the IDH-mutant pathway.[1]
One such proposed mechanism is the activation of Receptor Tyrosine Kinase (RTK) pathways, such as the RAS-RTK pathway.[1] Upregulation of these pathways could, in theory, circumvent the growth-inhibitory effects of Vorasidenib, even while 2-HG levels remain suppressed.
Signaling Pathway: Hypothesized RTK Bypass Mechanism in Vorasidenib Resistance
Caption: Hypothesized RTK bypass pathway in response to Vorasidenib.
Cytochrome P450 Interactions
Vorasidenib's metabolism involves the cytochrome P450 (CYP) enzyme system, which can be considered an indirect form of molecular interaction. Vorasidenib is primarily metabolized by CYP1A2, with minor contributions from several other CYP enzymes.[8] Importantly, Vorasidenib itself can act as a CYP3A inducer.[8] This means it can increase the activity of the CYP3A4 enzyme, potentially reducing the plasma concentrations and efficacy of other drugs that are substrates of this enzyme.[14] This interaction is a critical consideration in clinical practice but does not represent a direct off-target therapeutic mechanism.
Quantitative Data Summary
Currently, there is no publicly available quantitative data (e.g., IC50, Ki) for Vorasidenib against molecular targets other than mutant IDH1 and IDH2. The focus of published research has been on its on-target potency.
| Target Enzyme | IC50 (nM) | Cell Line | Notes | Reference |
| mIDH1-R132H | Data not specified in reviewed abstracts | TS603 glioma-sphere line | Potent inhibition of 2-HG production demonstrated in vitro and in vivo. | [9] |
| mIDH2-R140Q | Data not specified in reviewed abstracts | U87MG engineered cell line | Potent inhibition of 2-HG production demonstrated in vitro. | [9] |
Note: Specific IC50 values were not available in the reviewed search results, but preclinical studies consistently describe vorasidenib as a potent inhibitor of these targets.
Experimental Protocols
Detailed experimental protocols for identifying off-target effects, such as kinome scanning or broad enzymatic panels, have not been published for Vorasidenib in the reviewed literature. However, a general workflow for investigating resistance mechanisms can be outlined.
Workflow: Investigating Vorasidenib Resistance Mechanisms
Caption: General workflow for investigating resistance to Vorasidenib.
Protocol 1: Measurement of Intracellular 2-HG Levels
-
Cell Culture and Lysis: Culture Vorasidenib-sensitive (parental) and resistant glioma cells under standard conditions. Harvest cells and lyse them to release intracellular metabolites.
-
Metabolite Extraction: Perform a metabolite extraction, typically using a methanol/acetonitrile/water solution, to separate small molecules from proteins and other cellular components.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). This technique separates the metabolites and allows for precise quantification of 2-HG.
-
Data Comparison: Compare the 2-HG levels between sensitive and resistant cell lines. A rebound in 2-HG levels in the resistant line suggests a target-related mechanism of resistance.[1]
Protocol 2: Sequencing of IDH1 and IDH2 Genes
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Use polymerase chain reaction (PCR) to amplify the coding regions of the IDH1 and IDH2 genes.
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes.
-
Sequence Analysis: Compare the sequences from the resistant cells to the parental cells to identify any new mutations that could confer resistance to Vorasidenib binding.[1]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Vorasidenib - Wikipedia [en.wikipedia.org]
- 3. oncodaily.com [oncodaily.com]
- 4. Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curetoday.com [curetoday.com]
- 7. ASCO: Vorasidenib shows its glioma potential in INDIGO | pharmaphorum [pharmaphorum.com]
- 8. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncobites.blog [oncobites.blog]
- 11. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]
- 12. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vorasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. FDA Approval Summary: Vorasidenib for IDH-mutant Grade 2 Astrocytoma or Oligodendroglioma following surgery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AG-881 in Glioblastoma Cell Lines
Introduction
Vorasidenib (AG-881) is a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are pivotal oncogenic drivers in a substantial portion of low-grade gliomas. These mutations lead to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone demethylases, which results in widespread epigenetic changes and a halt in cellular differentiation, thereby fostering tumor growth.[1] AG-881 has demonstrated considerable efficacy in clinical trials by lowering 2-HG levels, which in turn delays tumor progression.[1]
These application notes provide comprehensive protocols for in vitro assays to assess the activity of AG-881 in glioma cell lines, specifically targeting its impact on 2-HG production and cell viability.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of AG-881 in inhibiting 2-HG production and cell proliferation in glioma cell lines harboring IDH mutations.
Table 1: AG-881 IC50 Values for 2-HG Inhibition in Mutant IDH Cell Lines
| Cell Line Expressing Mutant IDH | IC50 Range (nM) |
| IDH1-R132C, G, H, or S | 0.04 - 22 |
| IDH2-R140Q | 7 - 14 |
| IDH2-R172K | 130 |
Data sourced from a clinical study protocol summary of nonclinical information.[1]
Table 2: AG-881 IC50 Values for Antiproliferative Activity in Glioma Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (nM) |
| U-87 MG (engineered with IDH2-R140Q) | CellTiter-Glo® | 72 hours | < 50 |
| TS603 (patient-derived neurosphere, IDH1-R132H) | CellTiter-Glo® | 72 hours | < 50 |
Data sourced from commercially available technical information for Vorasidenib.[1]
Signaling Pathway
Mutations in the IDH1 and IDH2 genes confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, contributing to oncogenesis. AG-881 acts as a potent inhibitor of these mutant IDH enzymes, thereby blocking the production of 2-HG and restoring normal cellular processes.
Experimental Protocols
Cell Culture of Glioma Cell Lines
1.1. U-87 MG (Adherent Cell Line)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1 mM sodium pyruvate.[2]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.[3]
-
Add Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[3]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and plate in new culture flasks at a seeding density of 1 x 10^4 cells/cm^2.[2]
-
1.2. TS603 (Neurosphere Culture)
-
Growth Medium: Serum-free Neurobasal medium supplemented with B27, basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF).
-
Culture Conditions: Culture in ultra-low attachment flasks to promote neurosphere formation. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Collect neurospheres when they reach approximately 150-200 μm in diameter.[4][5]
-
Centrifuge at 100 x g for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the pellet in a dissociation reagent (e.g., Trypsin-EDTA or Accutase).[6]
-
Incubate for 2-3 minutes at 37°C.[4]
-
Gently triturate to obtain a single-cell suspension.
-
Neutralize the dissociation reagent and centrifuge the cells.
-
Resuspend the cell pellet in fresh neurosphere medium and re-plate.
-
AG-881 Preparation and Treatment
-
Prepare a stock solution of AG-881 in dimethyl sulfoxide (DMSO). A 10 mM stock is a common starting point.
-
Prepare serial dilutions of AG-881 in the appropriate cell culture medium.
-
The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (DMSO only) in all experiments.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, which is an indicator of metabolically active cells.[7][8][9]
-
Seed glioma cells (2,000-10,000 cells/well) in 100 µL of culture medium in a 96-well opaque-walled plate.[1]
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Treat cells with serial dilutions of AG-881 and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
2-HG Measurement by LC-MS/MS
This protocol outlines the quantification of 2-HG in cell culture medium.
-
Culture IDH-mutant glioma cells with and without various concentrations of AG-881 for 48 hours.
-
Collect the cell culture medium and centrifuge to remove any cells.
-
To 100 µL of the medium, add an internal standard (e.g., 13C5-2-HG).[1]
-
Add 400 µL of cold 80% methanol to precipitate proteins.[1]
-
Vortex and incubate at -80°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.[1]
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry system.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of AG-881 in glioma cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 3. bcrj.org.br [bcrj.org.br]
- 4. Isolation and Expansion of Human Glioblastoma Multiforme Tumor Cells Using the Neurosphere Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Culturing of Glioma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culturing and imaging glioma stem cells in 3D collagen matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. ch.promega.com [ch.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Application Notes and Protocols: Efficacy Testing of AG-881 in an Orthotopic Glioma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliomas harboring mutations in the isocitrate dehydrogenase 1 (IDH1) or IDH2 genes represent a distinct subset of brain tumors. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in gliomagenesis.[1][2] AG-881 (vorasidenib) is a potent, oral, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes.[3][4][5] Preclinical studies in orthotopic glioma mouse models have demonstrated its ability to effectively cross the blood-brain barrier and significantly inhibit 2-HG production, thereby impeding tumor growth.[6][4][5][7] This document provides detailed protocols for establishing an orthotopic glioma mouse model and subsequently evaluating the efficacy of AG-881.
Mechanism of Action of AG-881 in IDH-Mutant Glioma
Mutations in IDH1 and IDH2 enzymes result in a gain-of-function, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and altered cellular metabolism, which collectively drive tumorigenesis.[1][7] AG-881 is an allosteric inhibitor that targets the mutated IDH1 and IDH2 proteins, blocking the production of 2-HG.[6][8] This restores normal cellular function and inhibits the growth of IDH-mutant gliomas.
Preclinical Efficacy of AG-881 in Orthotopic Glioma Models
The following table summarizes key quantitative data from preclinical studies evaluating the efficacy of AG-881 in orthotopic glioma mouse models.
| Efficacy Parameter | Model | Treatment | Results | Reference |
| 2-HG Inhibition | Orthotopic grade III mIDH1 glioma (TS603 neurosphere) | 50 mg/kg AG-881, twice daily for 4 days | >97% inhibition of 2-HG in glioma tissue | [6][3] |
| Tumor Growth Inhibition | Orthotopic human grade 3 mIDH1-R132H glioma | AG-881 monotherapy | Modestly impeded glioma growth in vivo | [7] |
| Combination Therapy | Orthotopic human grade 3 mIDH1-R132H glioma | AG-881 + Radiation Therapy (RT) | Significantly greater inhibition of tumor growth than either monotherapy | [7] |
| Survival | Orthotopic human grade 3 mIDH1-R132H glioma | AG-881 + Radiation Therapy (RT) | Did not antagonize the survival benefit conferred by RT | [7] |
| 2-HG Reduction | HLA-A2/HLA-DR1-syngeneic IDH1R132H glioma | 10 mg/kg AG-881 daily | 10-fold reduction of 2-HG levels in glioma cells | [9] |
| Tumor Growth Delay | HLA-A2/HLA-DR1-syngeneic IDH1R132H glioma | AG-881 monotherapy | Significantly delayed tumor growth | [9] |
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Glioma Mouse Model
This protocol details the procedure for establishing an orthotopic glioma xenograft model in immunocompromised mice.
1. Cell Line Selection and Preparation:
-
Cell Line: Utilize a human glioma cell line endogenously expressing an IDH1 (e.g., R132H) or IDH2 mutation. The TS603 neurosphere line has been previously used in AG-881 studies.[6][3] Alternatively, patient-derived xenograft (PDX) models can provide a more clinically relevant system.[10]
-
Luciferase Labeling: For in vivo tumor monitoring, the selected cell line should be engineered to stably express luciferase.[11][12]
-
Cell Culture: Culture the cells under appropriate conditions (e.g., serum-free media for neurospheres) to maintain their phenotype.
-
Cell Preparation for Injection: On the day of surgery, harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. Keep the cell suspension on ice.
2. Surgical Procedure:
-
Animals: Use immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice), 6-8 weeks of age.
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal reflex.
-
Stereotactic Implantation:
-
Secure the anesthetized mouse in a stereotactic frame.[13]
-
Create a midline scalp incision to expose the skull.
-
Using stereotactic coordinates for the desired brain region (e.g., striatum), mark the injection site.
-
Create a small burr hole at the marked site using a micro-drill.
-
Slowly lower a Hamilton syringe containing the cell suspension to the predetermined depth.
-
Inject the cell suspension at a controlled rate (e.g., 0.5 µL/min) to minimize backflow.[13]
-
Leave the needle in place for 5-10 minutes post-injection before slowly retracting it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
3. Post-Operative Care:
-
Administer analgesics as required.
-
Monitor the animals for recovery from anesthesia and for any signs of neurological deficits or distress.
-
Provide easily accessible food and water.
Protocol 2: AG-881 Efficacy Evaluation
This protocol outlines the procedures for assessing the therapeutic efficacy of AG-881 in the established orthotopic glioma mouse model.
1. Treatment Administration:
-
Tumor Establishment: Allow tumors to establish for a predetermined period (e.g., 7-14 days), which can be confirmed by initial bioluminescent imaging.[14][15]
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, AG-881).
-
Drug Formulation: Prepare AG-881 for oral administration in a suitable vehicle.
-
Dosing: Administer AG-881 orally at the desired dose and schedule (e.g., 50 mg/kg twice daily).[6][3] The vehicle should be administered to the control group.
2. Tumor Growth Monitoring:
-
Bioluminescent Imaging (BLI):
-
Perform BLI at regular intervals (e.g., weekly) to monitor tumor growth.[11][16]
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.[12]
-
Acquire images using an in vivo imaging system (IVIS) 10-15 minutes post-luciferin injection.[11]
-
Quantify the bioluminescent signal (total flux in photons/second) from a defined region of interest over the tumor site.
-
3. Survival Analysis:
-
Monitor animals daily for clinical signs of tumor progression (e.g., weight loss, lethargy, neurological deficits).
-
Euthanize animals when they reach a predetermined endpoint (e.g., >20% weight loss, severe neurological symptoms) and record the date for survival analysis.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
4. Biomarker Analysis:
-
At the end of the study or at specific time points, euthanize a subset of animals from each group.
-
Perfuse the animals with saline and carefully dissect the brains.
-
Isolate the tumor tissue (which can be guided by fluorescence if cells are co-labeled).
-
Snap-freeze the tissue for subsequent analysis of 2-HG levels using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow
The following diagram illustrates the overall experimental workflow for testing the efficacy of AG-881 in an orthotopic glioma mouse model.
References
- 1. Metabolism of glioma and IDH1/IDH2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. serviermedical.us [serviermedical.us]
- 8. vorasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. crownbio.com [crownbio.com]
- 11. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of an Orthotopic Rat Model of Glioblastoma Using Multiparametric Magnetic Resonance Imaging and Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Long-term Intravital Investigation of an Orthotopic Glioma Mouse Model via Optical Coherence Tomography Angiography | In Vivo [iv.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for AG-881 (Vorasidenib) in Preclinical Animal Models
Introduction
AG-881, also known as Vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG) from α-ketoglutarate.[4] 2-HG accumulation drives tumorigenesis through epigenetic dysregulation and a block in cellular differentiation.[4][5] AG-881 targets this pathway by inhibiting the mutant IDH enzymes, thereby reducing 2-HG levels and promoting tumor cell differentiation.[4][6] These notes provide an overview of the dosing regimens, pharmacokinetics, and experimental protocols for the use of AG-881 in preclinical animal models.
Quantitative Data Summary
The following tables summarize the dosing regimens and pharmacokinetic parameters of AG-881 in various preclinical models.
Table 1: Dosing Regimen of AG-881 in Mouse Models
| Animal Model | Tumor Type/Cell Line | Dose | Route of Administration | Dosing Frequency | Observed Effect | Reference |
| Mouse | HT1080 (mIDH1-R132C) Xenograft | ≥30 mg/kg | Oral | Twice-daily | >96% reduction in tumor 2-HG levels | [4][7] |
| Mouse | U87 (mIDH2-R140Q) Xenograft | ≥30 mg/kg | Oral | Twice-daily | >96% reduction in tumor 2-HG levels | [4][7] |
| Mouse | Orthotopic Glioma (mIDH1-R132H) | ≥0.1 mg/kg | Oral | Not Specified | >97% reduction in brain tumor 2-HG levels | [4][7] |
| Mouse | Orthotopic Grade III mIDH1 Glioma (TS603 neurosphere) | 50 mg/kg | Oral | Twice-daily for 4 days | >97% inhibition of 2-HG production in glioma tissue | [1][2] |
| Mouse | dTG-IDH1R132H Tumor-bearing | 10 mg/kg | Oral Gavage | Daily | Significant reduction in 2-HG levels in the tumor | [8] |
| Mouse | dTG-IDH1R132H Tumor-bearing | 50 mg/kg | Oral Gavage | Daily | Not Specified | [8] |
Table 2: Pharmacokinetic Parameters of AG-881
| Animal Species | Total Body Plasma Clearance | Brain-to-Plasma Ratio (AUC0-24hr) | Key Characteristics | Reference |
| Mice | 0.406 L/hr/kg | 0.62 to 1.96 | Rapid oral absorption, excellent brain penetration | [4][7] |
| Rats | 0.289 L/hr/kg | 1.11 to 1.48 | Rapid oral absorption, excellent brain penetration | [4][7] |
Experimental Protocols
Protocol 1: General Preparation and Administration of AG-881 for In Vivo Studies
This protocol describes the preparation of AG-881 for oral administration to mice.
Materials:
-
AG-881 (Vorasidenib) powder
-
0.5% Methyl Cellulose 400
-
0.2% Tween-80
-
Sterile water
-
Oral gavage needles
Procedure:
-
Calculate the required amount of AG-881 based on the desired dose (e.g., 10 mg/kg, 30 mg/kg, or 50 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution by dissolving 0.5% Methyl Cellulose 400 and 0.2% Tween-80 in sterile water.
-
The AG-881 solution should be prepared fresh daily.[8]
-
Suspend the calculated amount of AG-881 powder in the prepared vehicle.
-
Vortex the suspension thoroughly to ensure homogeneity.
-
Administer the AG-881 suspension to the mice via oral gavage at the specified dose and frequency (e.g., once or twice daily).[8]
Protocol 2: Orthotopic Glioma Model Study
This protocol outlines the procedure for evaluating the efficacy of AG-881 in an orthotopic glioma mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
mIDH1-mutant glioma cells (e.g., TS603 neurospheres)
-
Stereotactic injection apparatus
-
AG-881 formulation (as per Protocol 1)
-
Magnetic Resonance Imaging (MRI) for tumor monitoring
-
LC-MS/MS for 2-HG analysis
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Using a stereotactic apparatus, inject mIDH1-mutant glioma cells into the brain of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using MRI until the tumors reach a specified volume (e.g., ~40 mm³).[2]
-
-
Treatment:
-
Randomize the mice into treatment and vehicle control groups.
-
Administer AG-881 (e.g., 50 mg/kg, twice daily for 4 days) or vehicle to the respective groups via oral gavage.[2]
-
-
Pharmacodynamic Analysis:
Visualizations
Signaling Pathway of Mutant IDH and Inhibition by AG-881
Caption: AG-881 inhibits mutant IDH1/2, blocking 2-HG production and oncogenesis.
Experimental Workflow for AG-881 Efficacy Study in an Orthotopic Glioma Model
Caption: Workflow for evaluating AG-881 efficacy in a preclinical glioma model.
Dose-Dependent Reduction of 2-HG by AG-881
Caption: Increasing AG-881 dosage leads to a greater reduction in 2-HG levels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Fundamental Research Paved the Way for the Development of Vorasidenib - NCI [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
Measuring 2-HG Levels in Response to Vorasidenib Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are a hallmark of several cancers, including low-grade gliomas. These mutations result in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). Vorasidenib is a brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 enzymes.[1] Its therapeutic efficacy is mediated by the suppression of 2-HG production.[2][3] Therefore, the accurate and reliable measurement of 2-HG levels is crucial for assessing the pharmacodynamic activity of Vorasidenib and monitoring treatment response in patients with IDH-mutant gliomas.
These application notes provide detailed protocols for the principal methods used to quantify 2-HG levels: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), in vivo Magnetic Resonance Spectroscopy (MRS), and enzymatic assays.
Mechanism of Action of Vorasidenib
Mutations in IDH1 and IDH2 confer a new enzymatic function, enabling the conversion of α-ketoglutarate (α-KG) to 2-HG.[2] The accumulation of 2-HG is implicated in oncogenesis through epigenetic dysregulation and the impairment of cellular differentiation. Vorasidenib selectively targets and inhibits these mutant IDH enzymes, thereby blocking the production of 2-HG.[4] Clinical studies have demonstrated that Vorasidenib can significantly reduce 2-HG levels in IDH-mutant gliomas.[5][6]
Quantitative Data on 2-HG Reduction
The following table summarizes reported quantitative changes in 2-HG levels following treatment with Vorasidenib.
| Treatment/Trial | Method | Matrix | 2-HG Reduction | Reference |
| Vorasidenib (Phase 1) | Not Specified | Enhancing Tumors | Reduced Levels | [5] |
| Vorasidenib (Phase 1, NCT03343197) | Not Specified | Intratumoral | 92.6% | [5] |
| Vorasidenib/Ivosidenib | Not Specified | Tumor | Significant Reductions | [6] |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of 2-HG in biological matrices such as plasma and tumor tissue.[7][8] This ex vivo technique often requires derivatization to separate the D- and L-enantiomers of 2-HG.[9]
Protocol for 2-HG Quantification in Plasma and Tissue by LC-MS/MS:
a. Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., 13C5-2-HG).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization.
b. Sample Preparation (Tissue):
-
Weigh 10-20 mg of frozen tumor tissue.
-
Homogenize the tissue in 500 µL of an 80:20 methanol:water solution on ice.
-
Add a stable isotope-labeled internal standard.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
c. Derivatization (using Diacetyl-L-tartaric anhydride - DATAN): [9]
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of a 50 mg/mL solution of DATAN in a 4:1 (v/v) mixture of acetonitrile and acetic acid.
-
Heat the mixture at 70°C for 30-60 minutes.
-
Cool the samples to room temperature.
-
Dilute with an appropriate volume of the mobile phase for injection.
d. LC-MS/MS Conditions (Example):
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column (e.g., CHIROBIOTIC R) or a standard C18 column post-derivatization.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the 2-HG enantiomers from other matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for D-2-HG, L-2-HG, and the internal standard.
e. Data Analysis:
-
Integrate the peak areas for the D-2-HG and L-2-HG enantiomers and the internal standard.
-
Generate a standard curve using known concentrations of D-2-HG and L-2-HG.
-
Calculate the concentration of each enantiomer in the samples by comparing their peak area ratios to the internal standard against the standard curve.
In Vivo Magnetic Resonance Spectroscopy (MRS)
MRS is a non-invasive imaging technique that allows for the longitudinal monitoring of 2-HG levels within the tumor.[10] Edited MRS sequences, such as MEGA-PRESS, are often employed to reliably detect the 2-HG signal, which can be challenging due to overlapping signals from other metabolites.[11]
Protocol for In Vivo 2-HG Measurement by MRS:
a. Patient Preparation:
-
No special preparation is typically required for the patient.
-
Ensure the patient is positioned comfortably to minimize motion during the scan.
b. MRI/MRS Acquisition: [11]
-
Perform on a 3T clinical MRI scanner.
-
Acquire high-resolution anatomical images (T1-weighted, T2-weighted, FLAIR) for accurate voxel placement.
-
Place a single voxel (e.g., 2x2x2 cm) within the tumor, avoiding areas of necrosis or hemorrhage.
-
Acquire MRS data using an edited pulse sequence such as MEGA-PRESS with parameters optimized for 2-HG detection (e.g., TE = 68 ms).[11]
-
Acquire a non-water-suppressed scan from the same voxel for metabolite quantification.
c. Data Processing and Analysis:
-
Process the raw MRS data using specialized software (e.g., LCModel).
-
Fit the acquired spectrum with a basis set of known metabolite spectra, including 2-HG.
-
Quantify the 2-HG concentration, often as a ratio to a stable internal reference metabolite like total creatine (Cr) or N-acetylaspartate (NAA).
-
Monitor changes in the 2-HG/Cr or 2-HG/NAA ratio over the course of Vorasidenib treatment.
Enzymatic Assays
Enzymatic assays offer a more rapid and cost-effective method for quantifying D-2-HG compared to LC-MS/MS.[7] These assays are based on the specific enzymatic conversion of D-2-HG to α-KG, which is coupled to a detectable reaction, such as the production of NADH or a colored product.[12][13] Commercially available kits are widely used for this purpose.[14]
Protocol for Enzymatic D-2-HG Assay (using a commercial kit as a basis): [13][14]
a. Sample Preparation:
-
For plasma or serum, perform deproteinization using perchloric acid (PCA) precipitation followed by neutralization with potassium hydroxide (KOH).[14]
-
For tissues or cells, homogenize in assay buffer, centrifuge to remove debris, and collect the supernatant.[13]
b. Assay Procedure:
-
Prepare a standard curve using the provided D-2-HG standard.
-
Add a small volume of the prepared sample and standards to the wells of a 96-well plate.
-
Prepare a reaction mixture containing D-2-hydroxyglutarate dehydrogenase, NAD+, and a detection reagent (e.g., a probe that is reduced by NADH to produce a colorimetric or fluorescent signal).
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
c. Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve and determine the D-2-HG concentration in the samples.
Conclusion
The measurement of 2-HG is a critical biomarker for assessing the efficacy of Vorasidenib in patients with IDH-mutant gliomas. LC-MS/MS provides the most sensitive and specific quantification of 2-HG enantiomers, while MRS offers a non-invasive method for longitudinal monitoring of in-tumor 2-HG levels. Enzymatic assays present a high-throughput and cost-effective alternative for the specific measurement of D-2-HG. The choice of method will depend on the specific research or clinical question, available resources, and the required level of detail and sensitivity.
References
- 1. Vorasidenib in IDH1/2-mutant low-grade glioma: the grey zone of patient’s selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improving Outcomes for IDH1/2-Mutant Glioma in the INDIGO Study With Timothy Cloughesy, MD - Oncology Data Advisor [oncdata.com]
- 4. Frontiers | Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions [frontiersin.org]
- 5. Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snconnect.survivornet.com [snconnect.survivornet.com]
- 7. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Research Portal [scholarship.miami.edu]
- 11. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for AG-881 in IDH-Mutant Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are found in a significant portion of patients with acute myeloid leukemia (AML) and other hematologic malignancies.[1][2] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases.[3][4][5] This results in epigenetic dysregulation, leading to a block in cellular differentiation and promoting leukemogenesis.[3][4][5]
AG-881 (Vorasidenib) is a potent, orally available, and brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes.[1][2][6] By inhibiting the production of 2-HG, AG-881 aims to reverse the epigenetic block and induce differentiation of malignant hematopoietic cells.[7] These application notes provide a summary of the preclinical data and detailed protocols for utilizing AG-881 to study differentiation in IDH-mutant leukemia cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of AG-881
| Target | Cell Line/Enzyme | IC50 (nM) | Reference |
| IDH1 Mutations | |||
| IDH1-R132C | In vitro enzyme assay | 0.04 - 22 | [7] |
| IDH1-R132G | In vitro enzyme assay | 0.04 - 22 | [7] |
| IDH1-R132H | In vitro enzyme assay | 0.04 - 22 | [7] |
| IDH1-R132S | In vitro enzyme assay | 0.04 - 22 | [7] |
| IDH2 Mutations | |||
| IDH2-R140Q | In vitro enzyme assay | 7 - 14 | [7] |
| IDH2-R172K | In vitro enzyme assay | 130 | [7] |
| IDH2-R140Q | TF-1 cells | 118 (1h preincubation) | [8] |
| IDH2-R172K | U87 cells | 32 (1h preincubation) | [8] |
Table 2: Cellular Effects of AG-881 in IDH-Mutant Cells
| Cell Type | Effect | Observation | Reference |
| Primary human AML blasts (ex vivo) | Myeloid Differentiation | Induced myeloid differentiation | [8] |
| TF-1 cells (IDH2-R140Q) | R-2HG Production | Restored upon acquired resistance mutations | [9] |
| Leukemia cell models | Cellular Differentiation | Induced cellular differentiation | [7] |
Signaling Pathway
The primary mechanism of action of AG-881 in inducing differentiation of IDH-mutant leukemia cells is through the inhibition of the mutant IDH1/2 enzymes, leading to a reduction in the oncometabolite 2-HG. This decrease in 2-HG relieves the inhibition of α-ketoglutarate-dependent dioxygenases, such as TET enzymes and histone demethylases. The restoration of these enzyme activities leads to the reversal of aberrant DNA and histone hypermethylation, ultimately resulting in the expression of genes that drive myeloid differentiation.
Caption: AG-881 signaling pathway in IDH-mutant leukemia cells.
Experimental Protocols
Protocol 1: In Vitro Treatment of IDH-Mutant Leukemia Cell Lines
Objective: To assess the effect of AG-881 on the differentiation of IDH-mutant leukemia cell lines.
Materials:
-
IDH1 or IDH2-mutant leukemia cell line (e.g., TF-1 expressing IDH2-R140Q)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
AG-881 (Vorasidenib)
-
DMSO (vehicle control)
-
Cell culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the leukemia cells at a density of 2 x 10^5 cells/mL in the appropriate cell culture plates.
-
Drug Preparation: Prepare a stock solution of AG-881 in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the prepared AG-881 or vehicle control to the cell cultures.
-
Incubation: Incubate the cells for a period of 4 to 7 days. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Assessment of Differentiation: After the incubation period, harvest the cells for analysis of differentiation markers by flow cytometry (Protocol 2) and morphological changes (Protocol 3).
Caption: Experimental workflow for in vitro AG-881 treatment.
Protocol 2: Flow Cytometry for Myeloid Differentiation Markers
Objective: To quantify the expression of myeloid differentiation markers on leukemia cells following AG-881 treatment.
Materials:
-
Treated and control cells from Protocol 1
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD11b, CD14, CD15)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash them twice with cold FACS buffer.
-
Cell Staining: Resuspend the cells in FACS buffer and add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells expressing the differentiation markers.
Protocol 3: Morphological Assessment of Differentiation
Objective: To visually assess changes in cell morphology indicative of differentiation.
Materials:
-
Treated and control cells from Protocol 1
-
Cytospin centrifuge
-
Microscope slides
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
Slide Preparation: Prepare cytospin slides of the treated and control cells.
-
Staining: Stain the slides with Wright-Giemsa stain according to the manufacturer's protocol.
-
Microscopic Examination: Examine the slides under a light microscope. Look for morphological changes associated with myeloid differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear segmentation, and the appearance of cytoplasmic granules.
-
Quantification: If desired, perform a differential cell count to quantify the percentage of cells at different stages of differentiation.
Logical Relationship Diagram
Caption: Logical relationship of AG-881's effect on IDH-mutant leukemia.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess AG-881 Therapeutic Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorasidenib (AG-881) is a potent, oral, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) enzymes.[1][2] Mutations in IDH1 and IDH2 are hallmarks of several cancers, including low-grade gliomas.[3][4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by causing epigenetic and genetic dysregulation.[5][6] AG-881 is designed to inhibit the production of 2-HG, thereby targeting a key driver of tumor growth.[1][4] This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to assess the therapeutic response to AG-881 in preclinical and clinical settings.
The primary imaging modality for pharmacodynamic assessment of AG-881 is Magnetic Resonance Spectroscopy (MRS), which can non-invasively detect and quantify 2-HG levels in the brain.[7] Magnetic Resonance Imaging (MRI) is used for anatomical evaluation of tumor size and growth, while Positron Emission Tomography (PET) can provide complementary information on tumor metabolism.[3]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies evaluating the efficacy of AG-881.
Table 1: Preclinical Efficacy of AG-881 in Orthotopic Glioma Mouse Models
| Animal Model | AG-881 Dose | Imaging Modality | Key Finding | Reference |
| Orthotopic grade III mIDH1 glioma (TS603 neurosphere) | 50 mg/kg (oral, twice daily for 4 days) | LC-MS/MS of brain tissue | >97% inhibition of 2-HG levels in the brain tumor | [1][8] |
| HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models | ≥30 mg/kg (twice daily) | LC-MS/MS of tumor tissue | >96% reduction in tumor 2-HG levels | |
| Orthotopic glioma model (mIDH1-R132H) | ≥0.1 mg/kg | LC-MS/MS of brain tumor tissue | >97% reduction in brain tumor 2-HG levels |
Table 2: Clinical Efficacy of AG-881 (Vorasidenib) in Patients with IDH-Mutant Glioma
| Clinical Trial | Patient Population | AG-881 (Vorasidenib) Dose | Imaging Modality | Key Findings | Reference |
| Phase 3 (INDIGO) | Grade 2 IDH-mutant glioma | 40 mg daily | MRI | Median progression-free survival: 27.7 months (vs. 11.1 months for placebo). Tumor volume decreased by a mean of 2.5% every 6 months (vs. 13.9% increase for placebo). | [9][10][11][12][13] |
| Phase 1 (Recurrent/Progressive Glioma) | Recurrent/progressive mIDH1/2 glioma | Dose escalation (10-300 mg daily) | MRI | Objective response rate (non-enhancing glioma): 18% (1 partial response, 3 minor responses). Median progression-free survival (non-enhancing glioma): 36.8 months. | [2][3][14][15] |
| Phase 1 (Perioperative Study) | Recurrent non-enhancing mIDH1 low-grade glioma | 50 mg daily for 4 weeks preoperatively | LC-MS/MS of resected tumor tissue | >90% reduction in tumor 2-HG levels compared to untreated samples. | [1][16][17] |
Signaling Pathway and Experimental Workflow
AG-881 Mechanism of Action and the Mutant IDH Signaling Pathway
Mutations in IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in widespread epigenetic alterations and a block in cellular differentiation, ultimately driving tumorigenesis.[6][18] AG-881 acts as a dual inhibitor of these mutant IDH1 and IDH2 enzymes, thereby blocking the production of 2-HG and restoring normal cellular processes.[1]
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ACTR-31. PHASE 1 STUDY OF AG-881, AN INHIBITOR OF MUTANT IDH1 AND IDH2: RESULTS FROM THE RECURRENT/PROGRESSIVE GLIOMA POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring response to a clinically relevant IDH inhibitor in glioma—Hyperpolarized 13C magnetic resonance spectroscopy approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. INDIGO Trial Results: Vorasidenib Shows Promising Efficacy for IDH-Mutant Low-Grade Glioma - OncologyTube [oncologytube.com]
- 13. Servier Presents Transformational Data from Pivotal Phase 3 INDIGO Trial of Vorasidenib in Recurrent or Residual Grade 2 IDH-Mutant Diffuse Glioma - BioSpace [biospace.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ascopubs.org [ascopubs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Brain Penetrance of AG-881 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-881 (vorasidenib) is an orally available, brain-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are implicated in the pathogenesis of several cancers, including gliomas.[4][5] The efficacy of therapeutic agents for brain tumors is critically dependent on their ability to cross the blood-brain barrier (BBB). Therefore, robust and reproducible protocols to assess brain penetrance are essential in the preclinical development of drugs like AG-881.
These application notes provide a detailed protocol for assessing the brain penetrance of AG-881 in a rat model. The protocol covers animal handling, dosing, sample collection, and bioanalytical methods for the quantification of AG-881 in plasma and brain tissue.
Data Presentation
Table 1: Pharmacokinetic Parameters of Vorasidenib (AG-881) in Rats
| Parameter | Value | Reference |
| Brain-to-Plasma Ratio | 0.65 | [3][6] |
| Plasma Clearance | 0.289 L/hr/kg | |
| Oral Bioavailability | Rapid oral absorption |
Table 2: In Vitro Potency of Vorasidenib (AG-881)
| Target | IC50 Range | Reference |
| mIDH1 (R132C, R132G, R132H, R132S) | 0.04 - 22 nM | [2] |
| mIDH2 (R140Q) | 7 - 14 nM | [2] |
| mIDH2 (R172K) | 130 nM | [2] |
Experimental Protocols
Animal Husbandry and Dosing
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week prior to the experiment.
-
Formulation: AG-881 can be formulated for oral administration. A typical vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.[1]
-
Dosing: Administer a single oral dose of AG-881 (e.g., 3 mg/kg) via oral gavage.[6] The dose volume should be appropriate for the animal's weight (e.g., 5 mL/kg).
Sample Collection
-
Time Points: Collect blood and brain samples at multiple time points post-dose to characterize the pharmacokinetic profile (e.g., 0.5, 1, 2, 4, 8, and 24 hours). A minimum of 3-4 animals per time point is recommended.
-
Blood Collection:
-
Anesthetize the rat (e.g., with isoflurane).
-
Collect blood (approximately 0.5-1 mL) via cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
-
-
Brain Collection:
-
Immediately following blood collection, perfuse the animal transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain vasculature.
-
Decapitate the animal and carefully dissect the brain on an ice-cold surface.
-
Rinse the brain with ice-cold PBS to remove any remaining blood.
-
Blot the brain dry, weigh it, and snap-freeze it in liquid nitrogen.
-
Store the brain samples at -80°C until analysis.
-
Brain Tissue Homogenization and Drug Extraction
-
Homogenization:
-
To a pre-weighed, frozen brain sample, add a volume of homogenization buffer (e.g., 4 volumes of ice-cold PBS or 0.25 M sucrose solution) to create a 1:4 (w/v) homogenate.[7][8]
-
Homogenize the tissue using a bead mill homogenizer or a Dounce homogenizer until a uniform consistency is achieved.[9][10] Keep the sample on ice throughout the process.
-
-
Protein Precipitation for Drug Extraction:
-
To a known volume of brain homogenate or plasma, add 3 volumes of a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to precipitate proteins.[11]
-
Carefully collect the supernatant for analysis.
-
Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the preferred method for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[12][13][14][15]
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for this type of molecule.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific detection of AG-881 and the internal standard. The precursor and product ion transitions for AG-881 will need to be optimized.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of AG-881 into blank plasma and brain homogenate.
-
Calculate the concentration of AG-881 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma where C_brain is the concentration of AG-881 in the brain homogenate and C_plasma is the concentration in plasma at the same time point.
-
Visualizations
Caption: AG-881 inhibits mutant IDH1, reducing 2-HG and promoting cell differentiation.
Caption: Workflow for assessing AG-881 brain penetrance in rats.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NIBSC - Brain Tissue Preparation [nibsc.org]
- 9. sisweb.com [sisweb.com]
- 10. Isolation of Amyloid Fibrils from Brain Tissue Extract [jove.com]
- 11. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 12. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 14. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to AG-881 in AML
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and addressing challenges related to acquired resistance to AG-881 (vorasidenib) in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is AG-881 and what is its mechanism of action in AML?
AG-881 (vorasidenib) is a potent, oral, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] In AML, specific mutations in IDH1 (at residue R132) and IDH2 (at residues R140 and R172) lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG disrupt epigenetic regulation and hematopoietic differentiation, contributing to leukemogenesis. AG-881 binds to the allosteric site at the dimer interface of the mutant IDH enzymes, locking them in an inactive conformation and thereby inhibiting the production of 2-HG.[2] This leads to the restoration of normal cellular differentiation.
Q2: What are the known mechanisms of acquired resistance to AG-881 in AML?
Several mechanisms of acquired resistance to AG-881 and other IDH inhibitors in AML have been identified:
-
Secondary Mutations in the IDH Gene: The most well-characterized resistance mechanism is the emergence of second-site mutations in the IDH1 or IDH2 gene. A notable example is the S280F mutation in IDH1 , which is located at the dimer interface where AG-881 binds. This mutation sterically hinders the binding of the inhibitor, rendering it less effective.[4][5]
-
Isoform Switching: AML cells can develop resistance by acquiring a mutation in the alternative IDH isoform. For instance, a patient initially responding to an IDH2 inhibitor may develop a resistance-conferring mutation in IDH1, or vice-versa. The dual-inhibitor nature of AG-881 may offer an advantage in such scenarios.
-
Bypass Signaling Pathway Activation: Upregulation of pro-survival signaling pathways, such as the receptor tyrosine kinase (RTK) pathways (e.g., FLT3, AXL) and the RAS-MAPK pathway, can allow AML cells to proliferate independently of the IDH-mutant pathway.
-
Metabolic Reprogramming: Resistant AML cells can adapt their metabolism to rely more on alternative energy sources. A key mechanism is the enhancement of mitochondrial oxidative phosphorylation (OXPHOS), which makes the cells less dependent on the metabolic alterations driven by the IDH mutation.[6][7]
-
Reduced Apoptotic Priming: A general mechanism of drug resistance where cancer cells have a lower intrinsic readiness to undergo apoptosis, making them less sensitive to a variety of therapeutic agents.
Q3: My AG-881-treated AML cells are showing signs of resistance (e.g., decreased apoptosis, increased proliferation). How can I confirm the mechanism of resistance?
To investigate the mechanism of resistance, a multi-pronged approach is recommended:
-
Sequence the IDH1 and IDH2 genes: This is the first step to check for secondary mutations. Pay close attention to the regions encoding the dimer interface and the NADPH binding site.
-
Perform a Western blot analysis: Probe for the phosphorylation status of key proteins in RTK signaling pathways (e.g., p-FLT3, p-ERK, p-AKT) to assess for bypass pathway activation.
-
Measure 2-HG levels: A restoration of 2-HG levels in the presence of AG-881 is a strong indicator of a resistance mechanism directly affecting the drug's binding or efficacy.
-
Conduct metabolic profiling: Analyze the metabolic state of your resistant cells compared to sensitive parental cells. Look for changes in oxygen consumption rates (OCR) as an indicator of OXPHOS, and perform metabolomics to identify shifts in key metabolic pathways.
-
Assess sensitivity to other inhibitors: Test the resistant cells against inhibitors of pathways implicated in resistance (e.g., FLT3 inhibitors, MEK inhibitors, BCL-2 inhibitors) to identify potential therapeutic strategies.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy of AG-881 in in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Cell line integrity | Authenticate your AML cell line to ensure it harbors the expected IDH mutation and has not been contaminated. Regularly check for mycoplasma contamination.[8] |
| Drug stability and storage | Prepare fresh stock solutions of AG-881 regularly and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Assay conditions | Optimize cell seeding density and treatment duration. For longer-term experiments, replenish the media with fresh AG-881 to maintain a constant drug concentration. |
| Serum protein binding | High serum concentrations in the culture media can sometimes reduce the effective concentration of the drug. Consider reducing the serum percentage if consistent with cell health. |
Problem 2: Difficulty in generating a stable AG-881-resistant AML cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient drug pressure | Start with a low concentration of AG-881 (around the IC25-IC50) and gradually increase the concentration in a stepwise manner as the cells adapt. This process can take several months. |
| Clonal selection | Resistance may arise in a small subpopulation of cells. Consider using single-cell cloning to isolate and expand resistant clones. |
| Heterogeneity of resistance mechanisms | Be aware that multiple resistance mechanisms may emerge. Characterize the resistant population at different stages of its development. |
Problem 3: Ambiguous results in 2-HG measurement assays.
| Possible Cause | Troubleshooting Step |
| Sample handling | Process samples quickly and keep them on ice to minimize metabolic activity. For intracellular 2-HG, ensure complete cell lysis. |
| Assay sensitivity and specificity | Use a validated LC-MS/MS method for accurate quantification of D-2-HG and L-2-HG.[9] Commercially available colorimetric or fluorometric kits can be used for screening but may have limitations. |
| Contamination | Ensure that all reagents and equipment are clean to avoid contamination that could interfere with the assay. |
| Baseline 2-HG levels | Always include untreated IDH-mutant and IDH-wildtype cells as controls to establish baseline 2-HG levels.[10] |
Data Presentation
Table 1: In Vitro Efficacy of AG-881 in Sensitive and Resistant AML Models
| Cell Line/Model | IDH Mutation | Resistance Mechanism | AG-881 IC50 (nM) | Fold Resistance | Reference |
| TF-1 IDH1-R132H | IDH1 R132H | - (Sensitive) | ~10 | - | [11] |
| TF-1 IDH1-R132H/S280F | IDH1 R132H/S280F | Secondary Mutation | >1000 | >100 | [5] |
| Patient-derived xenograft (PDX) AML-X1 | IDH2 R140Q | - (Sensitive) | 25 | - | Fictional Example |
| Patient-derived xenograft (PDX) AML-X1R | IDH2 R140Q | Metabolic Reprogramming | 250 | 10 | Fictional Example |
Table 2: Changes in Protein Expression and Metabolism in AG-881 Resistant AML Cells
| Parameter | Sensitive Cells | Resistant Cells | Method | Reference |
| p-ERK/Total ERK Ratio | 1.0 | 3.5 | Western Blot | Fictional Example |
| CPT1A Expression | Low | High | Western Blot | [6] |
| Oxygen Consumption Rate (OCR) | Baseline | Increased | Seahorse Analyzer | [6] |
| Intracellular 2-HG (with AG-881) | <10% of control | >80% of control | LC-MS/MS | [11] |
Experimental Protocols
Protocol 1: Generation of AG-881 Resistant AML Cell Lines
-
Determine the initial IC50: Culture the parental IDH-mutant AML cell line (e.g., TF-1 IDH1-R132H) and determine the 50% inhibitory concentration (IC50) of AG-881 using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initiate drug exposure: Begin by culturing the cells in the presence of AG-881 at a concentration equal to the IC25.
-
Monitor cell viability and proliferation: Regularly monitor the cells and allow them to recover and resume proliferation.
-
Stepwise dose escalation: Once the cells have adapted to the current drug concentration, gradually increase the concentration of AG-881 in a stepwise manner (e.g., 1.5-2 fold increments).
-
Isolate and expand resistant clones: After several months of continuous culture under drug pressure, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Characterize resistant clones: Confirm the resistant phenotype by determining the new IC50 of AG-881. Proceed with mechanistic studies as outlined in the FAQs.
Protocol 2: Western Blot for Phospho-Receptor Tyrosine Kinases (p-RTKs)
-
Cell Lysis: Lyse sensitive and resistant AML cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12][13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of the RTKs of interest (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Measurement of Intracellular 2-HG by LC-MS/MS
-
Cell Culture and Treatment: Culture sensitive and resistant AML cells with and without AG-881 for the desired duration.
-
Metabolite Extraction: Harvest the cells and perform metabolite extraction using a cold methanol/water/chloroform solvent system.
-
Sample Preparation: Dry the aqueous phase containing the polar metabolites and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Use a chiral chromatography column to separate D-2-HG and L-2-HG. Perform quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of 2-HG in each sample by comparing to a standard curve. Normalize the 2-HG levels to the cell number or total protein content.
Visualizations
Caption: Mechanisms of acquired resistance to AG-881 in AML.
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Mitochondrial metabolism supports resistance to IDH mutant inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hfsp.org [hfsp.org]
- 8. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Mechanisms of Resistance to Vorasidenib in Long-Term Glioma Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Vorasidenib in long-term glioma treatment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vorasidenib?
Vorasidenib is a first-in-class, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. In IDH-mutant gliomas, these mutated enzymes convert α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumor formation.[1] Vorasidenib binds to the active sites of the mutant IDH1/2 enzymes, blocking the production of 2-HG, which can lead to a reduction in tumor cell proliferation and the promotion of cellular differentiation.[1] Preclinical and clinical studies have shown that Vorasidenib treatment can lead to a significant reduction in 2-HG concentrations in tumor tissue.[2][3][4]
Q2: What are the primary known and hypothesized mechanisms of resistance to Vorasidenib in glioma?
Mechanisms of resistance to Vorasidenib, and other IDH inhibitors, can be broadly categorized into two main types:
-
Target-Related Alterations: These mechanisms involve changes that restore the production of the oncometabolite 2-HG despite the presence of the drug.
-
Secondary IDH Mutations: The acquisition of new mutations in the IDH1 or IDH2 gene at a different location from the primary mutation can prevent Vorasidenib from binding effectively, thus restoring 2-HG production.[1]
-
IDH Isoform Switching: Although less common with a dual inhibitor like Vorasidenib, it is theoretically possible for a tumor with an initial IDH1 mutation to acquire a resistance-conferring mutation in IDH2, or vice versa.[4][5][6][7]
-
-
Bypass Signaling Pathways: In this form of resistance, the cancer cells become less dependent on the IDH-mutant pathway for their growth and survival.
-
Activation of Receptor Tyrosine Kinase (RTK) Pathways: Upregulation of signaling pathways such as the RAS-RTK pathway can promote cell growth and survival independently of the IDH mutation.[1] This is a common mechanism of resistance to targeted cancer therapies.
-
Epigenetic Reprogramming: Alterations in DNA methylation or histone modifications can occur that bypass the need for 2-HG-driven oncogenesis.[1]
-
Q3: What is the difference between primary and acquired resistance to Vorasidenib?
-
Primary resistance (or upfront resistance) occurs when a tumor does not respond to Vorasidenib from the beginning of treatment. This may be due to pre-existing genetic alterations that allow the tumor to grow through pathways independent of the IDH mutation.[1][8]
-
Acquired resistance develops in a tumor that was initially sensitive to Vorasidenib. This occurs when a subpopulation of cancer cells develops one of the resistance mechanisms described above and begins to proliferate despite continuous treatment.[1][8]
Q4: Are there any clinically validated biomarkers for Vorasidenib resistance?
Currently, there are no clinically validated biomarkers to predict resistance to Vorasidenib in glioma patients. Research is ongoing to identify genetic, epigenetic, or imaging markers that could predict which patients are most likely to respond to treatment and which may be at higher risk of developing resistance.[1][8]
Section 2: Troubleshooting Guides
This section provides practical guidance for researchers encountering potential Vorasidenib resistance in their experiments.
Scenario 1: A Vorasidenib-treated glioma cell line, which initially showed growth inhibition, has started to proliferate again.
This observation suggests the development of acquired resistance . Here is a step-by-step guide to investigate this phenomenon:
Initial Steps: Rule out experimental artifacts.
-
Confirm Drug Integrity: Test a fresh aliquot of Vorasidenib to rule out degradation of the compound.
-
Verify Drug Concentration: Ensure that the correct concentration of Vorasidenib is being used in your experiments.
-
Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line and rule out contamination.[1][8]
Experimental Workflow to Characterize Resistance:
-
Confirm Decreased Sensitivity:
-
Determine the Mechanism of Resistance:
-
Measure Intracellular 2-HG Levels: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify 2-HG levels in both parental and resistant cells treated with Vorasidenib.
-
If 2-HG levels are high in the resistant cells, this points towards a target-related mechanism . Proceed to sequence the IDH1 and IDH2 genes to look for secondary mutations.
-
If 2-HG levels remain low in the resistant cells, this suggests a bypass pathway mechanism . The cells are proliferating despite the successful inhibition of mutant IDH.[1][8]
-
-
-
Investigate Bypass Pathways (if 2-HG is low):
-
Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of multiple RTK signaling pathways simultaneously.
-
Western Blotting: Confirm the activation of specific pathways identified in the array by performing western blots for key phosphorylated proteins such as p-AKT and p-ERK.[1]
-
Scenario 2: In an in vivo orthotopic mouse model, some tumors show a poor initial response to Vorasidenib treatment.
This could be an instance of primary resistance .
Troubleshooting Steps:
-
Confirm Drug Delivery: Measure the concentration of Vorasidenib in both plasma and tumor tissue from responding and non-responding animals to ensure adequate drug exposure in the brain.[1][8]
-
Characterize the Tumor Microenvironment: Analyze the tumors for factors that could contribute to resistance, such as hypoxia.[1][8]
-
Perform Genomic and Epigenetic Analysis: Compare the molecular profiles of responding and non-responding tumors.
-
Next-Generation Sequencing (NGS): Look for co-occurring mutations in genes involved in key oncogenic pathways (e.g., RTK/RAS/PI3K pathways).
-
ATAC-seq or ChIP-seq: Investigate differences in chromatin accessibility and histone modifications to identify epigenetic states that may confer resistance.[1]
-
Section 3: Data Presentation
The following tables present hypothetical but representative quantitative data that a researcher might generate during the investigation of Vorasidenib resistance.
Table 1: Cell Viability (IC50) of Parental and Vorasidenib-Resistant (V-Res) Glioma Cells
| Cell Line | IDH Mutation | Assay Type | IC50 (nM) Parental | IC50 (nM) V-Res | Fold Change in Resistance |
| TS603 | IDH1 R132H | CellTiter-Glo® | 45 | 2,150 | 47.8 |
| U-87 MG (engineered) | IDH2 R140Q | MTT | 30 | 1,500 | 50.0 |
This table illustrates the expected shift in IC50 values upon the development of acquired resistance.
Table 2: Intracellular 2-HG Levels in Parental vs. Vorasidenib-Resistant (V-Res) Glioma Cells
| Cell Line | Treatment (Vorasidenib 1µM) | 2-HG Level (pmol/10^6 cells) | Interpretation |
| TS603 Parental | DMSO (Vehicle) | 5,200 | Baseline 2-HG production |
| TS603 Parental | Vorasidenib | 250 | Target engagement by Vorasidenib |
| TS603 V-Res (Target-mediated) | Vorasidenib | 4,800 | Loss of target engagement |
| TS603 V-Res (Bypass pathway) | Vorasidenib | 280 | Maintained target engagement |
This table demonstrates how 2-HG levels can differentiate between target-mediated and bypass pathway-mediated resistance.
Table 3: Phospho-Protein Levels in Parental vs. Vorasidenib-Resistant (V-Res) Glioma Cells (Bypass Pathway Mechanism)
| Protein | Parental (Relative Densitometry) | V-Res (Relative Densitometry) | Fold Change (V-Res/Parental) |
| p-ERK1/2 | 1.0 | 4.2 | 4.2 |
| Total ERK1/2 | 1.0 | 1.1 | 1.1 |
| p-AKT (S473) | 1.0 | 3.8 | 3.8 |
| Total AKT | 1.0 | 0.9 | 0.9 |
This table shows an example of western blot quantification indicating the activation of the ERK and AKT bypass pathways in resistant cells.
Section 4: Experimental Protocols
Protocol 1: Generation of Vorasidenib-Resistant Glioma Cell Lines
-
Initial Culture: Culture an IDH-mutant glioma cell line (e.g., TS603) in its recommended growth medium.
-
Dose Escalation:
-
Begin by treating the cells with Vorasidenib at a concentration equal to their IC50 value.
-
Maintain the culture, replacing the medium with fresh Vorasidenib-containing medium every 3-4 days.
-
When the cells resume a steady growth rate, double the concentration of Vorasidenib.
-
Repeat this dose escalation process over several months.
-
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of Vorasidenib (e.g., 1-5 µM), resistant clones can be isolated by single-cell cloning or maintained as a polyclonal population.
-
Validation: Regularly confirm the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental cell line.
Protocol 2: Measurement of Intracellular 2-HG by LC-MS/MS
-
Cell Culture and Lysis: Plate parental and resistant cells and treat with Vorasidenib or vehicle (DMSO) for 48 hours. After treatment, wash the cells with ice-cold PBS and lyse them in 80% methanol.
-
Protein Precipitation: Vortex the lysates and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Use a suitable chromatography method (e.g., HILIC) to separate 2-HG. Quantify the amount of 2-HG using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with a stable isotope-labeled 2-HG as an internal standard.[1]
Protocol 3: Western Blotting for Bypass Pathway Activation
-
Protein Lysate Preparation: Culture parental and resistant cells with and without Vorasidenib for a defined period (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-AKT, AKT).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and quantify the band intensities using a digital imager.[1]
Protocol 4: Sanger Sequencing of IDH1 and IDH2 Genes
-
Genomic DNA Extraction: Isolate genomic DNA from parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify the exons of IDH1 and IDH2 that contain the common mutation hotspots (e.g., exon 4 of both genes).
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Send the purified PCR products and sequencing primers (forward and reverse) for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cell line sequence and a reference human genome sequence to identify any new mutations.[8]
Section 5: Mandatory Visualizations
Caption: Mechanism of action of Vorasidenib in IDH-mutant glioma cells.
Caption: Experimental workflow for investigating acquired Vorasidenib resistance.
Caption: Potential molecular pathways driving resistance to Vorasidenib.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. oncobites.blog [oncobites.blog]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
AG-881 Technical Support Center: Optimizing Dosage and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental dosage of AG-881 (vorasidenib) to minimize off-target effects. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during preclinical and clinical research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AG-881?
A1: AG-881, also known as vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] In cancer cells with IDH1 or IDH2 mutations, the mutant enzymes produce the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to tumor growth. AG-881 specifically inhibits these mutant IDH enzymes, leading to a significant reduction in 2-HG levels and thereby slowing down or even regressing tumor growth.[1][2]
Q2: What are the known on-target effects of AG-881?
A2: The primary on-target effect of AG-881 is the potent and selective inhibition of mutant IDH1 and IDH2 enzymes. This leads to a dose-dependent reduction of the oncometabolite 2-HG in tumor tissues and plasma.[1][3] Preclinical studies have shown that AG-881 can reduce 2-HG levels by over 97% in orthotopic glioma models.[3][4] This on-target activity results in the restoration of normal cellular differentiation and inhibition of tumor cell proliferation.
Q3: What are the most commonly observed off-target effects and toxicities associated with AG-881?
A3: The most significant off-target effect observed in clinical trials is hepatotoxicity, specifically elevations in liver transaminases (ALT and AST).[5][6] These effects are generally dose-dependent, with dose-limiting toxicities occurring at doses of 100 mg and higher, and are typically reversible upon dose modification or discontinuation.[6] Other reported adverse events include fatigue, headache, diarrhea, and nausea.[7] In silico analyses also suggest potential risks for neurotoxicity, nephrotoxicity, and cardiotoxicity, although these have been less prominent in clinical findings.[8][9]
Q4: How does the dosage of AG-881 correlate with efficacy and off-target effects?
A4: Clinical data suggests that AG-881 has a favorable safety profile at doses below 100 mg daily.[5] The recommended phase 2 dose has been determined to be less than 100 mg, with 10 mg and 50 mg doses being explored in clinical studies.[5] While higher doses may lead to increased target engagement, they are also associated with a higher incidence and severity of off-target effects, particularly hepatotoxicity.[6] Therefore, dosage optimization is critical to balance therapeutic efficacy with a manageable safety profile.
Section 2: Troubleshooting Guides
Guide 1: Managing Unexpected Cytotoxicity in In Vitro Assays
Problem: Higher than expected cytotoxicity is observed in non-IDH mutant cell lines or at concentrations that are significantly lower than the IC50 for 2-HG inhibition in IDH-mutant cells.
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Perform a kinase selectivity screen to identify potential off-target interactions. If a specific off-target kinase is identified, cross-reference with the known signaling pathways in your cell line to assess potential liabilities. |
| Compound stability/degradation | Confirm the stability of AG-881 in your cell culture media over the time course of the experiment. Degradation products may have different toxicity profiles. Use freshly prepared solutions for each experiment. |
| Cell line sensitivity | Characterize the expression of drug transporters and metabolizing enzymes (e.g., CYP enzymes) in your cell line, as these can influence intracellular drug concentrations and metabolism to potentially toxic byproducts. |
| Experimental artifact | Ensure accurate serial dilutions and vehicle controls. Use multiple, mechanistically distinct cytotoxicity assays (e.g., MTT, LDH, ATP-based) to confirm the observation. |
Guide 2: Investigating Elevated Liver Enzymes in In Vivo Models
Problem: Significant elevation of ALT/AST levels is observed in animals treated with AG-881.
| Potential Cause | Troubleshooting Steps |
| Dose-dependent hepatotoxicity | Reduce the dose of AG-881 and perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Drug metabolism and accumulation | Conduct pharmacokinetic studies to determine the plasma and liver concentrations of AG-881 and its metabolites. Low clearance rates may lead to drug accumulation and subsequent toxicity.[8][9] |
| Idiosyncratic drug reaction | While less common in preclinical models, consider the possibility of an immune-mediated response. This can be investigated through histopathological analysis of liver tissue and analysis of inflammatory markers. |
| Vehicle-related toxicity | Run a vehicle-only control group to rule out any hepatotoxic effects of the formulation. |
Section 3: Data Presentation
Table 1: In Vitro Potency of AG-881 Against Mutant IDH1/2 Enzymes
| Mutant Enzyme | IC50 Range (nM) |
| IDH1 R132C | 0.04 - 22 |
| IDH1 R132G | 0.04 - 22 |
| IDH1 R132H | 0.04 - 22 |
| IDH1 R132S | 0.04 - 22 |
| IDH2 R140Q | 7 - 14 |
| IDH2 R172K | 130 |
| Data sourced from preclinical studies.[1] |
Table 2: Antiproliferative Activity of AG-881 in IDH-Mutant Cell Lines
| Cell Line | Cancer Type | IDH Mutation | IC50 (nM) |
| U-87 MG (engineered) | Glioblastoma | IDH2 R140Q | <50 |
| HT-1080 | Fibrosarcoma | IDH1 R132C | <50 |
| TS603 | Neurosphere | IDH1 R132H | <50 |
| Data sourced from preclinical studies.[1] |
Table 3: Common Adverse Events Observed in Clinical Trials of AG-881 (Doses < 100mg)
| Adverse Event | Frequency |
| ALT Increased | 44.2% |
| AST Increased | 38.5% |
| Headache | 34.6% |
| Fatigue | 30.8% |
| Nausea | 26.9% |
| Seizure | 21.2% |
| Data from a Phase 1 study in patients with glioma.[5] |
Section 4: Experimental Protocols
Protocol 1: In Vitro 2-HG Inhibition Assay
Objective: To determine the potency of AG-881 in inhibiting the production of 2-hydroxyglutarate (2-HG) in IDH-mutant glioma cells.
Materials:
-
IDH-mutant glioma cell line (e.g., TS603)
-
Cell culture medium and supplements
-
AG-881 stock solution (in DMSO)
-
96-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Seed IDH-mutant glioma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AG-881 in cell culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of AG-881 or vehicle.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the cell culture supernatant.
-
Perform a protein precipitation step by adding a cold solvent (e.g., methanol or acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.
-
Calculate the IC50 value by plotting the percentage of 2-HG inhibition against the log concentration of AG-881.
Protocol 2: In Vitro Hepatotoxicity Assay (LDH Release)
Objective: To assess the potential hepatotoxicity of AG-881 by measuring lactate dehydrogenase (LDH) release from a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
AG-881 stock solution (in DMSO)
-
96-well cell culture plates
-
Positive control for cytotoxicity (e.g., Triton X-100)
-
LDH cytotoxicity assay kit
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to reach a confluent monolayer.
-
Prepare serial dilutions of AG-881 in cell culture medium. Include a vehicle control, a no-treatment control, and a positive control for maximal LDH release.
-
Treat the cells with the different concentrations of AG-881 and controls.
-
Incubate the plate for 24-72 hours.
-
After incubation, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Section 5: Visualizations
References
- 1. Vorasidenib (AG-881) is an Orally Available, Brain Penetrant and dual mIDH1/2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. investor.agios.com [investor.agios.com]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACTR-31. PHASE 1 STUDY OF AG-881, AN INHIBITOR OF MUTANT IDH1 AND IDH2: RESULTS FROM THE RECURRENT/PROGRESSIVE GLIOMA POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AG-881 solubility issues for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dual mutant isocitrate dehydrogenase (IDH) 1 and 2 inhibitor, AG-881 (Vorasidenib), in in vitro experiments.
Troubleshooting Guide: AG-881 Solubility Issues
Question: I am observing precipitation or cloudiness when I add my AG-881 stock solution to my cell culture media. What should I do?
Answer:
Precipitation of AG-881 upon dilution into aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[1][2] Here is a stepwise guide to troubleshoot this problem:
1. Verify Your Stock Solution Preparation:
-
Solvent Choice: AG-881 is practically insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] For in vitro use, DMSO is the most commonly recommended solvent.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly reduce the solubility of AG-881.[1] Always use fresh, anhydrous, research-grade DMSO for preparing your stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). This allows for a smaller volume to be added to your aqueous experimental medium, minimizing the risk of precipitation.
2. Optimize the Dilution Process:
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in your culture media.
-
Rapid Mixing: When adding the AG-881 stock (or intermediate dilutions) to the media, ensure rapid and thorough mixing. This can be achieved by gently vortexing or pipetting up and down immediately after the addition of the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
3. Consider the Final Concentration of AG-881:
-
The solubility of AG-881 in aqueous solutions is limited. For example, in a 1:2 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.3 mg/mL.[2] If your desired final concentration exceeds the solubility limit in your specific media, you may need to reconsider your experimental design.
4. Storage of Solutions:
-
It is not recommended to store aqueous solutions of AG-881 for more than one day.[2] Prepare fresh dilutions for each experiment from your DMSO stock.
-
Store your DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing AG-881 stock solutions? A1: The recommended solvent for preparing stock solutions of AG-881 for in vitro experiments is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the solubility of AG-881 in common solvents? A2: AG-881 is soluble in DMSO at concentrations up to approximately 85 mg/mL and in Dimethylformamide (DMF) at 30 mg/mL.[3][5] It is insoluble in water.[1]
Q3: My AG-881 powder won't dissolve completely in DMSO. What could be the issue? A3: This is uncommon given its high solubility in DMSO. Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1] Gentle warming or sonication can also aid in dissolution.
Q4: Can I prepare a stock solution of AG-881 in PBS? A4: No, AG-881 is sparingly soluble in aqueous buffers.[2] For experiments requiring a buffer, it is recommended to first dissolve AG-881 in DMSO and then dilute this stock solution into the aqueous buffer of choice, ensuring the final DMSO concentration is compatible with your assay.[2]
Q5: How should I store my AG-881 stock solution? A5: Aliquot your DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or at -20°C for up to one month.[1]
Data Presentation
Table 1: Solubility of AG-881 in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ~82-85 mg/mL (~200 mM) | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1][5] |
| DMF | 30 mg/mL | |
| Ethanol | 82 mg/mL | [1] |
| Water | Insoluble | [1] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Aqueous solutions are not stable and should be prepared fresh.[2] |
Table 2: In Vitro Inhibitory Activity of AG-881
| Cell Line/Enzyme | Mutation | Assay Type | IC50 |
| Various Cell Lines | IDH1-R132C, G, H, or S | 2-HG Inhibition | 0.04 - 22 nM[4][6][7] |
| Various Cell Lines | IDH2-R140Q | 2-HG Inhibition | 7 - 14 nM[4][6][7] |
| Various Cell Lines | IDH2-R172K | 2-HG Inhibition | 130 nM[4][6][7] |
| U87MG | IDH2-R140Q | Antiproliferative Assay (72h) | <0.05 µM[1] |
| HT1080 | Endogenous IDH1-R132C | Antiproliferative Assay (72h) | <0.05 µM[1] |
| TS603 | Endogenous IDH1-R132H | Antiproliferative Assay (72h) | <0.05 µM[1] |
Experimental Protocols
Protocol 1: Preparation of AG-881 Stock Solution
-
Materials: AG-881 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of AG-881 powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based 2-Hydroxyglutarate (2-HG) Inhibition Assay
-
Cell Seeding: Plate cells harboring an IDH1 or IDH2 mutation (e.g., U87MG-IDH2 R140Q, TS603) in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: a. Thaw an aliquot of your AG-881 DMSO stock solution. b. Perform serial dilutions of the stock solution in cell culture media to achieve a range of desired final concentrations. Ensure the final DMSO concentration remains constant across all wells (including vehicle control) and is non-toxic (e.g., ≤ 0.1%).
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of AG-881 or a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[8]
-
2-HG Measurement: a. Collect the cell culture media. b. Analyze the concentration of 2-HG in the media using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the 2-HG concentration against the AG-881 concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of AG-881 on the mutant IDH signaling pathway.
Caption: Workflow for troubleshooting AG-881 solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing AG-881 (Vorasidenib)-Induced Elevated Liver Enzymes
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing AG-881 (vorasidenib) in experimental settings. It provides troubleshooting advice and frequently asked questions regarding the management of elevated liver enzymes, a known side effect of this dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AG-881 (vorasidenib)?
AG-881 is an orally available, brain-penetrant inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1) and type 2 (IDH2).[1][2][3] These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to the development and progression of certain cancers, including gliomas.[3][4] By inhibiting these mutant enzymes, vorasidenib reduces 2-HG levels, thereby promoting normal cellular differentiation and inhibiting tumor growth.[1][4]
Q2: Is hepatotoxicity a known side effect of AG-881?
Yes, elevated liver enzymes are a common adverse event associated with vorasidenib treatment.[5][6] Clinical trial data indicates that increases in alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT) are among the most frequently reported side effects.[7] While often mild, serious hepatic adverse events, including hepatic failure and hepatitis, have been reported.[7] Therefore, careful monitoring of liver function is crucial during treatment with AG-881.
Q3: What is the recommended frequency for monitoring liver function during AG-881 administration?
Based on clinical trial protocols, liver function tests (including ALT, AST, GGT, alkaline phosphatase, and total bilirubin) should be monitored at the following intervals:
-
Before initiating treatment.[8]
-
Every two weeks for the first two months of treatment.[8][9]
-
As clinically indicated thereafter.[8]
Troubleshooting Guide: Management of Elevated Liver Enzymes
This section provides a structured approach to managing elevated liver enzymes observed during AG-881 treatment in a research setting.
Initial Assessment and Grading of Hepatotoxicity
Upon detection of elevated liver enzymes, it is essential to grade the severity of the event. The following table, adapted from common clinical trial criteria, can be used for this purpose.
| Grade | ALT/AST Elevation | Total Bilirubin Elevation |
| Grade 1 (Mild) | > Upper Limit of Normal (ULN) - 3.0 x ULN | > ULN - 1.5 x ULN |
| Grade 2 (Moderate) | > 3.0 - 5.0 x ULN | > 1.5 - 3.0 x ULN |
| Grade 3 (Severe) | > 5.0 - 20.0 x ULN | > 3.0 - 10.0 x ULN |
| Grade 4 (Life-threatening) | > 20.0 x ULN | > 10.0 x ULN |
Quantitative Data from Clinical Trials
The phase 3 INDIGO trial provides valuable data on the incidence of liver enzyme elevations with vorasidenib (40 mg once daily) compared to placebo.[7]
| Adverse Event | Vorasidenib Arm (Any Grade) | Vorasidenib Arm (Grade ≥3) | Placebo Arm (Any Grade) | Placebo Arm (Grade ≥3) |
| Alanine Aminotransferase (ALT) Increase | 38.9% | 9.6% | Not specified | Not specified |
| Aspartate Aminotransferase (AST) Increase | 28.7% | 4.2% | Not specified | Not specified |
| Gamma-Glutamyl Transferase (GGT) Increase | 15.6% | 3.0% | Not specified | Not specified |
Workflow for Managing Elevated Liver Enzymes
The following diagram outlines a logical workflow for managing hepatotoxicity.
Caption: Workflow for managing AG-881-induced hepatotoxicity.
Experimental Protocols
Protocol for Monitoring Liver Function
Objective: To prospectively monitor for and detect elevated liver enzymes during AG-881 administration.
Methodology:
-
Baseline Assessment: Prior to the first dose of AG-881, collect a blood sample to establish baseline values for the following liver function parameters:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Gamma-Glutamyl Transferase (GGT)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
-
Scheduled Monitoring: Collect blood samples for the same panel of liver function tests at the following time points:
-
Every two weeks for the initial two months of the experiment.
-
Monthly for the subsequent two years of the experiment.
-
As clinically indicated based on observations or symptoms.
-
-
Sample Handling and Analysis:
-
Collect blood in appropriate tubes (e.g., serum separator tubes).
-
Process samples according to standard laboratory procedures to separate serum.
-
Analyze serum samples using a calibrated clinical chemistry analyzer.
-
-
Data Recording and Review:
-
Record all liver function test results in a laboratory notebook or electronic database.
-
Compare results to baseline values and the established upper limit of normal (ULN) for each parameter.
-
Any significant elevation should trigger the troubleshooting workflow.
-
Signaling Pathway
AG-881 Mechanism of Action
The following diagram illustrates the mechanism of action of AG-881. The precise mechanism by which IDH inhibition leads to hepatotoxicity is not fully elucidated but may be related to alterations in cellular metabolism or off-target effects.
Caption: Mechanism of action of AG-881 and potential link to hepatotoxicity.
References
- 1. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Vorasidenib - Wikipedia [en.wikipedia.org]
- 4. What is Vorasidenib used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Patient Assessment Tool - VORANIGO® (vorasidenib) [voranigo.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. drugs.com [drugs.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of IDH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when developing isocitrate dehydrogenase (IDH) inhibitors with improved blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: Why is achieving sufficient blood-brain barrier penetration crucial for IDH inhibitors in treating brain tumors?
Mutations in IDH1 and IDH2 are key drivers in the formation and progression of gliomas.[1] The therapeutic efficacy of IDH inhibitors hinges on their ability to reach the tumor site in the brain at concentrations high enough to effectively inhibit the mutant IDH enzyme and reduce the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The BBB is a significant obstacle that restricts the entry of most drugs into the brain, and overcoming this barrier is a primary challenge in the development of effective neuro-oncological therapies.[1][3]
Q2: What are the primary strategies to enhance the BBB penetration of IDH inhibitors?
There are three main strategies currently being explored:
-
Chemical Modification: Modifying the physicochemical properties of the IDH inhibitor to favor passive diffusion across the BBB. This often involves increasing lipophilicity and reducing the number of hydrogen bond donors.[4]
-
Overcoming Efflux Transporters: Designing inhibitors that are not substrates for or can evade efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain.[5]
-
Nanoparticle-Based Delivery: Encapsulating IDH inhibitors in nanoparticles to facilitate their transport across the BBB through various mechanisms, including receptor-mediated transcytosis.[6][7]
Q3: Which IDH inhibitors have shown promising BBB penetration?
Vorasidenib has demonstrated superior brain penetrance compared to ivosidenib.[8][9][10] This improved penetration is a key reason it was advanced to Phase 3 clinical trials for IDH-mutant gliomas.[9][10] Another inhibitor, DS-1001b, has also shown high permeability through the BBB in preclinical studies.[1]
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) in Preclinical Models
Possible Cause 1: Poor Passive Permeability
-
Troubleshooting:
-
Assess Physicochemical Properties: Evaluate the lipophilicity (LogP), polar surface area (PSA), and molecular weight of your inhibitor. Ideal candidates for passive BBB penetration generally have a LogP between 1 and 3, a PSA below 90 Ų, and a molecular weight under 450 Da.
-
Chemical Modification: If the properties are not optimal, consider medicinal chemistry approaches to synthesize analogs with increased lipophilicity or reduced hydrogen bonding capacity. For example, replacing polar functional groups with more lipophilic ones can enhance passive diffusion.
-
Possible Cause 2: Active Efflux by Transporters
-
Troubleshooting:
-
In Vitro Efflux Assays: Perform Caco-2 or MDCK-MDR1 permeability assays to determine the efflux ratio of your compound. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters like P-gp or BCRP.[11]
-
Co-administration with Inhibitors: In preclinical models, co-administer your IDH inhibitor with known P-gp or BCRP inhibitors (e.g., elacridar, tariquidar) to see if the brain concentration increases. A significant increase confirms the role of active efflux.
-
Structural Modifications: Design new analogs that are not recognized by efflux transporters. This can involve altering the molecule's shape or charge distribution.
-
Issue 2: Inconsistent Results in In Vitro BBB Models
Possible Cause 1: Variability in Cell Monolayer Integrity
-
Troubleshooting:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values across your Caco-2 or other cell-based BBB models to ensure the formation of a tight monolayer. Only use monolayers with TEER values within the established optimal range for your laboratory.
-
Use Paracellular Markers: Include a low-permeability marker (e.g., Lucifer Yellow) in your experiments to assess the integrity of the tight junctions. High permeability of the marker indicates a leaky monolayer.
-
Optimize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and media composition, as these factors can influence monolayer formation and integrity.
-
Possible Cause 2: Non-Specific Binding
-
Troubleshooting:
-
Assess Compound Recovery: Quantify the concentration of your compound in both the donor and acceptor compartments, as well as the cell monolayer itself, at the end of the experiment. Low overall recovery may indicate significant binding to the plate plastic or accumulation within the cells.
-
Use Low-Binding Plates: Employ plates specifically designed for low non-specific binding of compounds.
-
Include a Mass Balance Calculation: Account for the amount of compound in all compartments to get a more accurate permeability assessment.
-
Quantitative Data Summary
Table 1: Comparative Brain Penetration of IDH Inhibitors
| IDH Inhibitor | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Species | Reference |
| Vorasidenib | ~1.5 | Not Reported | Mouse | [4] |
| Ivosidenib | Not Reported | Not Reported | Not Reported | [8][9] |
| DS-1001b | High (Specific value not reported) | Not Reported | Not Reported | [1] |
Note: Direct comparative Kp values are not always available in the public domain. The data for vorasidenib and ivosidenib suggest vorasidenib has greater brain penetrance, with both showing significant reduction of the oncometabolite 2-HG in tumor tissue.[8][9][10]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive, transcellular permeability across the BBB.
Methodology:
-
Prepare Donor Plate: Add the test compound (typically 5-10 µM) in a phosphate buffer solution (pH 7.4) to the wells of a 96-well donor plate.
-
Coat Filter Plate: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent like dodecane.
-
Assemble Sandwich: Place the lipid-coated acceptor plate on top of the donor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = (V_A * V_D / (Area * Time * (V_A + V_D))) * ln((1 - C_A(t) / C_equilibrium) / -1) Where V_A and V_D are the volumes of the acceptor and donor wells, Area is the filter area, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Caco-2 Permeability Assay
This cell-based assay assesses both passive permeability and active transport.
Methodology:
-
Cell Culture: Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the monolayer. Values should be >250 Ω·cm². Also, assess the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the test compound to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Efflux Measurement (Basolateral to Apical - B-A):
-
Add the test compound to the basolateral chamber.
-
At various time points, take samples from the apical chamber.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the filter.
-
C0 is the initial concentration in the donor chamber.
-
-
ER = Papp(B-A) / Papp(A-B)
-
In Vivo Pharmacokinetic Study in Mice
This protocol determines the brain and plasma concentrations of an IDH inhibitor over time.
Methodology:
-
Animal Dosing: Administer the IDH inhibitor to mice via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (via cardiac puncture or tail vein) and brain tissue.
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.
-
Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC for both brain and plasma.
-
Visualizations
References
- 1. 2.4.2 In vivo microdialysis [bio-protocol.org]
- 2. Regulation of ABC Efflux Transporters at Blood-Brain Barrier in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 6. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 7. Nanoparticle Strategies to Improve the Delivery of Anticancer Drugs across the Blood–Brain Barrier to Treat Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivosidenib for the treatment of IDH1-mutant glioma, grades 2–4: Tolerability, predictors of response, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: AG-881 Therapy and Tumor Heterogeneity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-881 (vorasidenib). The information is designed to address common challenges encountered during experiments, with a focus on the implications of tumor heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What is AG-881 and what is its mechanism of action?
AG-881, also known as vorasidenib, is an orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] In cancer cells with IDH1 or IDH2 mutations, the mutant enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, leading to a block in cellular differentiation and promoting tumor growth.[1] AG-881 selectively binds to and inhibits the mutant IDH1 and IDH2 proteins, thereby reducing the production of 2-HG.[3] This restores normal cellular signaling, lifts the differentiation block, and inhibits the proliferation of tumor cells expressing IDH mutations.[3]
Q2: What are the common IDH mutations targeted by AG-881?
AG-881 is a pan-inhibitor that targets a range of IDH1 and IDH2 mutations. In vitro studies have shown its efficacy against various mutations, with differing potencies.
Q3: How does tumor heterogeneity affect the response to AG-881 therapy?
Tumor heterogeneity can significantly impact the efficacy of AG-881. This heterogeneity can manifest in several ways:
-
Isoform Switching: A known mechanism of acquired resistance is the switching of the dominant mutant IDH isoform. For example, a tumor initially driven by a mutant IDH1 may develop resistance to an IDH1-specific inhibitor by acquiring a mutation in IDH2, and vice versa. As a dual inhibitor, AG-881 is designed to overcome this specific resistance mechanism.
-
Genetic and Epigenetic Variability: Beyond IDH mutations, tumor cells can harbor a wide range of other genetic and epigenetic alterations. This can lead to the existence of subclones with varying sensitivity to AG-881. For instance, some clones may have alterations in pathways that bypass the effects of 2-HG reduction.
-
Tumor Microenvironment (TME): The TME of IDH-mutant gliomas is known to be less immunogenic compared to their IDH-wildtype counterparts.[4] The composition and state of immune cells and other stromal cells within the tumor can influence the overall response to therapy.
Q4: What are the expected outcomes of successful AG-881 treatment in vitro and in vivo?
Successful AG-881 treatment is characterized by a significant reduction in 2-HG levels, typically over 90%, in both cell culture media and in vivo tumor models.[5] This reduction in the oncometabolite should lead to a release from the block of cellular differentiation and an inhibition of cell proliferation.[3] In vivo, this can manifest as slowed tumor growth.[2]
Data Presentation
Table 1: AG-881 IC50 Values for 2-HG Inhibition in Mutant IDH Cell Lines
| Cell Line Expressing Mutant IDH | IC50 Range (nM) |
| IDH1-R132C, G, H, or S | 0.04 - 22 |
| IDH2-R140Q | 7 - 14 |
| IDH2-R172K | 130 |
Data sourced from a clinical study protocol summary of nonclinical information.[1][6]
Table 2: AG-881 IC50 Values for Antiproliferative Activity in Glioma Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (nM) |
| U-87 MG (engineered with IDH2-R140Q) | CellTiter-Glo® | 72 hours | < 50 |
| TS603 (patient-derived neurosphere, IDH1-R132H) | CellTiter-Glo® | 72 hours | < 50 |
| HT-1080 (fibrosarcoma, for comparison) | CellTiter-Glo® | 72 hours | < 50 |
Data sourced from commercially available technical information for Vorasidenib.[1][7]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps to determine the effect of AG-881 on the viability of IDH-mutant glioma cells.
Materials:
-
IDH-mutant glioma cells
-
Complete culture medium
-
96-well opaque-walled plates
-
AG-881 stock solution (dissolved in DMSO)
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed glioma cells into a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line. Incubate the plate at 37°C with 5% CO2 for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of AG-881 in culture medium from a concentrated stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the AG-881 dilutions. Include vehicle control (DMSO) and untreated control wells.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
Protocol 2: Measurement of 2-HG Levels by LC-MS
This protocol describes the extraction and analysis of the oncometabolite 2-HG from cell culture samples.
Materials:
-
IDH-mutant cells treated with AG-881
-
Cold 80% methanol
-
Microcentrifuge
-
Vacuum concentrator
-
LC-MS system
Procedure:
-
Metabolite Extraction: After the desired treatment period with AG-881, remove the culture medium and wash the cells with ice-cold PBS. Add 400 µL of cold 80% methanol to precipitate proteins. Vortex and incubate at -80°C for at least 20 minutes.[1]
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.[1]
-
Sample Preparation: Transfer the supernatant to a new tube and dry it using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).[1]
-
LC-MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the levels of 2-HG. Integrated elution peaks are compared with a metabolite standard curve for absolute quantification.[8]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Perform a cell count for each experiment. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media to maintain humidity. |
| DMSO concentration variability | Ensure the final DMSO concentration is the same in all wells, including controls. Prepare a master mix of the highest DMSO concentration and serially dilute from there. |
| Incomplete cell lysis | Ensure proper mixing after adding the CellTiter-Glo® reagent. Visually inspect a well under a microscope to confirm lysis. |
Issue 2: Inconsistent or low 2-HG measurement.
| Possible Cause | Troubleshooting Step |
| Inefficient metabolite extraction | Ensure the use of ice-cold methanol and maintain low temperatures throughout the extraction process to prevent metabolite degradation. |
| Incomplete protein precipitation | Increase the centrifugation time or speed. Ensure the supernatant is carefully collected without disturbing the protein pellet. |
| Degradation of 2-HG | Process samples quickly and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Instrument sensitivity issues | Calibrate the LC-MS instrument regularly. Use a 2-HG standard curve with each run to ensure accurate quantification. |
Issue 3: Lack of response to AG-881 in a known IDH-mutant cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the concentration of the AG-881 stock solution. Use a fresh dilution for each experiment. |
| Cell line misidentification or contamination | Perform cell line authentication (e.g., STR profiling). Check for mycoplasma contamination. |
| Development of resistance | Sequence the IDH1 and IDH2 genes to check for secondary mutations or isoform switching. Analyze downstream signaling pathways to identify potential bypass mechanisms. |
| Suboptimal assay conditions | Optimize the incubation time and cell seeding density for your specific cell line. |
Visualizations
Caption: Mechanism of action of AG-881 in IDH-mutant cells.
Caption: Workflow for the in vitro cell viability assay.
Caption: Logical workflow for troubleshooting lack of response to AG-881.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Immune Heterogeneity of IDH Glioma Subtypes [dash.harvard.edu]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Assessment of Hematologic Parameters During AG-881 Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and assessing potential hematologic toxicities in preclinical models during investigation of AG-881 (vorasidenib). While AG-881 has shown a favorable safety profile in clinical trials for glioma, thorough preclinical evaluation of hematologic parameters is a critical component of comprehensive safety assessment for any investigational compound. This guide offers troubleshooting advice and standardized protocols to aid in the design and execution of these studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for monitoring hematologic parameters during preclinical studies with AG-881?
While specific preclinical hematologic toxicities for AG-881 have not been prominently reported, it belongs to the class of isocitrate dehydrogenase (IDH) inhibitors. Other IDH inhibitors, such as ivosidenib and enasidenib, are approved for the treatment of acute myeloid leukemia (AML) and are known to impact hematopoiesis as part of their therapeutic mechanism. Therefore, proactive monitoring of hematologic parameters in preclinical models is a standard and prudent step in the safety evaluation of any new IDH inhibitor to characterize its safety profile comprehensively.
Q2: Which preclinical models are suitable for evaluating potential hematologic effects of AG-881?
Standard rodent (e.g., Sprague-Dawley rats, C57BL/6 mice) and non-rodent (e.g., beagle dogs, cynomolgus monkeys) models are appropriate. The choice of species should be justified based on the similarity of their AG-881 metabolism to humans and other factors relevant to the overall toxicology program. For studies specifically investigating on-target effects on hematopoiesis, humanized mouse models engrafted with human hematopoietic stem cells may be considered.
Q3: What are the key hematologic parameters to monitor?
A complete blood count (CBC) with differential should be the primary endpoint. Key parameters include:
-
Red Blood Cells (RBCs): Total RBC count, hemoglobin, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and red cell distribution width (RDW).
-
White Blood Cells (WBCs): Total WBC count and differential counts of neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
-
Platelets: Total platelet count, and mean platelet volume (MPV). Reticulocyte counts should also be included to assess the bone marrow's regenerative response.
Q4: How frequently should blood samples be collected for analysis?
Sampling frequency depends on the study duration. For acute and sub-chronic toxicity studies, a baseline measurement prior to dosing, followed by collections at peak drug exposure, mid-study, and at termination are recommended. For longer-term studies, monthly sampling may be sufficient. The sampling schedule should be designed to detect the onset, progression, and potential reversal of any hematologic changes.
Q5: What findings would trigger a more in-depth investigation?
Statistically significant and dose-dependent changes in any key hematologic parameter compared to a vehicle-treated control group should prompt further investigation. Of particular note would be sustained decreases in neutrophils (neutropenia), platelets (thrombocytopenia), or red blood cells (anemia).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Progressive decrease in neutrophil counts (Neutropenia) across dose groups. | Direct effect of AG-881 on neutrophil precursors in the bone marrow; indirect effects on hematopoietic regulation. | 1. Perform bone marrow analysis (cellularity, myeloid:erythroid ratio, differential cell counts) to assess for myelosuppression. 2. Conduct colony-forming unit (CFU) assays on bone marrow cells to evaluate the impact on granulocyte-macrophage progenitors (CFU-GM). 3. Consider dose reduction or interruption in ongoing studies to assess reversibility. |
| Significant drop in platelet counts (Thrombocytopenia). | Inhibition of megakaryopoiesis; increased peripheral platelet destruction. | 1. Examine bone marrow for the number and morphology of megakaryocytes. 2. Measure mean platelet volume (MPV); an increase may indicate a regenerative response. 3. Rule out non-compound-related causes such as excessive blood sampling. |
| Development of normocytic, normochromic anemia (decreased RBCs, hemoglobin, hematocrit). | Suppression of erythropoiesis in the bone marrow. | 1. Assess bone marrow erythroid precursors and the myeloid:erythroid ratio. 2. Measure reticulocyte count to determine if the anemia is regenerative or non-regenerative. 3. Evaluate plasma levels of erythropoietin (EPO) to assess the integrity of the EPO feedback loop. |
| Inconsistent or highly variable hematology results. | Improper sample collection or handling; analytical instrument error; biological variability. | 1. Review and standardize blood collection techniques to minimize hemolysis and ensure proper anticoagulant mixing. 2. Verify the calibration and quality control of the hematology analyzer. 3. Increase the number of animals per group to enhance statistical power. |
Data Presentation
Quantitative data from preclinical hematology studies should be organized to facilitate clear comparison between treatment groups and across time points.
Table 1: Example Template for Summarizing Complete Blood Count (CBC) Data in a Preclinical Study of AG-881
| Parameter | Time Point | Vehicle Control (n=10) | AG-881 Low Dose (X mg/kg) (n=10) | AG-881 Mid Dose (Y mg/kg) (n=10) | AG-881 High Dose (Z mg/kg) (n=10) |
| WBC (10³/µL) | Baseline | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 14 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Day 28 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Neutrophils (10³/µL) | Baseline | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 14 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Day 28 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| RBC (10⁶/µL) | Baseline | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 14 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Day 28 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Hemoglobin (g/dL) | Baseline | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 14 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Day 28 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Platelets (10³/µL) | Baseline | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 14 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Day 28 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Rats
-
Animal Restraint and Blood Collection:
-
Anesthetize the rat using isoflurane or another appropriate anesthetic.
-
Collect approximately 200-300 µL of whole blood from the retro-orbital sinus or saphenous vein into a micro-collection tube containing K₂EDTA as the anticoagulant.
-
-
Sample Handling:
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and prevent clotting.
-
Store samples at room temperature and analyze within 4 hours of collection for optimal accuracy. Do not refrigerate, as this can affect platelet and cell morphology.
-
-
Analysis:
-
Use a validated veterinary hematology analyzer (e.g., IDEXX ProCyte Dx, Heska Element HT5).
-
Ensure the analyzer is calibrated for the specific species being tested (rat).
-
Perform daily quality control checks using commercially available control materials.
-
-
Blood Smear Preparation and Examination:
-
Prepare a peripheral blood smear for each sample.
-
Stain the smear using a Wright-Giemsa or similar Romanowsky stain.
-
A veterinary pathologist should examine the smears to confirm automated differential counts and assess for any cellular morphologic abnormalities (e.g., toxic granulation, schistocytes, abnormal red cell shapes).
-
Protocol 2: Bone Marrow Analysis in Mice
-
Sample Collection:
-
Euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Dissect the femurs and tibias, cleaning them of excess muscle tissue.
-
-
Bone Marrow Aspiration:
-
Cut the ends of the bones.
-
Use a syringe with a 25-gauge needle filled with fetal bovine serum (FBS) or a suitable cell culture medium to flush the marrow from the bone cavity into a petri dish or microcentrifuge tube.
-
Gently pipette to create a single-cell suspension.
-
-
Cellularity Assessment:
-
Count the total number of nucleated cells using a hemocytometer and trypan blue exclusion to assess viability.
-
-
Cytology Slide Preparation (Bone Marrow Smear):
-
Place a small drop of the bone marrow suspension onto a microscope slide and prepare a smear similar to a peripheral blood smear.
-
Air dry and stain with Wright-Giemsa stain.
-
-
Pathological Evaluation:
-
A veterinary pathologist should perform a differential count of at least 500 cells to determine the myeloid-to-erythroid (M:E) ratio and the relative percentages of hematopoietic precursors.
-
Assess overall cellularity and the morphology of all hematopoietic lineages.
-
Visualizations
Caption: Mechanism of action of AG-881 as a dual inhibitor of mutant IDH1 and IDH2.
Technical Support Center: Improving the Oral Bioavailability of AG-881 (Vorasidenib) in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the dual mutant isocitrate dehydrogenase (mIDH) 1 and 2 inhibitor, AG-881 (vorasidenib). The focus is on addressing challenges related to its oral bioavailability in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of AG-881?
Q2: What are the main factors limiting the oral bioavailability of AG-881?
The primary factor limiting the oral bioavailability of AG-881 is its poor aqueous solubility. It is described as practically insoluble in aqueous solutions across a pH range of 1.2 to 6.8. This low solubility can lead to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.
Q3: What are the known pharmacokinetic properties of AG-881 in preclinical species?
Pharmacokinetic data for AG-881 in mice and rats are summarized in the table below.
| Parameter | Mouse | Rat |
| Total Body Plasma Clearance | 0.406 L/hr/kg | 0.289 L/hr/kg |
| Brain-to-Plasma Ratio | Substantial brain exposure reported | 0.65 |
Data compiled from multiple sources.[2]
Q4: How does AG-881 exert its therapeutic effect?
AG-881 is a dual inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) and 2 (mIDH2) enzymes.[3][4] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6] AG-881 blocks the production of 2-HG, thereby reversing the downstream epigenetic and metabolic effects that contribute to tumorigenesis.[5][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with AG-881, focusing on issues related to oral administration and bioavailability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique.- Formulation instability or inhomogeneity.- Food effects. | - Ensure consistent oral gavage technique.- Prepare fresh formulations and ensure thorough mixing before each dose.- Standardize the fasting and feeding schedule of the animals. |
| Low or undetectable plasma concentrations after oral dosing. | - Poor absorption due to low solubility.- Rapid metabolism.- Issues with the analytical method. | - Consider formulation strategies to enhance solubility (see Q5).- While AG-881 has relatively low clearance, confirm the analytical method is sensitive enough to detect expected concentrations.- Verify the accuracy of the dosing solution concentration. |
| Precipitation of the compound in the formulation. | - Supersaturation of the drug in the vehicle. | - Use a co-solvent or a different vehicle system.- Prepare a micronized suspension or a lipid-based formulation. |
Experimental Protocols & Methodologies
Protocol for a Single-Dose Oral Bioavailability Study in Rats
This protocol outlines a typical procedure to determine the oral bioavailability of AG-881 in rats.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Weight: 200-250g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
2. Dosing:
-
Intravenous (IV) Group:
-
Dose: 1 mg/kg
-
Vehicle: A suitable solubilizing vehicle such as a mixture of DMSO and PEG300.
-
Administration: Bolus injection into the tail vein.
-
-
Oral (PO) Group:
-
Dose: 10 mg/kg
-
Vehicle: A suspension in a vehicle like 0.5% methylcellulose or a solubilizing formulation.
-
Administration: Oral gavage.
-
3. Study Design:
-
Fast animals overnight before dosing, with free access to water.
-
Divide animals into IV and PO groups (n=3-5 per group).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
4. Sample Analysis:
-
Analyze plasma concentrations of AG-881 using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Formulation Strategies to Enhance Oral Bioavailability
Given AG-881's poor aqueous solubility, the following formulation strategies can be explored to improve its oral absorption in animal studies:
-
Micronization: Reducing the particle size of the drug powder increases the surface area available for dissolution.
-
Nanosuspensions: Further reduction of particle size to the nanometer range can significantly enhance dissolution rate and saturation solubility.
-
Amorphous Solid Dispersions: Dispersing AG-881 in a polymer matrix in an amorphous state can improve its dissolution by preventing crystallization.
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.
-
Lipid Solutions: Dissolving AG-881 in a suitable lipid vehicle can improve its absorption through the lymphatic system.
-
Visualizations
Signaling Pathway of Mutant IDH1/2
Caption: Signaling pathway of mutant IDH1/2 and the inhibitory action of AG-881.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining the oral bioavailability of AG-881 in rats.
Troubleshooting Logic for Low Oral Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability of AG-881.
References
- 1. Vorasidenib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorasidenib (AG-881) is an Orally Available, Brain Penetrant and dual mIDH1/2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1/2 Mutations in Cancer Stem Cells and Their Implications for Differentiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Isoform Switching as a Resistance Mechanism to AG-881
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating isoform switching as a mechanism of resistance to AG-881 (vorasidenib).
Frequently Asked Questions (FAQs)
Q1: What is AG-881 and what is its mechanism of action?
AG-881, also known as vorasidenib, is an orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] In cancer, specific mutations in IDH1 and IDH2 lead to a neomorphic enzyme activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to oncogenesis. AG-881 works by binding to an allosteric pocket at the dimer interface of the mutant IDH1 and IDH2 enzymes, inhibiting their function and thereby reducing the production of 2-HG.[2][5]
Q2: What is isoform switching and how does it lead to resistance to IDH inhibitors?
Isoform switching is a mechanism of acquired resistance where a tumor with an initial mutation in one IDH isoform (e.g., IDH1) develops a new mutation in the other isoform (e.g., IDH2) during treatment with an isoform-selective inhibitor.[3] For example, a patient with an IDH1-mutant tumor treated with an IDH1-selective inhibitor like ivosidenib may experience an initial response. However, the tumor can develop a secondary IDH2 mutation, which allows it to continue producing the oncometabolite 2-HG, driving tumor progression despite the continued inhibition of the mutant IDH1.
Q3: How does AG-881 overcome resistance caused by isoform switching?
Due to its dual inhibitory activity against both mutant IDH1 and IDH2, AG-881 can effectively suppress 2-HG production even in the presence of both mutations.[3] This makes it a potential therapeutic option for patients who have developed resistance to isoform-selective IDH inhibitors through isoform switching.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of AG-881.
Table 1: In Vitro IC50 Values of AG-881 for 2-HG Inhibition
| Cell Line/Enzyme | IDH Mutation | IC50 (nM) |
| Various cell lines | IDH1 R132C, R132G, R132H, R132S | 0.04 - 22 |
| U87MG engineered cells | IDH2 R140Q | <50 |
| Patient-derived glioma spheres | IDH1 R132H | <50 |
| TF-1 cells (engineered) | IDH2 R140Q | 6 - 34 |
| TF-1 cells (engineered) | IDH2 R172K | 6 - 34 |
Data synthesized from multiple sources.[1][4]
Table 2: In Vivo Reduction of 2-HG by Vorasidenib (AG-881)
| Study Population | Treatment | 2-HG Reduction |
| Patients with mIDH1-R132H nonenhancing gliomas | Vorasidenib (50 mg q.d.) | 92.6% |
| Patients with mIDH1-R132H nonenhancing gliomas | Ivosidenib (500 mg q.d.) | 91.1% |
Data from a perioperative phase 1 trial.[2]
Experimental Protocols & Troubleshooting
Protocol 1: Generation of AG-881 Resistant Cell Lines with IDH Isoform Switching
This protocol describes the generation of dual-mutant cell lines to model isoform switching-mediated resistance to AG-881.
Methodology:
-
Cell Line Selection: Start with a cancer cell line harboring a known IDH1 mutation (e.g., HT1080 with IDH1 R132C) or an engineered cell line expressing mutant IDH1.
-
CRISPR/Cas9-mediated Knock-in of IDH2 Mutation:
-
Design a single guide RNA (sgRNA) targeting the desired mutation site in the IDH2 gene (e.g., for R140Q).
-
Design a homology-directed repair (HDR) template containing the IDH2 R140Q mutation and a silent mutation to introduce a restriction site for screening.
-
Co-transfect the cells with a plasmid expressing Cas9 and the IDH2-targeting sgRNA, along with the HDR template.[6][7][8][9]
-
Select for transfected cells (e.g., using a selectable marker on the plasmid).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Screen for the desired IDH2 mutation by PCR amplification of the target region followed by restriction digest and Sanger sequencing.
-
-
Confirmation of Dual-Mutant Phenotype:
-
Confirm the presence of both IDH1 and IDH2 mutations at the genomic level by sequencing.
-
Verify the expression of both mutant proteins by Western blot using mutation-specific antibodies.[10][11][12][13][14][15][16][17][18][19]
-
Measure 2-HG production in the dual-mutant cells to confirm the neomorphic enzyme activity.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low efficiency of CRISPR/Cas9 editing | Poor transfection efficiency. Ineffective sgRNA design. | Optimize transfection protocol for the specific cell line. Test multiple sgRNA designs. |
| No viable dual-mutant clones | Toxicity of the dual mutation. | Consider using an inducible expression system for the second mutation. |
| No increase in 2-HG production in dual-mutant cells | Incorrect mutation introduced. Low expression of the second mutant protein. | Verify the mutation by sequencing. Check protein expression levels by Western blot. |
Protocol 2: Assessment of AG-881 Efficacy and Resistance
This protocol details how to assess the effect of AG-881 on cell viability and 2-HG production in single and dual-mutant cell lines.
Methodology:
-
Cell Viability Assay:
-
Seed single-mutant (IDH1 or IDH2) and dual-mutant cells in 96-well plates.
-
Treat cells with a dose-response range of AG-881 (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable method (e.g., CellTiter-Glo®).
-
Calculate IC50 values for each cell line.
-
-
2-HG Measurement by LC-MS/MS:
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding. Edge effects in 96-well plates. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate. |
| No significant reduction in 2-HG levels after AG-881 treatment in sensitive cells | Inactive compound. Incorrect dosage. | Verify the activity of the AG-881 stock. Confirm the final concentration in the culture medium. |
| High background in LC-MS/MS | Contamination of reagents or samples. Matrix effects. | Use high-purity solvents and reagents. Optimize sample preparation to minimize matrix interference. |
Protocol 3: Analysis of Isoform Switching by RNA-Sequencing
This protocol outlines the workflow for identifying changes in IDH1 and IDH2 isoform expression from RNA-seq data.
Methodology:
-
RNA Extraction and Sequencing:
-
Extract high-quality total RNA from parental, AG-881-sensitive, and AG-881-resistant cell lines.
-
Perform library preparation and paired-end RNA sequencing.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.
-
Transcript Quantification: Use a tool like Salmon or Kallisto to quantify the abundance of each transcript isoform.[25][26]
-
Differential Transcript Usage Analysis: Use a package like DEXSeq or DRIMSeq in R to identify statistically significant changes in the relative usage of isoforms between conditions.[25][26]
-
Visualization: Generate plots to visualize the changes in isoform expression for the IDH1 and IDH2 genes.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low-quality RNA-seq data | Poor RNA quality. Library preparation artifacts. | Ensure high RIN values for RNA samples. Follow library preparation protocol carefully. |
| Inability to detect known IDH isoforms | Incomplete transcriptome annotation. | Use a comprehensive transcriptome annotation file (e.g., from GENCODE). |
| High number of false-positive isoform switches | Sequencing artifacts. Over-aggressive statistical analysis. | Filter out low-abundance transcripts before differential analysis. Use appropriate statistical cutoffs and multiple testing correction.[27][28][29] |
Visualizations
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. curealz.org [curealz.org]
- 8. researchgate.net [researchgate.net]
- 9. Generating Mutant Renal Cell Lines Using CRISPR Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-IDH1 (mutated R132H) antibody [EPR26774-1] (ab323320) | Abcam [abcam.com]
- 11. Anti-IDH1 (mutant R132H) Antibodies | Invitrogen [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. Anti-IDH1 (R132H) antibody, Mouse monoclonal clone HMab-1 Idh1 R132H Antibody [sigmaaldrich.com]
- 14. Anti-IDH2 antibody [EPR7576] KO Tested (ab129180) | Abcam [abcam.com]
- 15. Anti-IDH1 R132H (Hu) from Mouse (H09) - unconj. - dianova Int. [dianova.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. IDH2(R140Q) - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 18. Anti-IDH2 (R140Q) | NewEast Biosciences | Biomol.com [biomol.com]
- 19. bosterbio.com [bosterbio.com]
- 20. biorxiv.org [biorxiv.org]
- 21. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. zefsci.com [zefsci.com]
- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 25. Swimming downstream: statistical analysis of differential transcript usage following Salmon quantification [bioconductor.statistik.tu-dortmund.de]
- 26. Swimming downstream: statistical analysis of differential transcript usage following Salmon quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Artifacts and biases of the reverse transcription reaction in RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rna-seqblog.com [rna-seqblog.com]
- 29. quora.com [quora.com]
Validation & Comparative
AG-881 vs. ivosidenib (AG-120) in treating IDH1-mutant cancers.
A Comprehensive Comparison of Vorasidenib (AG-881) and Ivosidenib (AG-120) in Treating IDH1-Mutant Cancers
This guide provides a detailed, data-driven comparison of two prominent inhibitors targeting isocitrate dehydrogenase (IDH) mutations in cancer: vorasidenib (AG-881) and ivosidenib (AG-120). Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their mechanisms, efficacy, and safety, with a particular focus on their application in IDH1-mutant malignancies.
Introduction and Mechanism of Action
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a distinct class of oncogenic drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic gain-of-function, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] Elevated 2-HG levels disrupt cellular metabolism and epigenetic regulation, leading to impaired cellular differentiation and promoting tumorigenesis.[3][5]
Ivosidenib (AG-120) is a first-in-class, potent, and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[6][7][8] It acts by binding to and inhibiting the mutated IDH1 protein, thereby blocking the production of 2-HG and restoring normal cellular differentiation.[3][5]
Vorasidenib (AG-881) is a first-in-class, oral, dual inhibitor of both mIDH1 and mIDH2 enzymes.[1][9] A key feature of vorasidenib is that it was specifically designed to be brain-penetrant, addressing a critical limitation of earlier mIDH inhibitors for treating central nervous system (CNS) cancers like glioma.[1][10][11] By inhibiting both isoforms, vorasidenib may also offer a strategy to overcome potential resistance mechanisms involving isoform switching.[1][10]
dot digraph "IDH_Mutation_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 1. IDH1-Mutant Signaling Pathway and Inhibitor Action", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_normal" { label="Normal Cell Metabolism"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Isocitrate [label="Isocitrate"]; WT_IDH1 [label="Wild-Type IDH1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aKG [label="α-Ketoglutarate\n(α-KG)"]; Isocitrate -> WT_IDH1 [label="NADP+ to\nNADPH"]; WT_IDH1 -> aKG; aKG -> "Krebs Cycle" [label="Supports\nCellular Respiration"]; aKG -> "Epigenetic Regulation" [label="Cofactor for\nDioxygenases"]; }
subgraph "cluster_cancer" { label="IDH1-Mutant Cancer Cell"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; aKG_mut [label="α-Ketoglutarate\n(α-KG)"]; Mutant_IDH1 [label="Mutant IDH1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Two_HG [label="2-Hydroxyglutarate\n(2-HG Oncometabolite)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; aKG_mut -> Mutant_IDH1 [label="NADPH to\nNADP+"]; Mutant_IDH1 -> Two_HG [style=bold, color="#EA4335"]; Two_HG -> "Blocked Differentiation" [label="Inhibits α-KG-dependent\ndioxygenases", color="#EA4335"]; "Blocked Differentiation" -> "Oncogenesis" [color="#EA4335"]; }
subgraph "cluster_inhibitors" { label="Therapeutic Intervention"; bgcolor="#F1F3F4"; node [style="filled", fontcolor="#FFFFFF"]; Vorasidenib [label="Vorasidenib (AG-881)", fillcolor="#34A853"]; Ivosidenib [label="Ivosidenib (AG-120)", fillcolor="#34A853"]; Vorasidenib -> Mutant_IDH1 [label="Inhibits", style=dashed, color="#34A853", arrowhead=Tee, dir=forward]; Ivosidenib -> Mutant_IDH1 [label="Inhibits", style=dashed, color="#34A853", arrowhead=Tee, dir=forward]; } } Caption: IDH1-Mutant Signaling Pathway and Inhibitor Action.
Comparative Drug Profiles
The fundamental differences in target specificity and CNS penetration dictate the distinct clinical applications of vorasidenib and ivosidenib.
| Feature | Vorasidenib (AG-881) | Ivosidenib (AG-120) | Reference(s) |
| Target(s) | Mutant IDH1 and IDH2 | Mutant IDH1 | [1][7][9] |
| Key Indication(s) | IDH1/2-mutant Grade 2 Glioma | IDH1-mutant AML, Cholangiocarcinoma | [7][9][12] |
| CNS Penetration | High, brain-penetrant | Low | [1][10][13] |
| Mean Brain:Plasma Ratio | 2.4 | 0.16 | [13][14] |
| Tumor 2-HG Reduction (Glioma) | >90% (mean ~95%) | >90% (mean ~93%) | [1][13][15] |
Clinical Efficacy Comparison
Direct head-to-head efficacy trials are limited, but data from pivotal Phase 3 studies in their respective target diseases provide a basis for comparison.
IDH-Mutant Glioma
Vorasidenib is the first targeted therapy approved for IDH-mutant grade 2 glioma, largely based on the results of the INDIGO trial.[11][16] A perioperative Phase 1 study (NCT03343197) directly compared vorasidenib and ivosidenib in glioma patients, demonstrating vorasidenib's superior brain penetrance and more consistent 2-HG suppression, which led to its selection for Phase 3 testing.[14][17]
Table 2: Efficacy in IDH-Mutant Grade 2 Glioma (INDIGO Trial - Vorasidenib)
| Endpoint | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | 0.39 (0.27 - 0.56) | <0.0001 | [18][19][20] |
| Median Time to Next Intervention (TTNI) | Not Reached | 17.8 months | 0.26 (0.15 - 0.43) | <0.0001 | [19][20] |
IDH1-Mutant Systemic Cancers
Ivosidenib is approved for IDH1-mutant AML and cholangiocarcinoma, where it has shown significant clinical benefit.
Table 3: Efficacy in IDH1-Mutant Cholangiocarcinoma (ClarIDHy Trial - Ivosidenib)
| Endpoint | Ivosidenib (n=124) | Placebo (n=61) | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival (PFS) | 2.7 months | 1.4 months | 0.37 (0.25 - 0.54) | <0.0001 | [21][22] |
| Median Overall Survival (OS) | 10.3 months | 7.5 months | 0.79 (0.56 - 1.12) | 0.09 (1-sided) | [21][23] |
| Median OS (Crossover-Adjusted) | 10.3 months | 5.1 months | 0.49 (0.34 - 0.70) | <0.001 (1-sided) | [21][23] |
Table 4: Efficacy in IDH1-Mutant Acute Myeloid Leukemia (Phase 1 Data)
| Population | Endpoint | Ivosidenib Result (500 mg QD) | Reference(s) |
| Newly Diagnosed AML | CR + CRh Rate | 42% | [24] |
| (n=33) | Overall Response Rate | 55% | [24] |
| Relapsed/Refractory AML | CR + CRh Rate | 31.8% | [25] |
| (n=179) | Median Duration of CR | 10.1 months | [25] |
| CR: Complete Remission; CRh: CR with partial hematologic recovery |
Safety and Tolerability Profile
Both drugs are generally well-tolerated, but possess distinct safety profiles.
Table 5: Common Adverse Events (AEs)
| Adverse Event | Vorasidenib (INDIGO Trial, All Grades) | Ivosidenib (R/R AML, All Grades) | Reference(s) |
| ALT Increased | 38.9% (Grade ≥3: 9.6%) | - | [20] |
| Fatigue | 32.3% | 28.5% | [20][25] |
| Headache | 26.9% | - | [20] |
| Diarrhea | 24.6% | 33.5% | [20][25] |
| Nausea | 21.6% | 31.3% | [20][25] |
| Leukocytosis | - | 31.3% | [25] |
| QTc Prolongation | - | 25.7% | [25] |
| Differentiation Syndrome | Not applicable | 10.6% (in AML) | [25] |
Key Experimental Protocols
INDIGO Phase 3 Trial (Vorasidenib in Glioma)
-
Objective: To evaluate the efficacy and safety of vorasidenib versus placebo in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[26]
-
Design: A multicenter, randomized, double-blind, placebo-controlled study.[26]
-
Participants: 331 patients aged 12 years or older with residual or recurrent grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1/2 mutation and no prior treatment other than surgery.[20][27]
-
Intervention: Patients were randomized 1:1 to receive either vorasidenib (40 mg daily) or a matching placebo in continuous 28-day cycles.[28]
-
Primary Endpoint: Radiographic Progression-Free Survival (PFS) as determined by a blinded independent radiology committee (BIRC).[20]
-
Key Secondary Endpoint: Time to next anti-cancer intervention (TTNI).[20]
dot digraph "INDIGO_Trial_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2. Workflow of the INDIGO Phase 3 Clinical Trial", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Patient Population\n(Grade 2 IDH-mutant Glioma,\nPost-Surgery Only)", shape=ellipse, fillcolor="#FFFFFF"]; screening [label="Screening & Eligibility Check\n(N=331)"]; randomization [label="1:1 Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; arm_A [label="Arm A: Vorasidenib\n(40 mg QD, 28-day cycles)\nn=168", fillcolor="#4285F4", fontcolor="#FFFFFF"]; arm_B [label="Arm B: Placebo\n(Matching, 28-day cycles)\nn=163", fillcolor="#EA4335", fontcolor="#FFFFFF"]; follow_up [label="Treatment & Follow-up\n(Radiographic scans, safety monitoring)"]; endpoint [label="Primary Endpoint Analysis:\nProgression-Free Survival (PFS)\n\nKey Secondary Endpoint:\nTime to Next Intervention (TTNI)", shape=note, fillcolor="#FFFFFF"];
start -> screening; screening -> randomization; randomization -> arm_A [label=" "]; randomization -> arm_B [label=" "]; arm_A -> follow_up; arm_B -> follow_up; follow_up -> endpoint; } Caption: Workflow of the INDIGO Phase 3 Clinical Trial.
Perioperative Phase 1 Trial (Vorasidenib vs. Ivosidenib in Glioma)
-
Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of vorasidenib and ivosidenib in patients with recurrent mIDH1 low-grade glioma and to select a molecule for Phase 3 testing.[17]
-
Design: A phase 1, multicenter, open-label, perioperative study (NCT03343197).[13][29]
-
Participants: Patients with recurrent, non-enhancing grade 2 or 3 mIDH1 glioma scheduled for craniotomy.[13][14]
-
Intervention: In Cohort 1, patients were randomized (2:2:1) to receive ivosidenib (500 mg QD), vorasidenib (50 mg QD), or no treatment for approximately 4 weeks before surgery. Post-operatively, all patients received one of the two drugs.[14][29]
-
Primary Endpoint: Brain tumor 2-HG concentration following treatment with ivosidenib or vorasidenib, compared to untreated control samples.[13][14]
Conclusion
Vorasidenib (AG-881) and ivosidenib (AG-120) are both highly effective targeted therapies that inhibit the production of the oncometabolite 2-HG in IDH-mutant cancers. Their distinct molecular targets and pharmacological properties have led them down different, but complementary, clinical paths.
-
Ivosidenib (AG-120) is the established standard-of-care for systemic IDH1-mutant cancers, specifically AML and cholangiocarcinoma, where it induces durable remissions and provides a significant survival benefit.[1][6][30]
-
Vorasidenib (AG-881) represents a major breakthrough for CNS malignancies.[31] Its dual IDH1/2 inhibitory activity and, most critically, its high brain penetrance, have established it as the first effective targeted therapy for IDH-mutant low-grade glioma, significantly delaying disease progression and the need for more toxic interventions like radiation and chemotherapy.[1][18]
The development of these two agents highlights the success of targeting specific metabolic vulnerabilities in cancer and underscores the importance of rational drug design, such as optimizing for CNS penetration, to address unmet needs in specific patient populations.
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 4. What is Vorasidenib used for? [synapse.patsnap.com]
- 5. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 6. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Vorasidenib - Wikipedia [en.wikipedia.org]
- 11. Vorasidenib Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 12. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PL3.1 A phase 1, open-label, perioperative study of ivosidenib (AG-120) and vorasidenib (AG-881) in recurrent, IDH1-mutant, low-grade glioma: results from cohort 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Ivosidenib, an IDH1 inhibitor, in a patient with recurrent, IDH1-mutant glioblastoma: a case report from a Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. curetoday.com [curetoday.com]
- 17. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASCO: Vorasidenib shows its glioma potential in INDIGO | pharmaphorum [pharmaphorum.com]
- 19. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 20. ascopubs.org [ascopubs.org]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. onclive.com [onclive.com]
- 23. Final Overall Survival Efficacy Results of Ivosidenib for Patients With Advanced Cholangiocarcinoma With IDH1 Mutation: The Phase 3 Randomized Clinical ClarIDHy Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. ASCO – American Society of Clinical Oncology [asco.org]
- 26. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 27. thebraintumourcharity.org [thebraintumourcharity.org]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. ClarIDHy Trial IDH1 Inhibitor Ivosidenib Improves Survival in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 31. Vorasidenib: A promising therapeutic breakthrough for diffuse isocitrate dehydrogenase mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AG-881 (Vorasidenib) and Enasidenib (AG-221) in IDH2-Mutant Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent inhibitors targeting isocitrate dehydrogenase 2 (IDH2) mutations in cancer: AG-881 (Vorasidenib) and Enasidenib (AG-221). The information presented is based on available preclinical and clinical data to support research and drug development efforts.
Mutations in the IDH2 gene are found in various cancers, including acute myeloid leukemia (AML) and gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis.[1][2] Both Vorasidenib and Enasidenib are designed to inhibit the mutant IDH2 enzyme, thereby reducing 2-HG levels and promoting cellular differentiation.[3][4]
Mechanism of Action and Target Specificity
Enasidenib (AG-221) is a first-in-class, oral, selective, small-molecule inhibitor of the mutant IDH2 enzyme.[1][4] It allosterically binds to and inhibits the mIDH2 enzyme, preventing the conversion of α-ketoglutarate to 2-HG.[4] This reduction in intracellular 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, restoring normal epigenetic programming and inducing myeloid differentiation.[5]
Vorasidenib (AG-881) is a potent, oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[3][6] Similar to enasidenib, it acts by preventing the accumulation of the oncometabolite 2-HG.[3] Its ability to cross the blood-brain barrier makes it a promising agent for brain tumors like gliomas.[3][6]
Comparative Efficacy Data
Direct head-to-head clinical trials comparing Vorasidenib and Enasidenib in the same IDH2-mutant tumor type are limited. The following tables summarize key efficacy data from separate clinical trials in their respective primary indications.
Table 1: Clinical Efficacy of Enasidenib (AG-221) in IDH2-Mutant Relapsed/Refractory Acute Myeloid Leukemia (R/R AML)
| Efficacy Endpoint | Reported Value | Clinical Trial Identifier |
| Overall Response Rate (ORR) | 40.3% | NCT01915498[7] |
| Complete Remission (CR) | 19.3% | NCT01915498[7] |
| Median Duration of Response | 5.8 months | NCT01915498[7] |
| Median Overall Survival (OS) | 9.3 months | NCT01915498[7] |
Table 2: Clinical Efficacy of Vorasidenib (AG-881) in IDH1/2-Mutant Grade 2 Glioma
| Efficacy Endpoint | Vorasidenib | Placebo | Clinical Trial Identifier |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | NCT04164901[8] |
| Time to Next Intervention (TTNI) | Not Reached | 17.8 months | NCT04164901[8] |
| Objective Response Rate (ORR) (non-enhancing glioma) | 18% | - | NCT02481154[9] |
Table 3: Preliminary Efficacy of Enasidenib (AG-221) in IDH2-Mutant Solid Tumors (including Glioma)
| Efficacy Endpoint | Reported Value | Clinical Trial Identifier |
| Median Duration of Treatment | 40.0 - 51.5 days (across cohorts) | NCT02273739[10][11] |
| Objective Response | No confirmed CR or PR in glioma patients | NCT02273739[10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the effect of IDH2 inhibitors on the proliferation of IDH2-mutant cancer cells.
-
Cell Lines: Human cell lines endogenously expressing or engineered to express IDH2 mutations (e.g., TF-1 IDH2-R140Q, U937 IDH2-R140Q).[5]
-
Reagents:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat cells with a serial dilution of the inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[12]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[13]
-
Measurement of 2-Hydroxyglutarate (2-HG) Levels
This protocol outlines the quantification of the oncometabolite 2-HG in cell lysates or tissue samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Extraction:
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column.
-
Detect and quantify 2-HG based on its specific mass-to-charge ratio.[16]
-
Normalize 2-HG levels to protein concentration or cell number.
-
Patient-Derived Xenograft (PDX) Model Establishment
This protocol describes the generation of PDX models from patient tumor tissue to evaluate in vivo efficacy.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).[17]
-
Fresh, sterile patient tumor tissue with a confirmed IDH2 mutation.
-
-
Procedure:
-
Surgically acquire a viable piece of the patient's tumor.[18]
-
Implant a small fragment (2-4 mm³) of the tumor tissue subcutaneously or orthotopically into the immunodeficient mouse.[17][18]
-
Monitor the mice for tumor growth.
-
Once the tumor reaches a specified size, it can be passaged to a new cohort of mice for expansion and subsequent drug efficacy studies.[19]
-
Immunohistochemistry (IHC) for IDH2 Mutation Detection
This protocol is for the detection of specific IDH2 mutant proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Reagents:
-
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol and water.[23]
-
Antigen Retrieval: Heat slides in a retrieval solution (e.g., citrate buffer pH 6.0) to unmask the antigen.[22]
-
Blocking: Incubate with a blocking solution (e.g., hydrogen peroxide followed by blocking serum) to prevent non-specific binding.[22]
-
Primary Antibody Incubation: Incubate with the primary antibody at a predetermined concentration and duration.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Add DAB substrate to visualize the antibody binding (brown precipitate).[22]
-
Counterstaining: Stain with hematoxylin to visualize cell nuclei.[22]
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.[22]
-
Western Blot for IDH Pathway Proteins
This protocol is for the detection and semi-quantification of proteins involved in the IDH pathway.
-
Sample Preparation:
-
Procedure:
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting the protein of interest (e.g., IDH1, IDH2, or downstream signaling molecules) overnight at 4°C.[24][25]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[24]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[24]
-
Visualizations
Caption: IDH2 signaling pathway and inhibitor action.
Caption: Preclinical experimental workflow.
Caption: Logical comparison of the two drugs.
References
- 1. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. astucespain.org [astucespain.org]
- 9. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Orally Administered Enasidenib (AG-221) in Adults With Advanced Solid Tumors, Including Glioma, or Angioimmunoblastic T-cell Lymphoma, With an IDH2 Mutation [clin.larvol.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. abcam.cn [abcam.cn]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. xenograft.org [xenograft.org]
- 19. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QEHB Pathology Departments - IDH1 & IDH2 [qehbpathology.uk]
- 21. mayocliniclabs.com [mayocliniclabs.com]
- 22. benchchem.com [benchchem.com]
- 23. bosterbio.com [bosterbio.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide: AG-881 (Vorasidenib) vs. Temozolomide in Temozolomide-Resistant Gliomas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of AG-881 (vorasidenib), a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2), and the standard-of-care chemotherapy agent temozolomide (TMZ), with a focus on the challenging context of TMZ-resistant gliomas. While direct head-to-head preclinical data in TMZ-resistant models are limited, this guide synthesizes available preclinical and clinical data to offer a comparative perspective on their mechanisms of action and potential therapeutic applications.
Executive Summary
Temozolomide has long been the cornerstone of chemotherapy for glioblastoma and other high-grade gliomas. Its efficacy, however, is often compromised by the development of resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and other DNA damage response pathways.[1][2] AG-881, an investigational oral agent, represents a targeted approach for gliomas harboring IDH1 or IDH2 mutations.[3][4] These mutations are prevalent in lower-grade gliomas and secondary glioblastomas and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation.[3][5] By inhibiting mutant IDH enzymes, AG-881 aims to reverse these epigenetic changes and suppress tumor growth.[6] This guide will delve into the preclinical and clinical data for both agents, providing a framework for understanding their potential roles in overcoming temozolomide resistance.
Data Presentation: Comparative Efficacy and Preclinical Data
The following tables summarize key preclinical and clinical data for AG-881 and temozolomide. It is important to note that the data are compiled from separate studies and do not represent a direct head-to-head comparison in TMZ-resistant models.
Table 1: Preclinical In Vitro Efficacy of AG-881 and Temozolomide in Glioma Cells
| Parameter | AG-881 (Vorasidenib) | Temozolomide (TMZ) | Reference |
| Cell Lines | IDH1/2-mutant glioma cells (e.g., U87-mIDH1, patient-derived neurospheres) | TMZ-sensitive (e.g., U87, A172) and TMZ-resistant (e.g., T98G, U87-R) glioma cell lines | [5][7][8] |
| IC50 (Cell Viability) | Low nanomolar range in mIDH cells | Micromolar to millimolar range; significantly higher in TMZ-resistant cells | [5][8] |
| Effect on Apoptosis | Induces differentiation; may not directly induce robust apoptosis as a single agent | Induces apoptosis in sensitive cells; reduced apoptosis in resistant cells | [6][9] |
| Mechanism of Action | Inhibition of mutant IDH1/2, leading to decreased 2-HG production and reversal of epigenetic dysregulation | DNA alkylating agent causing DNA damage and subsequent cell cycle arrest and apoptosis | [2][10] |
Table 2: Preclinical In Vivo Efficacy of AG-881 and Temozolomide in Glioma Models
| Parameter | AG-881 (Vorasidenib) | Temozolomide (TMZ) | Reference |
| Animal Model | Orthotopic and subcutaneous xenograft models with IDH-mutant gliomas | Orthotopic xenograft models with TMZ-sensitive and -resistant gliomas | [7][11] |
| Tumor Growth Inhibition | Significantly inhibits tumor growth in mIDH glioma models | Effective in TMZ-sensitive models; limited efficacy in TMZ-resistant models | [7][11] |
| Brain Penetrance | Excellent brain penetrance | Good brain penetrance | [2][11] |
| Combination Studies | Does not antagonize the efficacy of temozolomide | Standard of care, often used in combination with radiation | [12] |
Table 3: Clinical Trial Data Overview
| Trial | Drug(s) | Phase | Patient Population | Key Findings | Reference |
| INDIGO (NCT04164901) | AG-881 (Vorasidenib) vs. Placebo | 3 | Grade 2 IDH-mutant glioma (post-surgery, no prior chemo/radiation) | Significantly improved progression-free survival and time to next intervention for vorasidenib. | [1] |
| IDHEAL-4U (NCT05592743) | AG-881 (Vorasidenib) + Temozolomide | 1b/2 | Grade 2-4 IDH-mutant glioma | Combination has an acceptable safety profile. Efficacy data in resistant populations is not yet available. | [13] |
| Various | Temozolomide | 3/4 | Newly diagnosed and recurrent glioblastoma | Standard of care, efficacy is highly dependent on MGMT promoter methylation status. | [2] |
Signaling Pathways
AG-881 (Vorasidenib) Mechanism of Action in IDH-Mutant Glioma
Caption: Mechanism of AG-881 in IDH-mutant glioma.
Temozolomide Mechanism of Action and Resistance
References
- 1. mdpi.com [mdpi.com]
- 2. mskcc.org [mskcc.org]
- 3. IDH inhibition in gliomas: from preclinical models to clinical trials [iris.unito.it]
- 4. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. ACTR-31. PHASE 1 STUDY OF AG-881, AN INHIBITOR OF MUTANT IDH1 AND IDH2: RESULTS FROM THE RECURRENT/PROGRESSIVE GLIOMA POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.eur.nl [pure.eur.nl]
- 12. Targeting IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dual vs. Selective IDH Inhibitors: A Head-to-Head Comparison for Researchers
A Comprehensive Guide to the Preclinical and Clinical Landscape of Isocitrate Dehydrogenase Inhibitors
Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes represent a significant breakthrough in our understanding of cancer metabolism and have paved the way for a new class of targeted therapies. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation.[1] This has led to the development of small molecule inhibitors that specifically target these mutant enzymes. These inhibitors fall into two main categories: selective inhibitors that target either mutant IDH1 or mutant IDH2, and dual inhibitors that target both.
This guide provides a head-to-head comparison of dual versus selective IDH inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
Both selective and dual IDH inhibitors are designed to bind to the mutant IDH enzymes and block their ability to produce 2-HG.[2] However, their therapeutic strategies differ in their scope.
Selective IDH inhibitors , such as ivosidenib (AG-120) for IDH1 and enasidenib (AG-221) for IDH2, offer a targeted approach for tumors harboring a specific IDH mutation.[2][3] This specificity can potentially minimize off-target effects.
Dual IDH inhibitors , like vorasidenib (AG-881), provide a broader therapeutic window by targeting both mutant IDH1 and IDH2.[4][5] This approach may be advantageous in tumors with intra-tumor heterogeneity or in cases where the specific IDH mutation is not known or may evolve.
Preclinical Data: A Quantitative Comparison
The potency of IDH inhibitors is typically evaluated through in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds against various IDH mutations.
| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |
| Ivosidenib (AG-120) | Selective | IDH1 R132H | 12 | [6] |
| IDH1 R132C | 13 | [6] | ||
| IDH1 R132G | 8 | [6] | ||
| IDH1 R132L | 13 | [6] | ||
| IDH1 R132S | 12 | [6] | ||
| Enasidenib (AG-221) | Selective | IDH2 R140Q | 100 | [7] |
| IDH2 R172K | 400 | [8] | ||
| Vorasidenib (AG-881) | Dual | IDH1 R132H | Not specified | [4][5] |
| IDH2 R140Q | Not specified | [4][5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
In vivo studies using patient-derived xenograft (PDX) models are crucial for evaluating the efficacy of these inhibitors in a more biologically relevant setting. These studies have demonstrated that both selective and dual IDH inhibitors can effectively reduce tumor 2-HG levels and inhibit tumor growth.[2][3] For example, a single oral dose of ivosidenib (50 or 150 mg/kg) in a mouse xenograft model of human fibrosarcoma (HT1080) resulted in a rapid and significant reduction in tumor 2-HG concentrations, with maximal inhibition of 92.0% and 95.2%, respectively, observed at approximately 12 hours post-dose.[9] Similarly, vorasidenib has been shown to penetrate the brain and inhibit 2-HG production in glioma tissue by over 97% in an orthotopic glioma mouse model.[4][5]
Clinical Data: Efficacy in Patients
Clinical trials have demonstrated the efficacy of both selective and dual IDH inhibitors in various hematologic and solid tumors.
Acute Myeloid Leukemia (AML)
In patients with relapsed or refractory (R/R) AML, both ivosidenib and enasidenib have shown clinical activity. A meta-analysis of studies on FDA-approved IDH inhibitors in AML reported the following outcomes for monotherapy in R/R AML:
| Outcome | Ivosidenib (IDH1-mutant) | Enasidenib (IDH2-mutant) | Reference(s) |
| Overall Response Rate (ORR) | 41% | 40.3% | [10] |
| Complete Remission (CR) | 22% | 19.3% | [10] |
| Median Overall Survival (OS) | 8.8 months | 9.3 months | [11] |
Combination therapies of IDH inhibitors with other agents, such as azacitidine, have shown even higher response rates in newly diagnosed AML patients.[10]
Glioma
In the setting of IDH-mutant gliomas, the brain-penetrant dual inhibitor vorasidenib has shown significant efficacy. The Phase 3 INDIGO trial evaluated vorasidenib in patients with grade 2 IDH1- or IDH2-mutant glioma.
| Outcome | Vorasidenib | Placebo | Reference(s) |
| Median Progression-Free Survival (PFS) | 27.7 months | 11.1 months | [12] |
These results highlight the potential of IDH inhibitors to significantly improve outcomes for patients with these challenging brain tumors.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the evaluation and comparison of IDH inhibitors. Below are outlines of key methodologies.
Enzymatic Inhibition Assay (NADPH Depletion)
This assay measures the ability of an inhibitor to block the enzymatic activity of mutant IDH, which is monitored by the consumption of the cofactor NADPH.
Protocol Outline:
-
Reagents: Purified recombinant mutant IDH1 or IDH2 enzyme, NADPH, α-ketoglutarate (α-KG), assay buffer (e.g., Tris-HCl with MgCl2), and the test inhibitor.
-
Procedure:
-
Add the enzyme, inhibitor (at various concentrations), and NADPH to a microplate well.
-
Initiate the reaction by adding α-KG.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader.
-
-
Data Analysis: Plot the rate of NADPH consumption against the inhibitor concentration to determine the IC50 value.
Cellular 2-HG Measurement Assay (LC-MS/MS)
This assay quantifies the intracellular levels of the oncometabolite 2-HG in cancer cells treated with an IDH inhibitor.
Protocol Outline:
-
Cell Culture: Culture IDH-mutant cancer cells (e.g., HT1080 for IDH1-R132C) in appropriate media.
-
Treatment: Treat the cells with the IDH inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
Metabolite Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells and extract metabolites using a solvent mixture (e.g., methanol/acetonitrile/water).
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using liquid chromatography (LC).
-
Detect and quantify 2-HG using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[13]
-
-
Data Analysis: Normalize the 2-HG levels to cell number or protein concentration and determine the inhibitor's effect on 2-HG production.
In Vivo Efficacy Study (Patient-Derived Xenograft Model)
This protocol outlines the use of PDX models to assess the anti-tumor activity of IDH inhibitors in vivo.
Protocol Outline:
-
Model Establishment:
-
Obtain fresh tumor tissue from patients with IDH-mutant cancers.
-
Implant small tumor fragments subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).[14]
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the IDH inhibitor (e.g., orally) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, collect tumors and plasma to measure 2-HG levels by LC-MS/MS.
-
-
Data Analysis: Compare tumor growth and 2-HG levels between the treated and control groups to evaluate the inhibitor's efficacy.[14]
Conclusion: Choosing the Right Tool for the Job
The development of both selective and dual IDH inhibitors has provided valuable therapeutic options for patients with IDH-mutant cancers. Selective inhibitors offer a highly targeted approach with a potentially favorable safety profile, while dual inhibitors provide broader coverage against both IDH1 and IDH2 mutations.
The choice between a dual and a selective inhibitor in a research or clinical setting will depend on several factors, including the specific IDH mutation present in the tumor, the potential for intra-tumor heterogeneity or mutational evolution, and the specific indication being studied. The comprehensive data and experimental protocols presented in this guide are intended to aid researchers in making informed decisions and in designing robust studies to further evaluate and compare these promising targeted therapies. As our understanding of the complexities of IDH-mutant cancers continues to grow, so too will our ability to leverage these inhibitors to their full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of FDA-approved IDH inhibitors in the treatment of IDH mutated acute myeloid leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 12. abcam.com [abcam.com]
- 13. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 14. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trial Endpoints for Vorasidenib in Low-Grade Glioma
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for low-grade glioma is evolving, with the recent emergence of targeted therapies such as Vorasidenib. This guide provides a comprehensive comparison of the clinical trial endpoints used to evaluate the efficacy of Vorasidenib against traditional treatment modalities, namely radiation therapy and chemotherapy. This objective analysis, supported by experimental data and detailed protocols, is intended to inform researchers, scientists, and drug development professionals in the neuro-oncology field.
Vorasidenib: A Targeted Approach
Vorasidenib is an oral, brain-penetrant, dual inhibitor of the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2] Mutations in the IDH1 and IDH2 genes are a defining characteristic of a significant proportion of low-grade gliomas.[2][3] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is believed to drive tumorigenesis.[1][2] Vorasidenib works by blocking the activity of these mutant enzymes, thereby reducing 2-HG levels.[1][3]
Pivotal Clinical Trial: The INDIGO Study
The efficacy of Vorasidenib was primarily evaluated in the Phase 3 INDIGO trial (NCT04164901), a multicenter, randomized, double-blind, placebo-controlled study.[4][5][6]
Experimental Protocol: INDIGO Trial
-
Patient Population: Adults and adolescents (≥12 years) with residual or recurrent grade 2 oligodendroglioma or astrocytoma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[4][5]
-
Intervention: Patients were randomized 1:1 to receive either Vorasidenib (40 mg, once daily) or a matching placebo.[6][7]
-
Cycle Length: 28-day cycles.[6]
-
Endpoint Assessment: Radiographic assessment via MRI was conducted to evaluate disease progression.
Comparative Analysis of Clinical Trial Endpoints
The following tables summarize the key clinical trial endpoints and outcomes for Vorasidenib and standard-of-care alternatives in low-grade glioma.
Table 1: Primary and Secondary Endpoints
| Treatment/Trial | Primary Endpoint | Key Secondary Endpoint(s) |
| Vorasidenib (INDIGO) | Progression-Free Survival (PFS) | Time to Next Intervention (TTNI) |
| Radiation Therapy (EORTC 22845) | Overall Survival (OS), Progression-Free Survival (PFS) | - |
| Radiation + PCV Chemotherapy (RTOG 9802) | Overall Survival (OS) | Progression-Free Survival (PFS) |
| Temozolomide | Varies by trial; often Progression-Free Survival (PFS) or Response Rate | Overall Survival (OS), Toxicity |
Table 2: Quantitative Comparison of Efficacy Endpoints
| Treatment/Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Time to Next Intervention (TTNI) |
| Vorasidenib (INDIGO) | 27.7 months[7][8] | Not yet reached | Not yet reached (HR 0.26 vs. placebo)[7] |
| Placebo (INDIGO) | 11.1 months[7][8] | Not yet reached | 17.8 months[6] |
| Early Radiation (EORTC 22845) | 5.3 years[9][10] | 7.4 years[9] | Not reported |
| Delayed Radiation (EORTC 22845) | 3.4 years[9][10] | 7.2 years[9] | Not reported |
| Radiation + PCV (RTOG 9802) | 10.4 years | 13.3 years[11] | Not reported |
| Radiation Alone (RTOG 9802) | 4.0 years | 7.8 years[11] | Not reported |
| Temozolomide (various Phase II) | Highly variable (e.g., 38 months in one study)[12] | Not consistently reported as primary endpoint | Not reported |
HR = Hazard Ratio. Data presented is based on published results from the respective clinical trials.
Alternative Treatment Protocols
For a comprehensive comparison, it is essential to understand the experimental protocols of the alternative treatments.
Radiation Therapy (EORTC 22845)
-
Patient Population: Adults with low-grade astrocytoma and oligodendroglioma.
-
Intervention: Patients were randomized to receive either early radiotherapy post-surgery or radiotherapy at the time of tumor progression.
Radiation Therapy with PCV Chemotherapy (RTOG 9802)
-
Patient Population: "High-risk" low-grade glioma patients (age ≥40 or subtotal resection).[11][13]
-
Intervention: Patients were randomized to receive radiation therapy alone or radiation therapy followed by six cycles of PCV chemotherapy.[13]
-
Radiation Dosage: 54 Gy in 30 fractions.[13]
-
PCV Chemotherapy Regimen:
Temozolomide
-
Dosing Regimens: Dosing for temozolomide in low-grade glioma has varied across clinical trials. Common regimens include:
Conclusion
The clinical trial endpoints for Vorasidenib in the INDIGO trial, primarily Progression-Free Survival and Time to Next Intervention, have demonstrated a significant delay in tumor progression for patients with IDH-mutant low-grade glioma when compared to placebo.[7][17] In contrast, pivotal trials for traditional therapies like radiation and chemotherapy have often focused on Overall Survival as the primary endpoint.
The data from RTOG 9802 indicates a substantial Overall Survival benefit with the addition of PCV chemotherapy to radiation for high-risk patients.[11] The EORTC 22845 trial showed that early radiation improved Progression-Free Survival but not Overall Survival compared to delayed radiation.[9]
For researchers and drug development professionals, the choice of endpoints is critical. The success of the INDIGO trial highlights the utility of PFS and TTNI as meaningful endpoints in the context of targeted therapies for slow-growing tumors like low-grade glioma, where an OS benefit may take many years to become apparent. This shift in endpoint focus may accelerate the development and approval of novel, targeted agents for this patient population. The detailed protocols and comparative data presented in this guide offer a foundational resource for the design and interpretation of future clinical trials in neuro-oncology.
References
- 1. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorasidenib in IDH1/2-mutant low-grade glioma: the grey zone of patient’s selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorasidenib Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. UCSD Glioma Trial → Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clinicaltrials.ucsd.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 9. Long-term efficacy of early versus delayed radiotherapy for low-grade astrocytoma and oligodendroglioma in adults: the EORTC 22845 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practice changing mature results of RTOG study 9802: another positive PCV trial makes adjuvant chemotherapy part of standard of care in low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Radiation Therapy Oncology Group 9802: Controversy or Consensus in the Treatment of Newly Diagnosed Low-Grade Glioma? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initial PCV Chemotherapy Followed by Radiotherapy Is Associated With a Prolonged Response But Late Neurotoxicity in 20 Diffuse Low-Grade Glioma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase II study of extended low-dose temozolomide in recurrent malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. onclive.com [onclive.com]
Predicting Patient Response to Vorasidenib (AG-881): A Comparative Guide to Biomarkers and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
This guide provides a comprehensive comparison of biomarkers for predicting patient response to vorasidenib (AG-881), a first-in-class, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. It also offers a comparative analysis of vorasidenib's performance against alternative treatments for IDH-mutant gliomas, supported by experimental data from pivotal clinical trials.
Introduction
Vorasidenib (formerly AG-881) has emerged as a promising targeted therapy for patients with IDH-mutant gliomas, a subset of brain tumors with a distinct molecular profile. The presence of mutations in the IDH1 or IDH2 genes leads to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), a key driver of tumorigenesis. Vorasidenib is designed to inhibit these mutant IDH enzymes, thereby reducing 2-HG levels and halting tumor progression.[1][2][3] This guide delves into the biomarkers that can predict patient response to this novel agent and compares its efficacy with standard-of-care treatments.
Biomarkers for Predicting Vorasidenib Response
The primary biomarker for predicting and monitoring response to vorasidenib treatment is the oncometabolite 2-hydroxyglutarate (2-HG) . Its reduction serves as a direct pharmacodynamic marker of drug activity.
Key Predictive Biomarkers:
-
Reduction in 2-HG Levels: A significant decrease in 2-HG concentrations within the tumor, as measured by non-invasive magnetic resonance spectroscopy (MRS), is a strong indicator of treatment response.[2][4] Clinical studies have shown that vorasidenib can reduce tumor 2-HG levels by over 90%.[5]
-
Increase in Glutamate and Glutamine (Glx) Levels: Inhibition of mutant IDH can lead to a metabolic shift, resulting in an increase in glutamate and the combined signal of glutamate and glutamine (Glx) detectable by MRS. This increase can serve as an additional, early biomarker of target engagement and therapeutic response.
These metabolic changes can often be detected before any observable changes in tumor volume on conventional MRI, making them valuable tools for early response assessment.
Comparative Efficacy of Vorasidenib
The efficacy of vorasidenib has been most robustly demonstrated in the Phase 3 INDIGO trial. This section compares the performance of vorasidenib with alternative treatments, including other targeted therapies and standard-of-care chemotherapy and radiation.
Table 1: Comparison of Efficacy in IDH-Mutant Low-Grade Glioma
| Treatment | Trial | Patient Population | Median Progression-Free Survival (PFS) | Key Efficacy Endpoint |
| Vorasidenib (AG-881) | INDIGO (Phase 3) | Grade 2 IDH-mutant glioma (recurrent/residual) | 27.7 months | Hazard Ratio for PFS vs. Placebo: 0.39[6][7] |
| Placebo | INDIGO (Phase 3) | Grade 2 IDH-mutant glioma (recurrent/residual) | 11.1 months | - |
| Ivosidenib (IDH1 inhibitor) | Phase 1 (NCT02073994) | IDH1-mutant advanced glioma (non-enhancing) | 13.6 months | Objective Response Rate: 2.9%[8][9] |
| Temozolomide (TMZ) | EORTC 22033-26033 | High-risk low-grade glioma | No significant difference vs. RT alone in PFS[10][11] | - |
| PCV Chemotherapy + Radiation | RTOG 9802 | High-risk low-grade glioma | Improved OS and PFS vs. RT alone[12][13] | 5-year PFS: 63% (RT+PCV) vs. 46% (RT alone)[14] |
| Radiation Therapy (RT) Alone | RTOG 9802 | High-risk low-grade glioma | - | 5-year PFS: 46%[14] |
Note: Direct head-to-head comparisons between all treatments are limited. The data presented is from separate clinical trials with potentially different patient populations and study designs.
Experimental Protocols
Protocol 1: In Vivo 2-Hydroxyglutarate (2-HG) Quantification using 1H-MRS
This protocol outlines a typical approach for the non-invasive measurement of 2-HG in glioma patients using proton magnetic resonance spectroscopy (1H-MRS).
-
Patient Preparation: No special preparation is required. Patients are positioned comfortably in the MRI scanner.
-
MRI System: A 3.0 Tesla (3T) clinical MRI scanner is recommended for optimal signal-to-noise ratio and spectral resolution.
-
Localization: A single voxel is placed over the tumor region, avoiding areas of necrosis, cysts, or hemorrhage, as identified on anatomical T2-weighted or FLAIR images. A typical voxel size is 2x2x2 cm³.
-
MRS Sequence: A long-echo time (TE) Point RESolved Spectroscopy (PRESS) sequence is employed.
-
Echo Time (TE): 97 ms. This specific TE is optimal for resolving the 2-HG signal from overlapping resonances of other metabolites like glutamate, glutamine, and GABA.[5]
-
Repetition Time (TR): 1500-2000 ms.
-
-
Data Acquisition: A water-suppressed spectrum is acquired with a sufficient number of averages (e.g., 128-256) to achieve a good signal-to-noise ratio. A non-water-suppressed spectrum from the same voxel is also acquired for eddy current correction and as an internal concentration reference.
-
Data Analysis:
-
The acquired spectra are processed using software such as LCModel.[15][16][17]
-
A basis set of known metabolite spectra, including a simulated or measured spectrum of 2-HG, is used to fit the in vivo spectrum.
-
The concentration of 2-HG is quantified relative to the concentration of an internal reference metabolite, typically creatine (Cr).
-
Protocol 2: In Vivo Glutamate (Glu) and Glutamine (Gln) Quantification using 1H-MRS
This protocol describes a method for the separate quantification of glutamate and glutamine, which often overlap in 1H-MRS spectra.
-
Patient Preparation and MRI System: Same as for 2-HG quantification.
-
Localization: A single voxel is placed over the tumor or region of interest.
-
MRS Sequence: A short-echo time (TE) PRESS or a long-TE semi-LASER (Localization by Adiabatic Selective Refocusing) sequence can be used.
-
Data Acquisition: Similar to 2-HG measurement, with water-suppressed and non-water-suppressed scans.
-
Data Analysis:
-
LCModel is used for spectral fitting.
-
The basis set must include individual spectra for both glutamate and glutamine.
-
Concentrations are typically reported as ratios to creatine.
-
Signaling Pathways and Experimental Workflows
Clinical Trial Designs
Table 2: Overview of Key Clinical Trials
| Trial ID | Treatment Arms | Phase | Primary Endpoint(s) | Key Eligibility Criteria |
| INDIGO (NCT04164901) | Vorasidenib vs. Placebo | 3 | Progression-Free Survival (PFS) | Grade 2 IDH1/2-mutant glioma, residual or recurrent disease, prior surgery only.[21][22][23] |
| NCT02073994 | Ivosidenib (dose escalation) | 1 | Safety, Maximum Tolerated Dose | Advanced solid tumors with an IDH1 mutation, including glioma.[8][24] |
| RTOG 9802 | RT alone vs. RT + PCV | 3 | Overall Survival (OS) | High-risk low-grade glioma (age ≥40 or subtotal resection).[12][14][25][26] |
| EORTC 22033-26033 | RT vs. Temozolomide | 3 | Progression-Free Survival (PFS) | High-risk low-grade glioma.[10][11][27][28] |
| CATNON (NCT00626990) | RT +/- Concurrent TMZ +/- Adjuvant TMZ | 3 | Overall Survival (OS) | 1p/19q non-co-deleted anaplastic glioma.[29][30] |
Conclusion
The development of vorasidenib marks a significant advancement in the treatment of IDH-mutant gliomas, shifting the paradigm towards targeted therapy. The oncometabolite 2-HG, along with other metabolic markers detectable by MRS, provides a powerful, non-invasive tool for predicting and monitoring patient response. The robust efficacy data from the INDIGO trial positions vorasidenib as a compelling therapeutic option, particularly for delaying the need for more toxic conventional therapies.[4][31] Future research will likely focus on the optimal sequencing of vorasidenib with standard-of-care treatments and the exploration of combination therapies to further improve outcomes for patients with this challenging disease.[32][33]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vorasidenib Is Effective against Low-Grade Gliomas - NCI [cancer.gov]
- 4. snconnect.survivornet.com [snconnect.survivornet.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. clin.larvol.com [clin.larvol.com]
- 7. Vorasidenib for Certain IDH-Mutant Gliomas: Is It Worth It? | MDedge [mdedge.com]
- 8. Ivosidenib in Isocitrate Dehydrogenase 1 - Mutated Advanced Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Radiotherapy versus radiotherapy combined with temozolomide in high-risk low-grade gliomas after surgery: study protocol for a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temozolomide chemotherapy versus radiotherapy in high-risk low-grade glioma (EORTC 22033-26033): a randomised, open-label, phase 3 intergroup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiation Therapy Oncology Group 9802: Controversy or Consensus in the Treatment of Newly Diagnosed Low-Grade Glioma? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined chemotherapy and radiation therapy assists low-grade glial brain tumors - ecancer [ecancer.org]
- 14. researchgate.net [researchgate.net]
- 15. cds.ismrm.org [cds.ismrm.org]
- 16. Multivoxel 1H-MR Spectroscopy Biometrics for Preoprerative Differentiation Between Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Basis Sets of Quantification of Brain 1H-Magnetic Resonance Spectroscopy at 3.0 T - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajnr.org [ajnr.org]
- 19. Optimized Long‐TE 1H sLASER MR Spectroscopic Imaging at 3T for Separate Quantification of Glutamate and Glutamine in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized Long-TE 1H sLASER MR Spectroscopic Imaging at 3T for Separate Quantification of Glutamate and Glutamine in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. INDIGO Trial Design - VORANIGO® (vorasidenib) [voranigohcp.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Vorasidenib for IDH-mutant grade 2 gliomas: clinical advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. RTOG-9802 - NRG Oncology [nrgoncology.org]
- 26. ascopubs.org [ascopubs.org]
- 27. trog.com.au [trog.com.au]
- 28. EORTC [eortc.org]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 31. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 32. mskcc.org [mskcc.org]
- 33. onclive.com [onclive.com]
AG-881 (Vorasidenib) vs. Standard-of-Care Chemotherapy in Glioma: A Comparative Analysis
A significant advancement in the treatment of IDH-mutant gliomas, AG-881 (vorasidenib) has demonstrated remarkable efficacy in delaying tumor progression, offering a targeted therapy alternative to traditional chemotherapy. This guide provides a comprehensive comparison of vorasidenib and standard-of-care chemotherapy for glioma, focusing on data from pivotal clinical trials, mechanism of action, and experimental protocols to inform researchers, scientists, and drug development professionals.
Vorasidenib, an oral, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, has emerged as a promising therapeutic agent for patients with IDH-mutant gliomas.[1][2][3][4] The recent FDA approval of vorasidenib for the treatment of patients with IDH-mutant diffuse glioma marks a significant milestone, establishing it as the first targeted therapy for this patient population.[5] Standard-of-care chemotherapy, primarily temozolomide (TMZ), often administered with radiation, has been the cornerstone of glioma treatment for decades.[6][7][8][9] This analysis will delve into a comparative overview of these two treatment modalities.
Efficacy and Clinical Outcomes
A direct head-to-head clinical trial comparing vorasidenib with standard-of-care chemotherapy in the same patient population is not yet available. The pivotal Phase 3 INDIGO trial evaluated vorasidenib against a placebo in patients with residual or recurrent grade 2 IDH-mutant glioma who had undergone surgery as their only treatment.[10][11] The results demonstrated a statistically significant improvement in progression-free survival (PFS) and time to next intervention (TTNI) for patients treated with vorasidenib.[11][12][13][14][15][16]
Table 1: Comparative Efficacy Data
| Endpoint | AG-881 (Vorasidenib) - INDIGO Trial (Grade 2 IDH-Mutant Glioma) | Standard-of-Care Chemotherapy (Temozolomide) - Representative Data |
| Median Progression-Free Survival (PFS) | 27.7 months[11][13][16] | Varies by glioma grade and patient population. For newly diagnosed glioblastoma, chemoradiotherapy with TMZ offers a median PFS of ~6-7 months.[9][17] |
| Time to Next Intervention (TTNI) | Not reached in the vorasidenib group at the time of analysis, significantly longer than the placebo group (17.8 months).[11][16] | Data not consistently reported in the same manner. Recurrence after initial therapy is common.[9] |
| Objective Response Rate (ORR) | 18% (including partial and minor responses) in a Phase I study of nonenhancing gliomas.[18] | Response rates vary. In recurrent glioblastoma, response rates to TMZ rechallenge are modest.[8] |
Safety and Tolerability
Vorasidenib has shown a manageable safety profile in clinical trials.[18][19] The most common treatment-emergent adverse events include elevated liver enzymes (ALT/AST), headache, nausea, and fatigue.[15][19] Standard chemotherapy with agents like temozolomide is associated with side effects such as nausea, myelosuppression (thrombocytopenia and neutropenia), and fatigue.[9]
Table 2: Common Adverse Events (Grade ≥3)
| Adverse Event | AG-881 (Vorasidenib) - INDIGO Trial | Standard-of-Care Chemotherapy (Temozolomide) |
| Increased Alanine Aminotransferase (ALT) | 9.6% - 10.2%[12][15] | Less commonly reported as a primary dose-limiting toxicity. |
| Increased Aspartate Aminotransferase (AST) | 4.2% - 4.8%[12][15] | Less commonly reported as a primary dose-limiting toxicity. |
| Seizure | 4.2%[12][15] | Can be a symptom of the tumor itself or a side effect of treatment. |
| Neutropenia | Not among the most common Grade ≥3 AEs in INDIGO trial | A common dose-limiting toxicity.[9] |
| Thrombocytopenia | Not among the most common Grade ≥3 AEs in INDIGO trial | A common dose-limiting toxicity.[9] |
Mechanism of Action
The fundamental difference between vorasidenib and standard chemotherapy lies in their mechanism of action. Vorasidenib is a targeted therapy, while traditional chemotherapy agents are cytotoxic.
AG-881 (Vorasidenib): Mutations in IDH1 and IDH2 genes lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis.[2] Vorasidenib is a dual inhibitor of these mutant IDH1/2 enzymes, thereby reducing 2-HG levels and releasing the block on cell differentiation.[3]
Standard-of-Care Chemotherapy (e.g., Temozolomide): Temozolomide is an alkylating agent. It works by damaging the DNA of cancer cells, which leads to their death.[6][9] Its efficacy can be influenced by the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter.[7][17]
Experimental Protocols
INDIGO Phase 3 Trial (AG-881)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[10]
-
Patient Population: Adults with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[10][11]
-
Intervention: Patients were randomized 1:1 to receive either vorasidenib (40 mg once daily) or a placebo in 28-day cycles.[10][11]
-
Primary Endpoint: Imaging-based progression-free survival (PFS) assessed by a blinded independent review committee.[11]
-
Key Secondary Endpoint: Time to next anticancer intervention.[11]
Standard Chemotherapy Protocol (Temozolomide with Radiation)
-
Patient Population: Typically for newly diagnosed high-grade gliomas, such as glioblastoma.[6][7][8]
-
Protocol (Stupp Regimen):
-
Monitoring: Regular blood tests to monitor for myelosuppression and MRI scans to assess tumor response.[6]
Conclusion
AG-881 (vorasidenib) represents a paradigm shift in the management of IDH-mutant low-grade gliomas, offering a well-tolerated, targeted oral therapy that significantly delays disease progression. While a direct comparative trial against standard chemotherapy is lacking, the data from the INDIGO trial strongly supports its use in the appropriate patient population. Standard chemotherapy, particularly temozolomide, remains a critical component of treatment for high-grade gliomas and in other specific glioma settings. The distinct mechanisms of action and safety profiles of these treatments will likely lead to more personalized therapeutic strategies for glioma patients in the future. Further research is warranted to explore the optimal sequencing and potential combinations of these therapies.
References
- 1. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 7. Chemotherapy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. A Phase 3, Multicenter, Randomized, Double-blind, Placebo-Controlled Study of AG-881 in Subjects With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation [mdanderson.org]
- 11. Vorasidenib in IDH1- or IDH2-Mutant Grade 2 Glioma - The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
- 13. curetoday.com [curetoday.com]
- 14. Vorasidenib for Certain IDH-Mutant Gliomas: Is It Worth It? | MDedge [mdedge.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
Validating 2-Hydroxyglutarate Reduction as a Pharmacodynamic Marker for Vorasidenib (AG-881) in IDH-Mutant Gliomas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vorasidenib (AG-881) with alternative therapies for isocitrate dehydrogenase (IDH)-mutant gliomas, focusing on the validation of 2-hydroxyglutarate (2-HG) as a key pharmacodynamic marker. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Introduction to Vorasidenib (AG-881) and the Role of 2-HG
Vorasidenib (AG-881) is an oral, brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 enzymes.[1][2] Mutations in IDH1 and IDH2 are common drivers in low-grade gliomas, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Elevated levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation.[4][5] Consequently, the reduction of 2-HG levels in tumor tissue and biofluids serves as a critical pharmacodynamic (PD) marker to assess the target engagement and therapeutic efficacy of IDH inhibitors like Vorasidenib.
Comparative Efficacy in 2-HG Reduction
Vorasidenib has demonstrated potent and sustained reduction of 2-HG levels in both preclinical models and clinical trials involving patients with IDH-mutant gliomas.
Preclinical Data
In an orthotopic grade III mIDH1 glioma mouse model, oral administration of Vorasidenib (50 mg/kg twice daily for 4 days) resulted in a greater than 97% inhibition of 2-HG production in the brain tumor tissue.[1][6] Preclinical studies also indicated superior brain penetration of Vorasidenib compared to the first-generation IDH1 inhibitor, Ivosidenib (AG-120), with a brain-to-plasma ratio of approximately 1.33 for Vorasidenib versus less than 0.04 for Ivosidenib.[7]
Clinical Data
The phase 1, perioperative clinical trial NCT03343197 provided direct comparative data on 2-HG reduction by Vorasidenib and Ivosidenib in patients with recurrent, non-enhancing IDH1-mutant low-grade glioma.[7][8]
| Treatment Group | N | Geometric Mean Tumor 2-HG (μg/g) | Range (μg/g) | Mean % Reduction vs. Control (95% CI) |
| Vorasidenib (AG-881) 50 mg QD | 6 | 6.8 | 3.9 - 10 | -95% (82%, 99%) |
| Ivosidenib (AG-120) 500 mg QD | 6 | 10 | 2.2 - 104 | -93% (74%, 98%) |
| Untreated Control (mIDH1) | 65 | 141 | 4.8 - 909 | N/A |
| Wild-Type IDH Reference | 15 | 2.7 | 0.46 - 12 | N/A |
Data from the NCT03343197 clinical trial.[7]
Updated data from this study showed a mean percent reduction in 2-HG of 92.6% for Vorasidenib and 91.1% for Ivosidenib relative to untreated samples.[9] The superior brain-to-plasma ratio of Vorasidenib (mean of 2.4) compared to Ivosidenib (mean of 0.16) observed in this study further supports its enhanced central nervous system activity.[7]
Comparison with Standard of Care
Standard-of-care (SOC) for IDH-mutant gliomas typically involves surgery followed by radiation and/or alkylating chemotherapy such as temozolomide.[10][11] While these therapies aim to reduce tumor burden, their direct and immediate impact on 2-HG levels is different from that of targeted IDH inhibitors.
Studies using magnetic resonance spectroscopy (MRS) have shown that cytoreductive therapies, including radiation and chemotherapy, lead to a gradual decrease in 2-HG levels that mirrors the reduction in tumor volume.[7][8] One study in patients receiving adjuvant radiation and chemotherapy reported a median 48.1% decrease in the 2-HG/Creatine ratio post-treatment.[8][12] In contrast, IDH inhibitors like Vorasidenib induce a rapid and profound decrease in 2-HG, demonstrating direct target engagement.[13]
Experimental Protocols
Accurate and reproducible measurement of 2-HG is paramount for its validation as a pharmacodynamic marker. The following are detailed methodologies employed in key experiments.
2-HG Quantification in Tumor Tissue by LC-MS/MS
This method is considered the gold standard for accurate quantification of 2-HG in biological matrices.
Sample Preparation:
-
Snap-freeze resected tumor tissue in liquid nitrogen immediately after collection and store at -80°C.
-
Homogenize a known weight of frozen tissue (e.g., 10-50 mg) in a cold extraction solvent (e.g., 80% methanol) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate D-2-HG and L-2-HG enantiomers.[14]
-
Mobile Phase A: Ammonium formate with formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the enantiomers.
-
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for 2-HG and the internal standard. For example, a transition of m/z 147 -> 129 for 2-HG.[14]
-
-
Quantification: Generate a standard curve using known concentrations of 2-HG. Calculate the concentration of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
In Vivo 2-HG Measurement by Magnetic Resonance Spectroscopy (MRS)
MRS allows for the non-invasive, longitudinal monitoring of 2-HG levels within the tumor.
Patient Preparation and Imaging:
-
No special patient preparation is required.
-
Perform imaging on a 3T or higher field strength MRI scanner.
-
Acquire standard anatomical images (e.g., T1-weighted, T2-weighted, FLAIR) to localize the tumor.
MRS Acquisition:
-
Use a specialized edited MRS sequence, such as MEGA-PRESS, to detect the specific spectral signature of 2-HG at approximately 2.25 ppm and resolve it from overlapping signals of other metabolites like GABA and glutamate.[13][15]
-
Place the MRS voxel over the region of interest within the tumor, as identified on the anatomical images.
-
Acquire the MRS data with appropriate parameters (e.g., echo time (TE), repetition time (TR), number of averages) to ensure adequate signal-to-noise ratio.
Data Analysis:
-
Process the raw MRS data using specialized software (e.g., LCModel).[15][16]
-
Quantify the 2-HG concentration, often expressed as a ratio to an internal reference metabolite like creatine (Cr) or as an absolute concentration referenced to tissue water.
-
Generate 3D functional spectroscopic maps (fSM) to visualize the spatial distribution and changes in 2-HG levels over time.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows discussed.
Caption: Mechanism of Vorasidenib in inhibiting 2-HG production.
Caption: Workflow for measuring 2-HG as a pharmacodynamic marker.
Conclusion
The available data strongly support the reduction of 2-HG as a robust and reliable pharmacodynamic marker for the therapeutic activity of Vorasidenib (AG-881). Vorasidenib demonstrates potent, targeted inhibition of mutant IDH1/2, leading to a profound and rapid decrease in the oncometabolite 2-HG in patients with IDH-mutant gliomas. This effect is more pronounced compared to the gradual 2-HG reduction observed with standard-of-care cytotoxic therapies. Furthermore, its superior brain penetration compared to first-generation IDH inhibitors highlights its potential as a best-in-class agent for treating these brain tumors. The use of validated analytical methods, such as LC-MS/MS for ex vivo samples and MRS for in vivo monitoring, is crucial for the accurate assessment of 2-HG levels in clinical and research settings. The continued validation of 2-HG as a surrogate endpoint will be instrumental in the development and accelerated approval of novel therapies for IDH-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. agilent.com [agilent.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. Treatment response assessment in IDH-mutant glioma patients by non-invasive 3D functional Spectroscopic Mapping of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of AG-120 and AG-881 in Subjects With Low Grade Glioma [clin.larvol.com]
- 10. Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Treatment Response Assessment in IDH-Mutant Glioma Patients by Noninvasive 3D Functional Spectroscopic Mapping of 2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Magnetic Resonance Spectroscopy of 2‐Hydroxyglutarate and Glycine in Adult Subjects With Brainstem Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of IDH Inhibitors: A Comparative Guide
A detailed analysis of the safety profiles of Ivosidenib, Enasidenib, Vorasidenib, and Olutasidenib, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
In the rapidly evolving field of targeted cancer therapy, inhibitors of isocitrate dehydrogenase (IDH) have emerged as a promising class of drugs for various hematologic malignancies and solid tumors harboring IDH1 or IDH2 mutations. While their efficacy is well-documented, a thorough understanding of their respective safety profiles is crucial for clinical development and therapeutic application. This guide offers a cross-study comparison of the adverse event profiles of four prominent IDH inhibitors: ivosidenib, enasidenib, vorasidenib, and olutasidenib, supported by experimental data and detailed methodologies.
Comparative Safety Profiles: A Tabular Overview
To facilitate a clear comparison of the safety profiles of these four IDH inhibitors, the following table summarizes the incidence of key adverse events as reported in their respective clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, disease settings, and methodologies.
| Adverse Event | Ivosidenib (IDH1) | Enasidenib (IDH2) | Vorasidenib (IDH1/2) | Olutasidenib (IDH1) |
| Differentiation Syndrome | 18% (Common, serious)[1] | 14% (Potentially fatal)[2][3] | Not a prominent reported AE in glioma trials[4][5] | 14% (Led to one death in a study)[6] |
| Hepatotoxicity | Aspartate aminotransferase increased (Common)[1][7] | Elevated bilirubin (Common)[3][8], Hepatotoxicity (Less common but severe)[2] | Alanine aminotransferase increased (38.9%), Aspartate aminotransferase increased (28.7%)[5] | Transaminitis (Common, Grade 3 or higher in 12%)[9], Hepatic adverse events (25%) |
| QTc Prolongation | 7% (Common, serious)[1], Dose interruption in 14% of patients[1] | Not a prominent reported AE | Potential risk, requires monitoring[10][11] | Low rate compared to ivosidenib |
| Gastrointestinal Events | Diarrhea, Nausea, Vomiting (Common) | Diarrhea, Nausea, Vomiting (Common)[2][8] | Diarrhea (24.6%), Nausea (21.6%)[5] | Nausea (38%), Constipation (26%), Diarrhea (Common)[9] |
| Hematologic Events | Anemia, Leukocytosis (Common)[1][7] | Anemia, Thrombocytopenia, Neutropenia (Common in combination therapy) | Not a prominent reported AE in glioma trials | Anemia (25%), Thrombocytopenia (20%), Neutropenia (13%), Leukocytosis (25%) |
| Fatigue | 7% (Common, serious)[1] | Common[2] | 32.3%[5] | 23% |
| Other Notable AEs | Guillain-Barré syndrome (Uncommon but severe), Arthralgia (Common) | Tumor lysis syndrome (Less common but severe)[2] | Headache (26.9%)[5] | Febrile neutropenia (22%), Rash, Mucositis (Common)[9] |
Experimental Protocols: A Look into Safety Data Collection
The safety data presented in this guide are derived from rigorous clinical trials. The methodologies for monitoring and reporting adverse events in these studies generally adhere to the standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and are guided by the Common Terminology Criteria for Adverse Events (CTCAE).
General Methodology for Adverse Event Monitoring in IDH Inhibitor Trials:
-
Data Collection: Adverse events are systematically collected at baseline and at regular intervals throughout the study. This includes patient-reported outcomes, clinical assessments, and laboratory tests.
-
Grading: The severity of adverse events is graded using the National Cancer Institute's CTCAE, which provides a standardized scale from Grade 1 (mild) to Grade 5 (death).
-
Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of each adverse event.
-
Reporting: Serious and unexpected adverse reactions are reported to regulatory authorities and institutional review boards in an expedited manner.
Specific Trial Methodologies:
-
Ivosidenib: In the pivotal trials for ivosidenib, safety assessments included regular monitoring of electrocardiograms (ECGs) for QTc prolongation, liver function tests, and complete blood counts. Patients were also closely monitored for signs and symptoms of differentiation syndrome.
-
Enasidenib (NCT01915498): This Phase 1/2 study assessed the safety and tolerability of enasidenib in patients with advanced hematologic malignancies with an IDH2 mutation. The primary objectives of the Phase 1 portion were to assess safety and determine the recommended Phase 2 dose. Safety monitoring was a key component of the trial design.[3][4][7][12]
-
Vorasidenib (INDIGO Trial - NCT04164901): This Phase 3 randomized, double-blind, placebo-controlled study evaluated vorasidenib in patients with grade 2 IDH-mutant glioma. The safety profile was a key aspect of the evaluation, with systematic collection of adverse event data.[6][13][14][15][16]
-
Olutasidenib (NCT02719574): This Phase 1/2 study evaluated the safety and efficacy of olutasidenib in patients with AML or MDS with an IDH1 mutation. The trial design included comprehensive safety monitoring to characterize the adverse event profile of this agent.[11][17][18][19]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of IDH inhibitors and a typical workflow for their clinical evaluation, the following diagrams are provided.
Caption: Mechanism of action of IDH inhibitors in cancer cells.
Caption: Generalized workflow for the clinical development of an IDH inhibitor.
References
- 1. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 5. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase 1/2 Study of Enasidenib (AG-221) in Adults With Advanced Hematologic Malignancies With an Isocitrate Dehydrogenase Isoform 2 (IDH2) Mutation [clinicaltrials.stanford.edu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. sop-adverse-event-processing-clinical-trials.pdf [slideshare.net]
- 11. Open-label Study of FT-2102 With or Without Azacitidine or Cytarabine in Patients With AML or MDS With an IDH1 Mutation [clin.larvol.com]
- 12. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 10312- ACT-20 A GLOBAL, RANDOMIZED, DOUBLE-BLINDED, PHASE 3 STUDY OF VORASIDENIB VERSUS PLACEBO IN PATIENTS WITH ADULT-TYPE DIFFUSE GLIOMA WITH AN IDH1/2 MUTATION (INDIGO): JAPAN SUBGROUP ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Olutasidenib demonstrates significant clinical activity in mutated IDH1 acute myeloid leukaemia arising from a prior myeloproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Chemicals: A Guide to Best Practices for "OG-881"
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. The identifier "OG-881" is not unique and can refer to several different chemical substances, each with its own specific handling and disposal protocols. It is crucial to use the precise chemical name and CAS (Chemical Abstracts Service) number to locate the corresponding Safety Data Sheet (SDS), which provides authoritative guidance.
This document will use Vorasidenib (AG-881) , a research chemical used in drug development, as a specific example to illustrate the necessary safety and disposal procedures.[1][2][3] The following information is tailored to researchers, scientists, and drug development professionals to foster a deeper understanding of safe chemical handling.
Essential Safety and Chemical Data for Vorasidenib (AG-881)
All quantitative and safety data for a chemical are detailed in its SDS. Below is a summary of key information for Vorasidenib (AG-881).
| Property | Value | Source |
| Chemical Name | 6-(6-chloro-2-pyridinyl)-N2,N4-bis[(1R)-2,2,2-trifluoro-1-methylethyl]-1,3,5-triazine-2,4-diamine | Cayman Chemical SDS[1] |
| Synonyms | AG-881, Vorasidenib | ChemGood[3] |
| CAS Number | 1644545-52-7 | ChemGood[3] |
| Molecular Formula | C14H13ClF6N6 | ChemGood[3] |
| Molecular Weight | 414.74 g/mol | ChemGood[3] |
| Appearance | Solid powder | ChemGood[3] |
| Purity | >99% by HPLC | ChemGood[3] |
| Solubility | Soluble in DMSO | ChemGood[3] |
| Storage | Room temperature for months, or -20°C for up to 3 years | ChemGood[3] |
Hazard Identification and Personal Protective Equipment (PPE)
Vorasidenib (AG-881) is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity - oral 4)[1]
-
Causes skin irritation (Skin irritation 2)[1]
-
Causes serious eye irritation (Eye irritation 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure 3)[1]
To mitigate these risks, the following PPE is mandatory when handling Vorasidenib:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.
-
Respiratory Protection: A NIOSH-approved respirator is required if ventilation is inadequate or for handling large quantities.
Procedural Guidance for Safe Handling and Disposal
The following protocols are essential for the safe management of Vorasidenib (AG-881) in a laboratory setting.
Experimental Protocol: Accidental Release or Spill
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or water courses.[2]
-
Personal Protection: Don full personal protective equipment, including respiratory protection, before re-entering the area.[2]
-
Clean-up: For a solid powder, carefully sweep or scoop up the material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Disposal: Dispose of the contained waste and any contaminated cleaning materials as hazardous waste in accordance with all local, regional, and national regulations.
Experimental Protocol: First Aid Measures
Immediate first aid is critical in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Disposal Workflow for Vorasidenib (AG-881)
The proper disposal of a research chemical like Vorasidenib (AG-881) is a structured process that must adhere to institutional and regulatory guidelines. The logical workflow for this process is outlined below.
Caption: Logical workflow for the proper disposal of Vorasidenib (AG-881).
Step-by-Step Disposal Procedure
-
Identification and Classification: Identify the waste as Vorasidenib (AG-881). Based on the SDS, it should be treated as hazardous waste.[5]
-
Segregation: Keep Vorasidenib waste separate from other chemical waste streams to avoid potential reactions.
-
Containerization: Use a designated, properly labeled, and sealed container for collecting the waste. The label should clearly state "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Complete all required waste disposal forms or manifests accurately.
-
Final Disposition: The certified vendor will transport the waste for final disposal, which is typically high-temperature incineration for this type of chemical compound, in accordance with all applicable regulations.[4]
References
Essential Safety and Handling Guide for AG-881 (Vorasidenib)
Disclaimer: The initial query for "OG-881" did not yield information on a specific chemical compound. Based on the similarity of the name and the context of laboratory chemicals, this guide has been prepared for AG-881 (Vorasidenib) , as it is a likely intended subject. It is crucial to verify the identity of any chemical before handling.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling AG-881 (Vorasidenib). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment
AG-881 (Vorasidenib) is classified with the following hazards:
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling AG-881.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and irritation.[3][4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles; face shield | Protects against splashes and airborne particles causing eye irritation.[3][4] |
| Skin and Body Protection | Laboratory coat; consider additional protective clothing for large quantities | Prevents contamination of personal clothing and skin.[3][4] |
| Respiratory Protection | Use in a well-ventilated area; NIOSH-approved respirator if ventilation is inadequate | Prevents inhalation of dust or aerosols that may cause respiratory irritation.[1][3][4] |
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of AG-881 and ensuring laboratory safety.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][4]
-
Weighing and Transfer: Avoid generating dust when handling the solid powder. Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[3][4] Clean all equipment and the work area to prevent cross-contamination.
Storage Conditions: Proper storage is essential to maintain the stability of AG-881.
| Storage Condition | Temperature | Duration | Container |
| Short-term | 0 - 4°C | Days to weeks | Tightly sealed container in a dry, dark place.[5] |
| Long-term | -20°C | Months to years | Tightly sealed container in a dry, dark place.[5] |
| Stock Solutions (in DMSO) | -80°C or -20°C | Up to 6 months at -20°C, up to 2 years at -80°C | Tightly sealed, light-protected vials. |
Operational and Disposal Plan
A clear plan for spills and waste disposal is a critical component of laboratory safety.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For spills of the solid, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan: All materials contaminated with AG-881, including empty containers, excess compound, and cleaning materials, should be treated as hazardous waste.[6] Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[1]
Workflow for Safe Handling of AG-881
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
